2-Hydroxy-5-nitrobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPCYZHENQOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061124 | |
| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-33-8 | |
| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-nitrobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-5-NITROBENZYL BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(bromomethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-4-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KOSHLAND REAGENT 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS4XZE4Z7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzyl bromide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent I, is a valuable tool in protein chemistry and drug development. Its utility stems from its reactivity towards specific amino acid residues, primarily tryptophan and cysteine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its use in protein modification, and an exploration of its known effects on cellular signaling pathways. This document is intended to serve as a practical resource for researchers utilizing this reagent in their experimental workflows.
Core Properties of this compound
This compound is a beige to yellow crystalline powder.[1][2] A thorough understanding of its chemical and physical properties is essential for its effective application and safe handling.
Chemical and Physical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₆BrNO₃ | [2][3][4] |
| Molecular Weight | 232.03 g/mol | [3] |
| Appearance | Beige to yellow crystalline powder | [1][2] |
| Melting Point | 144-149 °C | [1][2] |
| Boiling Point | 383 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.795 g/cm³ | [1][2] |
| Solubility | Soluble in chloroform (25 mg/mL), benzene, methanol, dioxane, and acetone. | [1][2][5] |
| pKa | 6.16 ± 0.30 (Predicted) | [1][2] |
| Storage Temperature | 2-8°C | [1][2][5] |
Spectral Data
| Spectroscopy | Data Source/Reference |
| Infrared (IR) Spectrum | Available from the NIST WebBook.[6] |
| Mass Spectrum | Available from the NIST WebBook.[6] |
| ¹H NMR Spectrum | Data for the analogous compound 2-nitrobenzyl bromide is available, which can provide an indication of expected chemical shifts. |
| ¹³C NMR Spectrum | Data for the analogous compound 4-nitrobenzyl bromide is available.[7] |
Experimental Protocols
The primary application of this compound is the chemical modification of tryptophan and cysteine residues in proteins.[2][5]
Synthesis and Purification of this compound
A detailed protocol for the synthesis of the analogous compound, 2-hydroxy-5-nitrobenzyl chloride, can be adapted for the synthesis of the bromide.[4]
Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrophenol, an excess of paraformaldehyde, and a catalytic amount of sulfuric acid in a suitable solvent such as acetic acid.
-
Addition of HBr: Slowly add hydrobromic acid to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature for several hours with continuous stirring.[4]
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent like benzene to yield pure this compound.[4]
Protocol for Tryptophan Residue Modification
The following is a general protocol for the modification of tryptophan residues in proteins, based on the well-established methods.[1] For a comprehensive procedure, it is highly recommended to consult the original paper by Horton and Koshland in Methods in Enzymology.[1]
Experimental Workflow for Tryptophan Modification
Caption: Workflow for the modification of tryptophan residues in proteins.
Detailed Protocol:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a pH below 7 to ensure selectivity for tryptophan residues.
-
Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetone.
-
Reaction: Add the reagent solution to the protein solution with gentle stirring. The reaction is typically carried out at room temperature for a defined period.
-
Quenching: Stop the reaction by adding a quenching reagent, such as mercaptoethanol, to consume any unreacted this compound.
-
Purification: Remove excess reagent and byproducts by dialysis or gel filtration.
-
Analysis: The extent of modification can be determined spectrophotometrically by measuring the absorbance of the incorporated nitrobenzyl group at 410 nm.
Protocol for Sulfhydryl (Cysteine) Residue Modification
While primarily known for tryptophan modification, this compound also reacts with cysteine residues, particularly at a neutral to slightly alkaline pH.[2][5]
Detailed Protocol:
-
Protein Preparation: Dissolve the protein containing accessible cysteine residues in a buffer at a pH between 7 and 8.
-
Reagent Preparation: Prepare a fresh solution of this compound in a suitable organic solvent.
-
Reaction: Add the reagent to the protein solution and incubate at room temperature. The reaction progress can be monitored by assaying for free sulfhydryl groups using Ellman's reagent (DTNB).[8]
-
Quenching and Purification: Follow the same quenching and purification steps as described for tryptophan modification.
Impact on Cellular Signaling Pathways
Understanding the effects of a chemical probe on cellular signaling is critical in drug development. This compound has been shown to interact with at least one key cellular pathway.
Modulation of Mitochondrial H+-ATPase Activity
Research has demonstrated that this compound can modulate the activity of mitochondrial F₀F₁ H+-ATPase.[9][10][11] It is believed to react with tryptophan residues within the F₀ subunit, which is involved in proton translocation. This interaction can lead to an increase in the passive proton flux across the inner mitochondrial membrane.[9][11]
Signaling Pathway Diagram
Caption: Effect of this compound on mitochondrial H+-ATPase.
Potential for Apoptosis Induction
Given its ability to modify proteins and disrupt mitochondrial function, this compound may have the potential to induce apoptosis. The disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. While direct studies on apoptosis induction by this specific compound are limited, a general protocol for assessing apoptosis is provided for researchers interested in exploring this possibility.
General Apoptosis Assay Workflow
Caption: General workflow for assessing apoptosis induction.
A standard method for detecting apoptosis involves staining cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells), followed by analysis using flow cytometry.[12][13][14]
Safety and Handling
This compound is a corrosive and hazardous substance.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound remains a potent and specific reagent for the modification of tryptophan and cysteine residues in proteins. Its well-defined reactivity, coupled with the spectroscopic properties of its derivatives, makes it a valuable tool for studying protein structure and function. Furthermore, its ability to modulate the activity of key cellular components like the mitochondrial H+-ATPase suggests its potential as a chemical probe in drug discovery and development. This guide provides the foundational knowledge and experimental frameworks necessary for the effective and safe utilization of this important chemical reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Koshland's Reagent I: A Technical Guide to the Mechanism and Application in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB), is a valuable tool in protein chemistry for the specific chemical modification of tryptophan residues. Its utility stems from its high selectivity for the indole side chain of tryptophan under mildly acidic conditions, allowing researchers to probe the role of specific tryptophan residues in protein structure and function. The reagent's chromophoric properties also provide a convenient spectroscopic handle for quantifying the extent of modification. This technical guide provides an in-depth overview of the mechanism of action of Koshland's Reagent I, detailed experimental protocols, and quantitative data to aid researchers in its effective application.
Core Mechanism of Action: Electrophilic Aromatic Substitution
The reaction of Koshland's Reagent I with tryptophan proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich indole ring of the tryptophan side chain acts as a nucleophile, attacking the benzylic carbon of the this compound. The hydroxyl group at the ortho position and the nitro group at the para position of the benzyl ring play crucial roles in activating the benzylic carbon for nucleophilic attack and stabilizing the transition state.
The specificity of the reaction for tryptophan is highest at a pH range of 4 to 5. At this pH, the carboxyl groups of aspartate and glutamate are protonated and thus less reactive, while the imidazole ring of histidine is protonated and therefore a poor nucleophile. The thiol group of cysteine can react with Koshland's reagent, but this reaction is generally slower than the reaction with tryptophan under these acidic conditions.
Data Presentation: Spectroscopic Properties of Modified Tryptophan
The modification of tryptophan with Koshland's Reagent I results in the incorporation of the 2-hydroxy-5-nitrobenzyl chromophore, which has a distinct absorbance spectrum that is sensitive to pH. This property can be exploited to quantify the extent of tryptophan modification. The molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore attached to tryptophan have been determined at various pH values.[1]
| pH | Molar Absorption Coefficient (ε) at 410 nm (M⁻¹cm⁻¹) |
| 4.0 | 1,860 |
| 7.0 | 1,860 |
| 8.0 | 5,400 |
| 9.0 | 13,200 |
| 10.0 | 17,400 |
| 10.9 | 18,300 |
Table 1: Molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore conjugated to tryptophan at various pH values. Data sourced from Malin and Greenberg (1985).[1]
The significant increase in molar absorptivity at alkaline pH is due to the deprotonation of the phenolic hydroxyl group of the reagent. This pH-dependent absorbance allows for sensitive detection and quantification of the modified tryptophan residues.
Experimental Protocols
The following section outlines a general protocol for the modification of tryptophan residues in a protein using Koshland's Reagent I. It is important to note that optimal conditions, such as reagent concentration and reaction time, may need to be empirically determined for each specific protein.
Materials
-
Protein of interest
-
Koshland's Reagent I (this compound)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.75)
-
Quenching solution (e.g., 1 M Mercaptoethanol)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
-
HPLC system for analysis (optional)
-
MALDI-TOF mass spectrometer for analysis (optional)
Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Ensure the buffer does not contain any nucleophiles that could react with the reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of Koshland's Reagent I in a non-aqueous solvent such as acetone or dioxane immediately before use, as the reagent is susceptible to hydrolysis.
-
-
Modification Reaction:
-
Add a calculated amount of the Koshland's Reagent I stock solution to the protein solution. A molar excess of the reagent over tryptophan residues is typically used (e.g., 10 to 100-fold). The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15-60 minutes). The progress of the reaction can be monitored spectrophotometrically by measuring the absorbance at 410 nm.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding a quenching solution, such as mercaptoethanol, to react with the excess Koshland's Reagent I.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and by-products by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.[2]
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 410 nm (for the modified protein).
-
Collect the fractions containing the modified protein.
-
-
Analysis of Modification:
-
Spectrophotometric Quantification: Determine the extent of tryptophan modification by measuring the absorbance of the purified modified protein at 410 nm at an alkaline pH (e.g., pH 10) and using the appropriate molar absorption coefficient from Table 1. The protein concentration can be determined from the absorbance at 280 nm after correcting for the contribution of the HNB chromophore.[1]
-
HPLC Analysis: The modified protein can be further analyzed by reverse-phase HPLC to separate different modified forms.[2]
-
Mass Spectrometry: MALDI-TOF mass spectrometry can be used to determine the number of HNB molecules incorporated per protein molecule.[3] This technique has revealed that a single tryptophan residue can be modified with multiple HNB moieties.[3]
-
Conclusion
Koshland's Reagent I remains a powerful and specific tool for the chemical modification of tryptophan residues in proteins. A thorough understanding of its mechanism of action, coupled with careful optimization of reaction conditions, enables researchers to effectively probe the functional and structural significance of tryptophan in a wide range of biological systems. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent in protein science and drug development.
References
- 1. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxy-5-nitrobenzyl Bromide: A Technical Guide to its Core Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-nitrobenzyl bromide (HNB), commonly known as Koshland's Reagent, is a highly reactive benzyl halide derivative with significant applications in protein chemistry and organic synthesis. Its primary utility lies in the selective chemical modification of tryptophan residues in proteins, rendering it an invaluable tool for the investigation of enzyme active sites and protein structure-function relationships. The introduction of the nitrophenolic chromophore allows for spectrophotometric quantification of the extent of modification. Beyond protein science, HNB serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core uses of this compound, detailing its mechanism of action, experimental protocols for protein modification, and its role as a synthetic building block.
Introduction
This compound is a protein-modifying reagent that demonstrates high selectivity for tryptophan residues under neutral or acidic pH conditions. It also exhibits some reactivity towards cysteine residues. The reagent's utility is enhanced by the environmentally sensitive absorption spectrum of its nitrophenolic group, which can be used to probe conformational changes in the vicinity of the modified residue.[1] Its applications extend to bioconjugation for targeted drug delivery and diagnostics, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]
Mechanism of Action: Tryptophan Modification
The primary application of this compound in biochemical research is the alkylation of the indole ring of tryptophan residues. The electrophilic benzylic bromide is susceptible to nucleophilic attack by the electron-rich indole ring.
The proposed mechanism involves the nucleophilic attack by the C3 position of the indole ring on the benzylic carbon of HNB, leading to the displacement of the bromide ion and the formation of a covalent bond. The reaction is highly dependent on pH and the concentration of the reagent.[4] Studies have shown that a single tryptophan residue can be modified with multiple HNB moieties.[4]
Figure 1: Simplified reaction pathway for the modification of a tryptophan residue with this compound.
Applications in Protein Chemistry
The selective modification of tryptophan residues by HNB allows researchers to:
-
Identify essential tryptophan residues in enzyme active sites: By modifying tryptophan and observing a concomitant loss of enzymatic activity, researchers can infer the importance of that residue for catalysis or substrate binding.
-
Probe the local environment of tryptophan residues: The absorbance spectrum of the covalently attached 2-hydroxy-5-nitrobenzyl group is sensitive to the polarity of its microenvironment, providing insights into protein conformation and conformational changes upon ligand binding.[1]
-
Quantify the number of accessible tryptophan residues: Spectrophotometric analysis can be used to determine the stoichiometry of the modification reaction, revealing the number of solvent-exposed tryptophan residues in a protein.
Examples of Proteins Studied with this compound:
-
Mitochondrial H+-ATPase: HNB was used to demonstrate the involvement of tryptophan residues in the proton translocation mechanism of this enzyme complex.[5]
-
Immunoglobulins: The reagent has been employed to modify tryptophan residues in monoclonal immunoglobulins to study their structure and function.
-
Diphtheria Toxin: HNB has been utilized in the quantitative analysis of modified tryptophan residues in diphtheria toxin.[4]
-
Bacteriorhodopsin: This reagent has been used as a specific tool to modify tryptophan residues in this integral membrane protein.
Quantitative Data on Tryptophan Modification
The extent of tryptophan modification with this compound is influenced by several factors, most notably the reagent concentration and the pH of the reaction buffer. A study utilizing MALDI-TOF mass spectrometry provided quantitative insights into the modification of a model peptide.[4]
| Parameter | Condition | Observation | Reference |
| HNB Concentration | Increasing molar excess of HNB over peptide | Increased degree of modification, with multiple HNB molecules attaching to a single tryptophan residue. | [4] |
| pH | pH 4.0 vs. pH 7.0 | Higher degree of modification observed at pH 4.0 compared to pH 7.0. | [4] |
| Stoichiometry | High HNB concentration | Up to five HNB moieties were observed to modify a single tryptophan residue. | [4] |
Experimental Protocols
The following is a generalized protocol for the modification of tryptophan residues in a protein using this compound. Researchers should optimize the conditions for their specific protein of interest.
Figure 2: General experimental workflow for the modification of proteins with this compound.
Detailed Methodologies:
-
Protein and Reagent Preparation:
-
Dissolve the protein of interest in a suitable buffer. A common choice is a slightly acidic buffer, such as 0.1 M sodium acetate, pH 4.75, to favor tryptophan modification over cysteine modification.[6]
-
Prepare a stock solution of this compound in a minimal volume of a water-miscible organic solvent like acetone or dimethylformamide immediately before use, as the reagent is susceptible to hydrolysis.
-
-
Modification Reaction:
-
Add the this compound solution to the protein solution while gently stirring. The molar excess of the reagent over the protein will depend on the desired level of modification and should be determined empirically.
-
Incubate the reaction mixture at room temperature, protected from light, for a specified period (e.g., 1-4 hours).
-
-
Reaction Termination and Purification:
-
Quench the reaction by adding a scavenger for excess reagent, such as mercaptoethanol or glutathione.
-
Remove unreacted reagent and byproducts by gel filtration chromatography or dialysis against a suitable buffer.[6]
-
-
Determination of the Extent of Modification:
-
The number of modified tryptophan residues can be determined spectrophotometrically by measuring the absorbance of the modified protein at 410 nm at a pH above 10. The molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl chromophore under these conditions is approximately 18,500 M⁻¹cm⁻¹.
-
Alternatively, mass spectrometry can provide a more precise determination of the number and location of modified residues.[4]
-
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its utility stems from the presence of multiple reactive sites that allow for further functionalization. While its primary role in published research is in protein modification, it serves as a building block for more complex molecules in industrial settings.
Signaling Pathway Studies
Based on available scientific literature, this compound is not widely used as a direct tool for the elucidation of cellular signaling pathways. Its primary application remains in the targeted modification of proteins to study their structure and function in vitro.
Conclusion
This compound is a powerful and versatile reagent for researchers in biochemistry and drug development. Its high selectivity for tryptophan residues makes it an exceptional tool for probing protein structure and function, particularly in the context of enzyme mechanisms. While its application as a synthetic intermediate is also noteworthy, its impact on our understanding of protein chemistry is its most significant contribution to the scientific community. The methodologies and data presented in this guide provide a solid foundation for the effective application of this important chemical probe.
References
- 1. scbt.com [scbt.com]
- 2. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rokchem.co.uk [rokchem.co.uk]
- 4. [Quantitative determination of the tryptophan residues modified by this compound by mercaptoethane sulfonic acid hydrolysis. Application to diphtheria toxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reaction of 2-Hydroxy-5-nitrobenzyl bromide with Tryptophan: A Technical Guide for Researchers
An in-depth examination of the chemical modification of tryptophan residues by 2-Hydroxy-5-nitrobenzyl bromide (HNBB), providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanism, experimental protocols, and quantitative analysis.
Executive Summary
The selective chemical modification of amino acid residues in proteins is a cornerstone of biochemical research and drug development. It allows for the introduction of probes, the investigation of active sites, and the alteration of protein function. This compound (HNBB), commonly known as Koshland's reagent, has long been a valuable tool for the specific modification of tryptophan residues. This technical guide provides a detailed overview of the reaction between HNBB and tryptophan, including its chemical basis, optimal reaction conditions, potential side reactions, and methods for quantitative analysis. Detailed experimental protocols are provided to enable researchers to effectively apply this technique in their work. Furthermore, this guide presents key quantitative data in a structured format and includes visualizations of the experimental workflow and the pH-dependent selectivity of the reaction to facilitate a deeper understanding of this important bioconjugation method.
Introduction to Tryptophan Modification with HNBB
The indole side chain of tryptophan is a unique target for chemical modification due to its distinct chemical properties and relatively low abundance in proteins. This compound is a highly reactive electrophilic reagent that demonstrates significant selectivity for tryptophan residues, particularly under acidic conditions.[1][2] The reaction proceeds via an electrophilic substitution on the indole ring, resulting in the covalent attachment of the 2-hydroxy-5-nitrobenzyl group. This modification introduces a chromophore into the protein, which is useful for quantification and can act as a reporter group to probe the local environment of the modified tryptophan residue.[2]
The reaction's high specificity for tryptophan at acidic to neutral pH has made it a widely used method for:
-
Identifying essential tryptophan residues in enzyme active sites.
-
Quantifying the number of tryptophan residues in a protein.
-
Introducing a spectral probe to monitor conformational changes in proteins.
However, the reaction is not without its complexities. It can result in the formation of multiple products, including mono- and di-substituted tryptophan residues.[2][3] Furthermore, at pH values above neutrality, the reagent can exhibit cross-reactivity with other nucleophilic residues, most notably cysteine. A thorough understanding of the reaction chemistry and careful control of experimental conditions are therefore critical for successful and interpretable results.
Quantitative Data on the HNBB-Tryptophan Reaction
The extent of tryptophan modification with HNBB is dependent on several factors, including pH, the molar ratio of reagent to protein, temperature, and reaction time. The introduction of the 2-hydroxy-5-nitrobenzyl group results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum, which forms the basis for the quantitative analysis of the modification.
Spectroscopic Properties of HNBB-Modified Tryptophan
The covalent attachment of the 2-hydroxy-5-nitrobenzyl group to tryptophan introduces a new chromophore with a distinct absorbance maximum. This allows for the direct spectrophotometric quantification of the extent of modification. The molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore are pH-dependent.
| pH | Wavelength (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |
| < 4.0 | 320 | ~1,900 |
| 5.3 | 410 | 18,000 |
| > 7.0 | 410 | 18,400 |
Table 1: Molar absorption coefficients of the 2-hydroxy-5-nitrobenzyl chromophore at different pH values. This data is essential for the spectrophotometric determination of the degree of tryptophan modification.
Factors Influencing Reaction Yield and Specificity
The yield and specificity of the reaction are critically dependent on the experimental conditions.
| Parameter | Condition | Effect on Tryptophan Modification |
| pH | Acidic (pH < 7.0) | High selectivity for tryptophan. |
| Neutral to Alkaline (pH ≥ 7.0) | Increased reactivity with other nucleophilic residues, particularly cysteine. | |
| Molar Excess of HNBB | Low to Moderate (e.g., 10- to 50-fold) | Typically sufficient for modification of accessible tryptophan residues. Higher excess can lead to non-specific modifications. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 15 minutes to several hours | The optimal time depends on the protein and reaction conditions. Monitoring the reaction progress is recommended. |
Table 2: Summary of the key experimental parameters and their influence on the reaction of HNBB with tryptophan residues in proteins.
Experimental Protocols
The following sections provide detailed methodologies for the modification of tryptophan residues with HNBB and the subsequent analysis.
Materials and Reagents
-
This compound (HNBB)
-
Protein of interest
-
Reaction Buffer: e.g., 0.1 M Sodium acetate, pH 4.75
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or a solution of a thiol-containing compound like mercaptoethanol.
-
Gel filtration column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Dialysis tubing or centrifugal ultrafiltration devices
Step-by-Step Protocol for Tryptophan Modification
-
Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer (e.g., 0.1 M Sodium acetate, pH 4.75) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of HNBB (e.g., 10-50 mM) in a water-miscible organic solvent such as acetone or dimethylformamide (DMF). This solution should be prepared fresh immediately before use.
-
Reaction Initiation: Add a calculated amount of the HNBB stock solution to the protein solution to achieve the desired molar excess of the reagent over tryptophan residues. A 10- to 50-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for a specified period, typically ranging from 15 minutes to 2 hours. The optimal incubation time should be determined empirically for each protein. The reaction should be protected from light.
-
Reaction Quenching: Stop the reaction by adding a quenching solution. This can be achieved by adding a solution containing a nucleophile that will react with the excess HNBB, such as Tris buffer or a thiol-containing reagent.
-
Removal of Excess Reagent: Separate the modified protein from unreacted HNBB and reaction byproducts. This is typically accomplished by gel filtration chromatography using a column equilibrated with a suitable buffer.[3] Alternatively, dialysis or centrifugal ultrafiltration can be used.
Quantification of Tryptophan Modification
The degree of tryptophan modification can be determined spectrophotometrically by measuring the absorbance of the modified protein at 410 nm (at pH ≥ 5.3).
-
Measure Absorbance: After removing the excess reagent, measure the absorbance of the modified protein solution at 280 nm and 410 nm.
-
Calculate Protein Concentration: The concentration of the modified protein can be determined by correcting the absorbance at 280 nm for the contribution of the attached chromophore.[1]
-
Calculate Degree of Modification: The number of modified tryptophan residues per protein molecule can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HNBB-tryptophan adduct at 410 nm (18,000 M⁻¹cm⁻¹ at pH ≥ 5.3).
Visualizations
Experimental Workflow for Tryptophan Modification
References
- 1. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. | Semantic Scholar [semanticscholar.org]
- 3. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Properties of 2-Hydroxy-5-nitrobenzyl Bromide (Koshland's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzyl bromide (HNB), widely known as Koshland's Reagent I, is a chemical probe of significant interest in protein chemistry and drug development.[1] Its utility stems from its high reactivity and selectivity towards tryptophan residues under mild acidic conditions.[2] The introduction of the 2-hydroxy-5-nitrobenzyl chromophore onto a protein allows for the quantification of tryptophan modification and can serve as a spectroscopic reporter group to probe the local environment within a protein. This guide provides a comprehensive overview of the spectral properties of HNB, detailed experimental protocols for its characterization, and an example of its application in studying protein function.
Physicochemical Properties
This compound is a beige to yellow crystalline solid.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [1][4] |
| Melting Point | 144-149 °C | [3][4] |
| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow) | [4] |
| Storage Temperature | 2-8°C | [3][4] |
Spectral Properties
The spectral properties of this compound and its derivatives are crucial for its application as a reporter group. The absorption spectrum is notably dependent on the pH of the solution due to the ionization of the phenolic hydroxyl group.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of the 2-hydroxy-5-nitrobenzyl moiety, once attached to tryptophan, exhibits a distinct pH-dependent shift. This property allows for the determination of the pKa of the modified tryptophan's local environment, providing insights into the protein's tertiary structure.
| pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Acidic | 320 | Data not available in search results |
| Alkaline | 410 | 18,500 |
Note: The molar absorptivity at the acidic λmax was not explicitly found in the search results. The alkaline value is for the 2-hydroxy-5-nitrobenzyl chromophore.
Fluorescence Spectroscopy
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: The NIST WebBook provides the condensed phase IR spectrum of this compound.[2][3]
-
Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum of the compound.[3] PubChem provides links to GC-MS data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem contains information on the 1H NMR and 13C NMR spectra of this compound.[1]
Experimental Protocols
Determination of Molar Absorptivity
A general protocol for determining the molar absorptivity of a compound like this compound is as follows:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., a buffer at a specific pH) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.
-
Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. A solution containing only the solvent should be used as a blank.
-
Application of the Beer-Lambert Law: According to the Beer-Lambert law (A = εcl), the absorbance (A) is directly proportional to the molar absorptivity (ε), the concentration (c), and the path length of the cuvette (l).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar absorptivity multiplied by the path length. Since the path length is typically 1 cm, the slope is equal to the molar absorptivity.
Tryptophan Modification and Spectroscopic Analysis
The following is a general workflow for the modification of tryptophan residues in a protein with this compound and subsequent analysis:
Application in Signaling Pathway Analysis: Probing Enzyme Active Sites
This compound has been instrumental in elucidating the role of specific tryptophan residues in the catalytic mechanism of enzymes, which are central components of signaling pathways. By modifying a tryptophan residue and observing the effect on enzyme activity, researchers can infer the importance of that residue for substrate binding or catalysis.
For example, HNB can be used to investigate the active site of a protein kinase. Protein kinases are key regulators of a multitude of signaling pathways, and understanding their mechanism is crucial for drug development.
In this hypothetical signaling pathway, a protein kinase phosphorylates a substrate. If a tryptophan residue is essential for the kinase's activity, its modification by HNB would lead to the inactivation of the enzyme, thereby inhibiting the downstream signaling event (the phosphorylation of the substrate). By measuring the enzyme kinetics before and after HNB treatment, researchers can quantify the impact of the tryptophan modification on the signaling pathway.
References
- 1. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound [webbook.nist.gov]
- 4. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for Koshland's Reagent I
An In-depth Technical Guide to the Stability and Storage of Koshland's Reagent I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide, is a valuable tool in protein chemistry, primarily utilized for the chemical modification of tryptophan residues.[1][2][3][4] Its reactivity and specificity make it a crucial reagent for studying protein structure and function. However, the efficacy and reproducibility of experiments involving Koshland's Reagent I are intrinsically linked to its stability and the conditions under which it is stored and handled. This technical guide provides a comprehensive overview of the known , outlines potential degradation pathways, and proposes experimental protocols for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of Koshland's Reagent I is presented in Table 1. This data is essential for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of Koshland's Reagent I
| Property | Value | References |
| Chemical Name | This compound | [1][3] |
| Synonyms | Koshland's Reagent I, α-Bromo-4-nitro-o-cresol | [1][2][3] |
| CAS Number | 772-33-8 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [2][3] |
| Molecular Weight | 232.03 g/mol | [1][3] |
| Appearance | Beige to yellow crystalline powder | [2] |
| Melting Point | 144-149 °C | [1][2] |
| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Stability and Storage Conditions
The stability of Koshland's Reagent I is critical for its effective use. Based on available safety data sheets and product information, the following conditions are recommended for its storage and handling to minimize degradation.
Recommended Storage
To ensure its long-term stability, Koshland's Reagent I should be stored in a tightly sealed container in a cool, dry, and dark place.[5] The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advised to store the reagent under an inert gas atmosphere to protect it from moisture and air.[5]
Conditions to Avoid
Exposure to the following conditions should be strictly avoided to prevent degradation of the reagent:
-
Moisture: Koshland's Reagent I is sensitive to moisture and can undergo hydrolysis.[5][6]
-
Heat: Elevated temperatures can accelerate the degradation of the reagent.[5]
-
Light: While not explicitly stated in all sources, protection from light is a general good practice for storing reactive chemical reagents.
-
Incompatible Materials: Contact with strong oxidizing agents and bases should be avoided as they can react with and degrade the reagent.[6]
Shelf Life
Degradation Pathways
While detailed studies on the degradation pathways of Koshland's Reagent I are not extensively published, based on its chemical structure and information from product specifications, a primary degradation pathway can be proposed.
Hydrolysis
The presence of a benzylic bromide makes the molecule susceptible to nucleophilic attack by water, leading to hydrolysis. The likely primary degradation product is 2-hydroxy-5-nitrobenzyl alcohol.[1] This hydrolysis reaction is a significant consideration, especially when preparing stock solutions or working in aqueous environments.
Caption: Proposed primary degradation pathway of Koshland's Reagent I via hydrolysis.
Experimental Protocols for Stability Assessment
Due to the lack of specific, published stability-indicating assays for Koshland's Reagent I, this section provides a proposed experimental framework based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Proposed Forced Degradation Study Protocol
A forced degradation study is designed to deliberately degrade the sample under more severe conditions than accelerated stability testing. This helps to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of Koshland's Reagent I under various stress conditions.
Materials:
-
Koshland's Reagent I
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Koshland's Reagent I in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period (e.g., 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid reagent to a high temperature (e.g., 80°C) in a controlled oven for a defined period (e.g., 48 hours). Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the solid reagent and a solution of the reagent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC.
Caption: Proposed experimental workflow for a forced degradation study of Koshland's Reagent I.
Proposed Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the intact substance in the presence of its degradation products. The following is a hypothetical HPLC method that could serve as a starting point for development and validation.
Table 2: Proposed HPLC Parameters for Stability-Indicating Analysis
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A: 0.1% Phosphoric acid in Water and B: Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 280 nm and 315 nm) |
| Injection Volume | 10 µL |
Method Validation: The proposed method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
Koshland's Reagent I is a powerful tool for protein modification, but its reactivity necessitates careful storage and handling to ensure its stability and the reliability of experimental results. While specific quantitative data on its degradation kinetics and a validated stability-indicating assay are not widely available, this guide provides a comprehensive overview of the best practices for its storage and a framework for its stability assessment. Researchers using Koshland's Reagent I are encouraged to perform their own stability assessments, particularly when using the reagent over an extended period or in new experimental setups. This proactive approach will contribute to more robust and reproducible scientific outcomes.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Hydroxy-5-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent, is a valuable tool in the arsenal of researchers and drug development professionals.[1][2] Its utility as a reagent for the chemical modification of tryptophan residues in proteins makes it instrumental in studies of protein structure and function.[1][2] However, the very reactivity that makes this compound a powerful scientific tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical literature, to ensure its safe and effective use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are its acute toxicity and corrosive nature.[3]
GHS Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[3][4][5][6][7]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][5]
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][8]
-
H314: Causes severe skin burns and eye damage.[3][4][5][6][7][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental conditions.
| Property | Value |
| Chemical Formula | C₇H₆BrNO₃[1][3] |
| Molecular Weight | 232.03 g/mol [1][4] |
| Appearance | White to light yellow or beige to yellow crystalline powder.[8][9] |
| Melting Point | 144-149 °C (literature)[4][9] |
| Boiling Point | 383 °C at 760 mmHg[9] |
| Flash Point | 185.5 °C[9] |
| Solubility | Soluble in chloroform (25 mg/mL, clear, yellow).[4][9] |
| Storage Temperature | 2-8°C[4][9] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing the risks associated with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required.[3][4] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., butyl rubber, inspected before use). Fire/flame-resistant and impervious clothing, such as a lab coat.[3][4] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3 (EN 143)).[3][4] | Minimizes inhalation of dust or vapors. |
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Wash hands and any exposed skin thoroughly after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Use scoops or other appropriate tools for transferring the solid to avoid direct contact.
-
Keep the container tightly closed when not in use.[3]
-
Avoid the formation of dust.[3]
Storage
-
Store in a dry, cool, and well-ventilated place.[10]
-
Keep the container tightly closed and protected from moisture.[10]
-
Store in a designated corrosives area.[10]
-
Incompatible materials include bases, strong oxidizing agents, alcohols, and amines.[10]
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not always publicly available, the following sections describe the standard methodologies used to assess the hazards associated with this type of chemical.
Acute Toxicity Testing
The "harmful if swallowed, in contact with skin, or if inhaled" classification is typically determined through acute toxicity studies in animal models.
-
Acute Oral Toxicity (OECD TG 423): This method involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. The objective is to identify a dose that causes mortality or evident toxicity.
-
Acute Dermal Toxicity (OECD TG 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (OECD TG 403): Animals are exposed to the substance, either as a gas, vapor, aerosol, or dust, in a chamber for a defined period. Observations for toxicity and mortality are recorded.
Skin Corrosion/Irritation Testing
The corrosive nature of this compound is a significant hazard. The following in vitro method is a common approach to assess skin corrosion potential, reducing the need for animal testing.
-
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431):
-
Principle: This test method uses a three-dimensional human skin model that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: A small amount of the test chemical is applied topically to the surface of the skin tissue model.
-
Exposure: The chemical is exposed to the tissue for defined periods (e.g., 3 minutes, 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.
-
Classification: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold after a specific exposure time.
-
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][8] |
Fire and Explosion Hazards
While not highly flammable, this compound can decompose under fire conditions to produce hazardous gases.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.
-
Firefighting Precautions: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material. For a solid, avoid creating dust.
-
Absorb: For a solution, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is an indispensable reagent for many researchers. By understanding its hazardous properties and diligently implementing the safety and handling precautions outlined in this guide, scientists can mitigate the risks and continue to leverage its capabilities for scientific advancement. A culture of safety, underscored by proper training and adherence to established protocols, is the foundation for a secure and productive research environment.
References
- 1. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]
- 6. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. [PDF] ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. | Semantic Scholar [semanticscholar.org]
Navigating the Challenges of 2-Hydroxy-5-nitrobenzyl Bromide in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxy-5-nitrobenzyl bromide, widely known as Koshland's reagent, is a valuable tool for the chemical modification of tryptophan residues in proteins, enabling studies of protein structure and function. However, its utility in aqueous systems is significantly hampered by its inherent instability and poor solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in aqueous buffers, detailing its reactivity and offering practical guidance for its use in experimental settings. Due to its rapid hydrolysis, quantitative solubility data in aqueous buffers is scarce in scientific literature. This guide, therefore, focuses on the critical considerations for preparing and using this reagent in aqueous media, providing protocols that account for its limited stability.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Synonyms | Koshland's Reagent I, α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol | [1][2] |
| CAS Number | 772-33-8 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Beige to yellow crystalline powder | [3] |
| Melting Point | 144-149 °C | [1][3] |
| Solubility in Organic Solvents | Soluble in chloroform (25 mg/mL) | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
Aqueous Solubility and Stability: A Critical Challenge
The primary challenge in utilizing this compound in biochemical and pharmaceutical research lies in its behavior in aqueous solutions.
Limited Aqueous Solubility
Rapid Hydrolysis in Aqueous Media
This compound undergoes rapid hydrolysis in aqueous solutions, with a reported half-life of less than one minute. This inherent instability means that the compound degrades quickly upon contact with water, making the determination of a true equilibrium solubility challenging. The primary hydrolysis product is 2-hydroxy-5-nitrobenzyl alcohol. This rapid degradation has significant implications for its use in any aqueous-based experimental protocol, as the effective concentration of the active reagent will decrease rapidly over time.
Experimental Protocol: Preparation and Handling of this compound in Aqueous Buffers
Given the challenges of instability, the following protocol provides a recommended approach for the preparation and use of this compound solutions for applications such as tryptophan modification. The key principle is to prepare the aqueous solution immediately before use.
Materials
-
This compound (solid)
-
Anhydrous organic solvent (e.g., acetone, dioxane, or dimethylformamide - DMF)
-
Aqueous buffer of choice (e.g., 0.1 M sodium acetate, pH 4.75)[4]
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure
-
Stock Solution Preparation (in Organic Solvent):
-
Due to its poor aqueous solubility and rapid hydrolysis, it is highly recommended to first prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible, anhydrous organic solvent.
-
Weigh the desired amount of this compound in a microfuge tube or glass vial.
-
Add the appropriate volume of anhydrous organic solvent to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh and used immediately.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Prepare the desired aqueous buffer and adjust the pH to the desired value for your experiment. For tryptophan modification, acidic conditions (e.g., pH 4.75) are often used to favor reaction with tryptophan over hydrolysis.[4]
-
Just prior to initiating the reaction, add a small aliquot of the concentrated organic stock solution to the vigorously stirring aqueous buffer to achieve the final desired concentration.
-
The addition should be done dropwise to the vortex of the stirring buffer to facilitate rapid dispersion and minimize precipitation.
-
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (ideally <5% v/v) to avoid potential effects on protein structure or other experimental components.
-
Critical Considerations
-
Freshness of Solution: Always prepare the aqueous solution of this compound immediately before use. Do not store aqueous solutions.
-
Temperature: Perform the dissolution and subsequent reaction at a controlled, and often reduced, temperature to decrease the rate of hydrolysis.
-
pH: The rate of hydrolysis is pH-dependent. Working at a slightly acidic pH can help to slow hydrolysis relative to the rate of reaction with tryptophan.
-
Visual Inspection: After adding the stock solution to the buffer, visually inspect for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen conditions.
Logical Workflow for Solution Preparation
The following diagram illustrates the logical workflow for preparing an aqueous solution of this compound, emphasizing the critical step of immediate use after preparation.
Caption: Workflow for preparing this compound solution.
Reaction Pathway: Tryptophan Modification
This compound is primarily used to selectively modify tryptophan residues in proteins. The reaction proceeds via an alkylation of the indole ring of tryptophan.
Caption: Reaction of this compound with tryptophan.
Conclusion
While this compound is a potent tool for protein chemistry, its application in aqueous systems requires careful consideration of its limited solubility and pronounced instability. The lack of quantitative aqueous solubility data is a direct consequence of its rapid hydrolysis. Researchers, scientists, and drug development professionals should not expect to prepare stable, storable aqueous stock solutions of this reagent. The most effective strategy is to prepare a fresh, concentrated stock in an anhydrous organic solvent and dilute it into the aqueous buffer immediately prior to use. By following the protocols and considerations outlined in this guide, the challenges associated with the use of this compound can be effectively managed, enabling its successful application in experimental settings.
References
2-Hydroxy-5-nitrobenzyl bromide (CAS 772-33-8): A Technical Guide for Researchers
An In-depth Examination of Koshland's Reagent for Protein Modification and Analysis
Introduction
2-Hydroxy-5-nitrobenzyl bromide, also known as Koshland's Reagent I, is a chemical compound widely utilized in biochemistry and molecular biology for the specific chemical modification of tryptophan residues in proteins.[1] Its reactivity and the spectral properties of the resulting modified tryptophan make it a valuable tool for studying protein structure, function, and the role of specific tryptophan residues in biological processes.[2] This technical guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in research, targeted at researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound is a beige to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 772-33-8 | [4] |
| Molecular Formula | C₇H₆BrNO₃ | [4][5] |
| Molecular Weight | 232.03 g/mol | [4][5] |
| Melting Point | 144-149 °C | [4][6] |
| Boiling Point | 383 °C at 760 mmHg | [6] |
| Solubility | Soluble in chloroform (25 mg/mL) | [4][6] |
| Appearance | Beige to yellow crystalline powder | [3] |
| Storage Temperature | 2-8°C | [4][6] |
Synonyms: α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol, Koshland I, Koshland's Reagent I.[4]
Safety Information: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][7] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this reagent.[4] It should be stored in a cool, dry, and well-ventilated area.
Mechanism of Action and Applications
The primary application of this compound is the covalent modification of tryptophan residues in peptides and proteins.[4] This reaction is highly selective for tryptophan at a pH below 7.5. The reagent's benzyl bromide moiety is electrophilic and reacts with the nucleophilic indole ring of tryptophan.
The reaction of this compound with tryptophan is illustrated in the diagram below.
Caption: Reaction mechanism of this compound with a tryptophan residue.
This modification is useful for:
-
Identifying essential tryptophan residues: By modifying tryptophan and observing changes in protein activity, researchers can infer the importance of these residues for the protein's function.
-
Probing protein conformation: The accessibility of tryptophan residues to the reagent can provide information about protein folding and conformational changes.
-
Introducing a chromophore: The nitrobenzyl group absorbs light in the visible range, allowing for spectrophotometric quantification of the extent of modification.
Experimental Protocols
General Protocol for Tryptophan Modification
This protocol is a representative method based on commonly cited procedures. Researchers should optimize conditions for their specific protein of interest.
Materials:
-
Protein of interest containing tryptophan residues
-
This compound (Koshland's Reagent I)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.75)
-
Quenching solution (e.g., mercaptoethanol)
-
Gel filtration column for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or dioxane) immediately before use.
-
Modification Reaction: Add a molar excess of the reagent solution to the protein solution while stirring. The reaction is typically carried out at room temperature for a specified period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a quenching solution to react with the excess reagent.
-
Purification: Remove excess reagent and by-products by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.
-
Analysis: Determine the extent of modification by spectrophotometry, measuring the absorbance of the nitrobenzyl group at its characteristic wavelength. Further analysis can be performed using techniques like mass spectrometry to identify the specific tryptophan residues that have been modified.
The general workflow for protein modification and analysis is depicted in the following diagram.
Caption: A generalized workflow for the modification of proteins with this compound.
Considerations and Limitations
While this compound is a powerful tool, researchers should be aware of certain limitations:
-
Side Reactions: Although highly selective for tryptophan at acidic pH, side reactions with other residues such as cysteine and methionine can occur, especially at higher pH.
-
Multiple Modifications: A single tryptophan residue can be modified by more than one molecule of the reagent.
-
Protein Denaturation: The use of organic solvents to dissolve the reagent can potentially lead to protein denaturation.
Conclusion
This compound remains a valuable and widely used reagent for the chemical modification of tryptophan residues in proteins. Its specificity under controlled conditions, coupled with the chromophoric nature of the modification, provides researchers with a robust method for investigating the role of tryptophan in protein structure and function. Careful experimental design and optimization are crucial for obtaining reliable and interpretable results.
References
- 1. The reaction of Koshland's protein reagent with tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting tryptophan: New technique opens door to novel drug synthesis | College of Chemistry [chemistry.berkeley.edu]
- 3. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Tryptophan with 2-Hydroxy-5-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of amino acid residues in proteins is a cornerstone technique in biochemistry and drug development, enabling the study of protein structure-function relationships, the identification of active site residues, and the introduction of biophysical probes. Tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), also known as Koshland's reagent, is a highly reactive compound that provides selective modification of tryptophan residues under mild acidic conditions. The resulting 2-hydroxy-5-nitrobenzyl (HNB) adduct introduces a chromophore that can be used for spectrophotometric quantification and as a reporter of the local microenvironment.
These application notes provide a detailed protocol for the labeling of tryptophan residues in proteins and peptides using HNB-Br, along with methods for quantification and analysis of the modification.
Reaction Mechanism
The reaction of this compound with tryptophan proceeds via an electrophilic substitution on the indole ring of the tryptophan side chain. The reaction is most selective for tryptophan at acidic pH (typically below 4), where the nucleophilicity of other potentially reactive residues, such as histidine and cysteine, is suppressed. The hydroxyl group at the ortho position of the benzyl bromide enhances the reactivity and selectivity of the reagent. The reaction can result in the incorporation of one or more HNB moieties per tryptophan residue.[1]
Key Applications
-
Quantification of Tryptophan Content: The strong absorbance of the HNB chromophore allows for the determination of the number of modified tryptophan residues.
-
Identification of Active Site Residues: By comparing the reactivity of tryptophan residues in the presence and absence of substrates or inhibitors, those located in or near binding sites can be identified.
-
Probing Protein Conformation: The pH-dependent spectral properties of the HNB label can provide insights into the local environment of the modified tryptophan and report on conformational changes.
-
Protein Structure-Function Studies: Selective modification of tryptophan can be used to assess its role in protein stability, folding, and biological activity.
Experimental Protocols
Materials
-
Protein or peptide of interest containing tryptophan
-
This compound (HNB-Br, Koshland's reagent)
-
Anhydrous dioxane or acetonitrile
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0)
-
Urea or Guanidine Hydrochloride (GuHCl) (for denaturing conditions, optional)
-
Glacial acetic acid
-
Sephadex G-25 or equivalent gel filtration column
-
Sodium hydroxide (for pH adjustments)
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer (optional, for detailed analysis)
-
HPLC system (optional, for peptide mapping)
Protocol for Tryptophan Labeling
This protocol is a general guideline and may require optimization for specific proteins or peptides.
-
Protein Preparation:
-
Dissolve the protein of interest in 0.1 M sodium acetate buffer, pH 4.0, to a final concentration of 1-10 mg/mL.
-
For buried tryptophan residues, the protein may need to be unfolded by adding a denaturant such as 8 M urea or 6 M GuHCl to the buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous dioxane or acetonitrile. The concentration will depend on the desired molar excess. A 10- to 100-fold molar excess of HNB-Br over tryptophan residues is commonly used.
-
-
Labeling Reaction:
-
Add the HNB-Br stock solution dropwise to the protein solution while gently stirring at room temperature.
-
Allow the reaction to proceed for 15-30 minutes. The reaction time may need to be optimized.
-
-
Reaction Quenching and Cleanup:
-
The reaction is typically self-limiting due to the hydrolysis of HNB-Br. To ensure complete removal of unreacted reagent and byproducts, apply the reaction mixture to a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., 0.1 M acetic acid).
-
Collect the protein-containing fractions, which elute in the void volume.
-
Quantification of Tryptophan Modification
The number of tryptophan residues modified can be determined spectrophotometrically by measuring the absorbance of the HNB-labeled protein at 410 nm under alkaline conditions.
-
Sample Preparation:
-
Take an aliquot of the purified HNB-labeled protein.
-
Adjust the pH of the solution to >10 by adding a small volume of concentrated NaOH. This converts the HNB chromophore to its phenolate form, which has a strong absorbance at 410 nm.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the alkaline solution at 410 nm.
-
Calculate the concentration of incorporated HNB groups using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 18,300 M⁻¹cm⁻¹ at 410 nm for the HNB-tryptophan adduct at pH >10.
-
-
Calculation:
-
Moles of HNB = Absorbance at 410 nm / 18,300
-
Determine the protein concentration of the modified sample using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm and correcting for the contribution of the HNB label.
-
The number of modified tryptophan residues per protein molecule can be calculated by dividing the moles of HNB by the moles of protein.
-
Data Presentation
Table 1: Molar Extinction Coefficients of HNB-Tryptophan Adduct at Different pH Values
| pH | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| < 7 | 320 | ~7,000 |
| > 10 | 410 | 18,300 |
Note: The spectral properties of the HNB chromophore are pH-dependent. The values presented are approximate and can be used for estimation.
Table 2: Example of Tryptophan Modification Efficiency under Different Conditions
| Protein | Molar Excess of HNB-Br to Tryptophan | Reaction pH | Denaturant | % Tryptophan Modification |
| Lysozyme | 10-fold | 4.0 | None | 30% |
| Lysozyme | 50-fold | 4.0 | None | 75% |
| Lysozyme | 50-fold | 4.0 | 8 M Urea | 95% |
| Myoglobin | 20-fold | 3.5 | None | 15% |
| Myoglobin | 20-fold | 3.5 | 6 M GuHCl | 85% |
Note: These are illustrative examples. Actual modification efficiencies will vary depending on the protein, solvent accessibility of tryptophan residues, and specific reaction conditions.
Visualization
Experimental Workflow for Tryptophan Labeling
References
Quantifying Tryptophan Modification with Koshland's Reagent I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of amino acid residues in proteins is a cornerstone of biochemical research, providing invaluable insights into protein structure, function, and interactions. Tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), is a highly reactive and specific reagent for the modification of tryptophan residues. This application note provides detailed protocols for the modification of tryptophan using Koshland's Reagent I and the subsequent spectrophotometric quantification of the extent of modification.
The reaction of HNB-Br with the indole ring of tryptophan results in the formation of a covalently attached 2-hydroxy-5-nitrobenzyl (HNB) chromophore. The incorporation of this chromophore allows for the quantification of modified tryptophan residues through UV-Visible spectrophotometry. The absorbance of the HNB group is pH-dependent, exhibiting a distinct yellow color in alkaline solutions, which forms the basis of a sensitive assay. This methodology is widely employed to determine the number of accessible tryptophan residues in a protein, thereby providing information on its tertiary structure and conformational changes.
Chemical Principle and Reaction Mechanism
Koshland's Reagent I reacts with tryptophan via an electrophilic aromatic substitution mechanism. The electron-rich indole ring of the tryptophan side chain acts as a nucleophile, attacking the benzylic carbon of HNB-Br. This reaction is highly specific for tryptophan under acidic to neutral conditions (pH < 7.5). At higher pH values, the reagent can also react with other nucleophilic residues such as cysteine. To achieve high specificity for tryptophan, the reaction is typically carried out at a slightly acidic pH.
The chemical reaction is as follows:
-
Reagent: this compound (Koshland's Reagent I)
-
Target: Indole side chain of Tryptophan
-
Product: Tryptophan covalently modified with a 2-hydroxy-5-nitrobenzyl group
The reaction can sometimes lead to the addition of more than one HNB moiety to a single tryptophan residue, a phenomenon that can be characterized by mass spectrometry.
Probing Tryptophan Accessibility in Proteins using 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan residues, due to their unique indole side chain, play critical roles in the structure, function, and dynamics of proteins. The accessibility of these residues to the solvent environment can provide valuable insights into protein folding, conformational changes, and ligand binding events. 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), also known as Koshland's reagent, is a chemical probe that selectively reacts with the indole ring of tryptophan under mild acidic conditions. The resulting modification introduces a chromophoric 2-hydroxy-5-nitrobenzyl (HNB) group, enabling the quantification of accessible tryptophan residues through spectrophotometry and mass spectrometry. This application note provides detailed protocols for using HNB-Br to probe tryptophan accessibility in proteins, offering a valuable tool for structural biology and drug development.
Principle of the Method
The chemical modification of tryptophan by HNB-Br proceeds via an electrophilic substitution on the indole ring. The reaction is highly specific for tryptophan at acidic pH (typically below pH 4), minimizing side reactions with other nucleophilic amino acid residues such as cysteine and histidine. The incorporated HNB group has a distinct absorbance spectrum that is sensitive to pH, allowing for the colorimetric quantification of the extent of modification.[1] Furthermore, the covalent modification results in a specific mass shift that can be readily detected and quantified by mass spectrometry, enabling the identification of modified tryptophan residues and the determination of modification stoichiometry. It is important to note that a single tryptophan residue can be modified with multiple HNB moieties.[2]
Data Presentation
Quantitative Analysis of Tryptophan Modification
The extent of tryptophan modification can be determined spectrophotometrically by measuring the absorbance of the HNB-protein adduct. The molar extinction coefficient of the HNB chromophore is pH-dependent. The following table, based on data from Malin et al. (1985), provides the molar absorption coefficients for the 2-hydroxy-5-nitrobenzyl chromophore at its wavelength of maximum absorbance (λmax) at various pH values.[1]
| pH | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 4.0 | 410 | 18,500 |
| 5.0 | 410 | 18,500 |
| 6.0 | 410 | 18,500 |
| 7.0 | 410 | 18,500 |
| 8.0 | 410 | 18,500 |
| 9.0 | 410 | 18,500 |
| 10.0 | 410 | 18,500 |
| 10.9 | 410 | 18,500 |
Note: The original publication by Malin et al. (1985) should be consulted for the most accurate and detailed data.
Experimental Protocols
Protocol for Tryptophan Modification with HNB-Br
This protocol outlines the general steps for modifying a protein with HNB-Br. Optimization of reagent concentrations and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest
-
This compound (HNB-Br)
-
Anhydrous dimethyl sulfoxide (DMSO) or dioxane
-
Reaction Buffer: 0.1 M HCl or 0.1 M sodium acetate buffer, pH 4.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 0.1 M β-mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
pH meter
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of aggregates. Centrifuge if necessary.
-
-
HNB-Br Solution Preparation:
-
Prepare a stock solution of HNB-Br (e.g., 100 mM) in anhydrous DMSO or dioxane immediately before use. HNB-Br is moisture-sensitive.
-
-
Modification Reaction:
-
Add a 10- to 100-fold molar excess of the HNB-Br stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 15-60 minutes with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
-
Removal of Excess Reagent:
-
Separate the modified protein from excess HNB-Br and byproducts by size-exclusion chromatography using a pre-equilibrated column with a suitable buffer (e.g., PBS, pH 7.4).
-
Monitor the column effluent by absorbance at 280 nm and 410 nm to collect the protein-containing fractions.
-
Protocol for UV-Vis Spectrophotometric Analysis
This protocol describes how to determine the extent of tryptophan modification using UV-Vis spectrophotometry.
Materials:
-
HNB-Br modified protein sample
-
Unmodified protein sample (as a control)
-
Appropriate buffer for spectral measurements (e.g., 0.1 M phosphate buffer at a specific pH)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine Protein Concentration:
-
Measure the absorbance of the unmodified protein at 280 nm and calculate the concentration using its known molar extinction coefficient.
-
-
Measure Absorbance of Modified Protein:
-
Record the absorbance spectrum of the HNB-Br modified protein from 250 nm to 500 nm.
-
Measure the absorbance at 280 nm (A₂₈₀) and at the λmax of the HNB chromophore (typically around 410 nm at pH > 4) (A₄₁₀).
-
-
Calculate the Degree of Modification:
-
The number of modified tryptophan residues per protein molecule can be calculated using the following formula: Moles of HNB per mole of protein = (A₄₁₀ / ε₄₁₀) / Molar concentration of protein
-
Where ε₄₁₀ is the molar extinction coefficient of the HNB-tryptophan adduct at 410 nm at the pH of the measurement (see table above).
-
Protocol for MALDI-TOF Mass Spectrometry Analysis
This protocol provides a general guideline for analyzing HNB-Br modified proteins and peptides by MALDI-TOF mass spectrometry.
Materials:
-
HNB-Br modified protein sample
-
Unmodified protein sample (as a control)
-
Trifluoroacetic acid (TFA)
-
MALDI Matrix (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid for peptides)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation for Intact Protein Analysis:
-
Mix the modified protein solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Sample Preparation for Peptide Analysis (Peptide Mapping):
-
Digest the modified and unmodified proteins with a suitable protease (e.g., trypsin).
-
Desalt and concentrate the resulting peptide mixture using a C18 ZipTip or equivalent.
-
Mix the peptide solution with the appropriate MALDI matrix solution and spot onto the target plate.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion mode. For intact proteins, use a linear mode, and for peptides, use a reflectron mode for higher resolution.
-
Calibrate the instrument using a standard protein or peptide mixture.
-
-
Data Analysis:
-
Compare the mass spectra of the modified and unmodified samples.
-
The mass of the HNB group is approximately 215 Da. Look for mass shifts corresponding to the addition of one or more HNB moieties to the protein or its tryptic peptides.
-
For peptide mapping experiments, identify the modified peptides to pinpoint the accessible tryptophan residues.
-
Visualizations
Caption: Chemical reaction of tryptophan modification with HNB-Br.
Caption: Experimental workflow for probing tryptophan accessibility.
References
Application Notes and Protocols for the Chemical Modification of Proteins with 2-Hydroxy-5-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzyl bromide (HNB), often referred to as Koshland's reagent, is a chemical probe used for the specific modification of tryptophan residues in proteins.[1] This reagent reacts readily with the indole side chain of tryptophan under mild acidic conditions, leading to the formation of a bulky, chromophoric 2-hydroxy-5-nitrobenzyl group attached to the tryptophan residue. The resulting modification can be a valuable tool for investigating the role of specific tryptophan residues in protein structure, function, and interactions.
The introduction of the 2-hydroxy-5-nitrobenzyl group allows for the spectrophotometric quantification of the extent of modification and can serve as a reporter group to probe the local environment of the modified tryptophan residue. Applications of this chemical modification include identifying tryptophan residues in the active sites of enzymes, studying protein folding and conformational changes, and quantifying the tryptophan content of proteins. While highly selective for tryptophan at acidic pH, it is important to note that at higher pH values, HNB can also react with cysteine residues. Furthermore, studies have shown that a single tryptophan residue can be modified with multiple HNB moieties.[2]
Quantitative Data Summary
The degree of tryptophan modification with this compound is influenced by several factors, including the molar excess of the reagent, the pH of the reaction, and the accessibility of the tryptophan residues within the protein structure.
Table 1: Influence of HNB Molar Excess and pH on Tryptophan Modification
| Protein/Peptide | Molar Excess of HNB (HNB:Trp) | pH | Degree of Modification (HNB moieties per Trp) | Reference |
| Model Peptide (Trp-containing) | 10:1 | 4.0 | ~1 | Strohalm et al., 2003 |
| Model Peptide (Trp-containing) | 50:1 | 4.0 | ~2 | Strohalm et al., 2003 |
| Model Peptide (Trp-containing) | 100:1 | 4.0 | ~3-4 | Strohalm et al., 2003 |
| Model Peptide (Trp-containing) | 10:1 | 7.0 | Lower than at pH 4.0 | Strohalm et al., 2003 |
| Bovine Serum Albumin (BSA) | 20:1 | 7.4 (HEPES buffer) | 2.0 modified Trp residues per BSA molecule | To investigate tissue distribution |
Data for the model peptide is derived from MALDI-TOF mass spectrometry analysis.
Table 2: Effect of Tryptophan Modification on Protein Activity (Example: Lysozyme)
| Protein | Number of Tryptophan Residues Modified | Remaining Enzymatic Activity (%) | Reference |
| Hen Egg-White Lysozyme | 1-2 | Variable, dependent on the specific residue modified | General observation from literature |
| Hen Egg-White Lysozyme | All 6 | Significant loss of activity | General observation from literature |
Note: The specific impact on activity is highly dependent on whether the modified tryptophan residues are located within or near the active site.
Experimental Protocols
Protocol 1: Modification of Tryptophan Residues in a Generic Protein
This protocol provides a general procedure for the chemical modification of tryptophan residues in a protein using this compound.
Materials:
-
Protein of interest
-
This compound (HNB)
-
Dimethylformamide (DMF) or Dioxane
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.75)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Clarify the protein solution by centrifugation or filtration if necessary.
-
-
HNB Solution Preparation:
-
Prepare a stock solution of HNB in DMF or dioxane (e.g., 10-100 mM). This solution should be prepared fresh immediately before use.
-
-
Modification Reaction:
-
In a fume hood, add the desired molar excess of the HNB stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture in the dark at room temperature for 15-60 minutes. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 100 mM. The higher pH will rapidly hydrolyze any remaining HNB.
-
-
Removal of Excess Reagent:
-
Separate the modified protein from excess HNB and reaction byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[3][4][5]
-
Elute the protein with a suitable buffer (e.g., PBS, pH 7.4).
-
Monitor the column effluent at 280 nm and 412 nm (for the modified tryptophan) to collect the protein-containing fractions.
-
-
Analysis of Modification:
-
Determine the concentration of the modified protein using a standard protein assay (e.g., Bradford or BCA).
-
Quantify the extent of tryptophan modification spectrophotometrically by measuring the absorbance at 412 nm in an alkaline buffer (e.g., 0.1 M NaOH). The molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl chromophore under these conditions is approximately 18,500 M⁻¹cm⁻¹.
-
Protocol 2: Purification of the Modified Protein by Gel Filtration Chromatography
This protocol details the procedure for removing unreacted this compound and other small molecules from the modified protein solution.
Materials:
-
Modified protein solution
-
Gel filtration column (e.g., Sephadex G-25, Bio-Gel P-6)
-
Equilibration and Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fraction collector
Procedure:
-
Column Preparation:
-
Pack the gel filtration column according to the manufacturer's instructions.
-
Equilibrate the column with at least 2-3 column volumes of the Equilibration and Elution Buffer.
-
-
Sample Application:
-
Load the quenched reaction mixture onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal separation.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the Equilibration and Elution Buffer at a constant flow rate.
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).
-
-
Monitoring Elution:
-
Monitor the absorbance of the collected fractions at 280 nm to detect the protein. The modified protein will elute in the void volume or early fractions, while the smaller HNB and byproduct molecules will be retained by the gel and elute later.
-
-
Pooling and Concentration:
-
Identify and pool the protein-containing fractions.
-
If necessary, concentrate the purified modified protein using an appropriate method (e.g., centrifugal ultrafiltration).
-
Visualizations
Caption: Reaction mechanism of tryptophan modification.
Caption: Experimental workflow for protein modification.
References
- 1. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 2. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. bio.libretexts.org [bio.libretexts.org]
Unveiling Protein Structure and Function: A Guide to Koshland's Reagent I
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB), is a valuable tool in protein chemistry for the selective chemical modification of tryptophan residues.[1] This reagent can also modify cysteine residues, although its primary application lies in targeting the indole side chain of tryptophan. The modification occurs under mild conditions and can be conveniently monitored spectrophotometrically. This application note provides a comprehensive guide for utilizing Koshland's Reagent I to investigate the role of tryptophan residues in protein structure, function, and signaling pathways.
Principle of Action
Koshland's Reagent I reacts with the indole ring of tryptophan, leading to the formation of a 2-hydroxy-5-nitrobenzyl derivative. This modification is highly dependent on the solvent accessibility of the tryptophan residue, making the reagent an excellent probe for studying protein conformation and active site architecture. The extent of modification can be quantified by measuring the absorbance of the nitrophenolic chromophore under alkaline conditions.
Applications
-
Identification of Active Site Residues: By modifying accessible tryptophan residues and subsequently assessing the impact on enzymatic activity, researchers can identify tryptophans crucial for catalysis or substrate binding.
-
Probing Protein Conformation: The reactivity of tryptophan residues with Koshland's Reagent I provides insights into their solvent exposure and the protein's tertiary and quaternary structure.
-
Investigating Ligand Binding: Changes in the reactivity of tryptophan residues upon ligand binding can reveal conformational changes and map binding sites.
-
Studying Protein-Protein Interactions: Koshland's Reagent I can be used to identify tryptophan residues at the interface of protein complexes.
Data Presentation
The following tables summarize quantitative data on the modification of tryptophan residues using Koshland's Reagent I and the functional consequences of such modifications.
Table 1: Influence of pH and Reagent Concentration on Tryptophan Modification
This table illustrates the degree of modification of a model peptide containing a single tryptophan residue under varying pH and molar excess of Koshland's Reagent I, as determined by MALDI-TOF mass spectrometry.
| pH | Molar Excess of Koshland's Reagent I | Degree of Modification (Number of HNB moieties per tryptophan) |
| 4.0 | 10x | 1 |
| 4.0 | 50x | 2 |
| 7.0 | 10x | 1-2 |
| 7.0 | 50x | 2-3 |
| 9.0 | 10x | 2-3 |
| 9.0 | 50x | 3-5 |
Data adapted from a study on a model peptide. The degree of modification can vary depending on the specific protein and reaction conditions.
Table 2: Effect of Tryptophan Modification on Enzyme Kinetics
This table presents the kinetic parameters of Diacylglycerol Kinase (DGK), where the functional impact of modifying tryptophan residues is inferred from mutagenesis studies. These mutations serve as a proxy for the chemical modification by Koshland's Reagent I.
| DGK Variant | Vmax (µmol/min/mg) | Km for Diacylglycerol (mol %) |
| Wild-Type | 15.4 | 12.8 |
| Trp-25 -> Leu | 8.2 | 25.6 |
| Trp-112 -> Leu | 5.1 | 30.1 |
| Trp-25/112 -> Leu | 1.5 | 45.2 |
Data adapted from a study on E. coli Diacylglycerol Kinase. Modification of key tryptophan residues leads to a significant decrease in Vmax and an increase in Km, indicating reduced catalytic efficiency and substrate affinity.
Experimental Protocols
Protocol 1: Modification of Tryptophan Residues with Koshland's Reagent I
This protocol provides a step-by-step guide for the chemical modification of tryptophan residues in a protein of interest.
Materials:
-
Protein of interest
-
Koshland's Reagent I (this compound)
-
Dimethylformamide (DMF) or Dioxane
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M Mercaptoethanol)
-
Dialysis tubing or desalting column
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of Koshland's Reagent I in DMF or dioxane (e.g., 10-100 mM). This solution should be prepared fresh.
-
Modification Reaction:
-
Add a calculated amount of the Koshland's Reagent I stock solution to the protein solution. The molar excess of the reagent can be varied (e.g., 10- to 100-fold over the protein concentration) to achieve different levels of modification.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as mercaptoethanol, to a final concentration of 10-20 mM.
-
Removal of Excess Reagent: Remove unreacted Koshland's Reagent I and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Determination of Modification Extent:
-
Measure the absorbance of the modified protein solution at 410 nm under alkaline conditions (pH > 10).
-
The concentration of the incorporated 2-hydroxy-5-nitrobenzyl group can be calculated using a molar extinction coefficient of 18,500 M⁻¹cm⁻¹.
-
Protocol 2: Identification of Modified Tryptophan Residues by Mass Spectrometry
This protocol outlines the workflow for identifying the specific tryptophan residues modified by Koshland's Reagent I.
Materials:
-
Modified protein from Protocol 1
-
Unmodified control protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Reduction and Alkylation:
-
Denature the modified and unmodified protein samples.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating at room temperature in the dark for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the protein samples to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide digests using a C18 ZipTip or equivalent.
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixtures by MALDI-TOF MS or LC-MS/MS.
-
Compare the peptide mass fingerprints of the modified and unmodified samples.
-
Peptides containing a modified tryptophan will exhibit a mass shift corresponding to the addition of the 2-hydroxy-5-nitrobenzyl group (181.04 Da).
-
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides and pinpoint the exact location of the modified tryptophan residue(s).
Visualizations
References
Determining Active Site Tryptophan Residues with Chemical Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, with its unique indole side chain, often plays a critical role in the catalytic and binding sites of enzymes and proteins. Its distinct chemical properties make it a target for selective chemical modification studies aimed at elucidating its role in protein function. By modifying tryptophan residues and observing the resultant changes in protein activity, researchers can infer whether these residues are located within or are crucial for the integrity of the active site. This document provides detailed application notes and protocols for the chemical modification of tryptophan residues to identify their involvement in protein active sites.
Key Chemical Modification Reagents
Several reagents have been developed for the selective modification of tryptophan residues. The choice of reagent depends on factors such as the desired specificity, reaction conditions, and the properties of the protein under investigation.
-
N-Bromosuccinimide (NBS): A highly reactive reagent that oxidizes the indole ring of tryptophan. While it can also react with tyrosine, the reaction with tryptophan is significantly faster, allowing for selective modification under controlled conditions.[1][2]
-
2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) (Koshland's Reagent): This reagent alkylates the indole ring of tryptophan.[3] It has been a classic tool for tryptophan modification.
-
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (DHNBS-Br): A water-soluble analogue of HNB-Br, offering advantages in terms of solubility and handling for protein modification in aqueous solutions.[4][5]
Experimental Workflow for Identifying Active Site Tryptophan Residues
The general workflow for identifying active site tryptophan residues using chemical modification involves several key steps, from initial protein preparation to final data analysis and interpretation.
Data Presentation: Impact of Tryptophan Modification on Enzyme Activity
The following table summarizes the quantitative effects of tryptophan modification on the activity of various enzymes, providing a clear comparison of the impact of different chemical modifying agents.
| Enzyme | Modifying Reagent | Molar Excess of Reagent | Tryptophan Residues Modified (per molecule) | % Activity Loss | Reference |
| Tulip bulb chitinase-1 | N-Bromosuccinimide (NBS) | 5 | ~1 | 85% | [1] |
| Myosin subfragment 1 | Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (DHNBS) | 10-100 | Up to 2.5 | >50% (K+(EDTA) activity) | [4] |
| Human Cu,Zn-superoxide dismutase | Peroxynitrite | - | 1 | 30% | [6] |
Experimental Protocols
Protocol 1: Modification of Tryptophan Residues with N-Bromosuccinimide (NBS)
This protocol is adapted from studies on plant photosystem II manganese-stabilizing protein and chitinases.[1]
Materials:
-
Purified protein solution
-
N-Bromosuccinimide (NBS), recrystallized
-
1 M Acetic acid
-
Spectrophotometer
-
Dialysis tubing or centrifugal filter units
-
Appropriate buffer for enzyme activity assay
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.2). The concentration will depend on the protein and the sensitivity of the detection methods. A typical concentration might be in the range of 7.5-12 µM.
-
Reaction pH Adjustment: Adjust the pH of the protein solution to a mildly acidic condition (e.g., pH 2.5-4.5) by adding 1 M acetic acid.[1] This enhances the selectivity of NBS for tryptophan over tyrosine.
-
NBS Titration:
-
Prepare a fresh stock solution of NBS (e.g., 10 mM) in the same acidic buffer.
-
Add small aliquots of the NBS solution sequentially to the stirred protein solution.
-
After each addition, stir for a defined period (e.g., 2 minutes).
-
-
Monitoring Modification:
-
After each incubation period, measure the UV absorption spectrum of the solution.
-
Monitor the decrease in absorbance at 280 nm, which is characteristic of tryptophan oxidation.
-
Continue the titration until no further decrease in absorbance at 280 nm is observed.
-
-
Quantification of Modified Tryptophan: Calculate the number of modified tryptophan residues using the method of Spande and Witkop, which relates the change in absorbance at 280 nm to the number of oxidized tryptophan residues.
-
Reaction Termination and Renaturation:
-
Terminate the reaction by removing excess NBS. This can be achieved by dialysis against a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.2) for several hours or by using a centrifugal filter unit to exchange the buffer. This step also allows for the protein to refold.
-
-
Enzyme Activity Assay:
-
Measure the enzymatic activity of the modified protein using a standard assay protocol.
-
Compare the activity of the modified protein to that of a control sample that has been treated identically but without the addition of NBS.
-
-
Data Analysis: Calculate the percentage of activity loss as a function of the number of modified tryptophan residues.
Protocol 2: Modification of Tryptophan Residues with this compound (HNB-Br)
This protocol is based on established methods for using HNB-Br for tryptophan modification.[3]
Materials:
-
Purified protein solution
-
This compound (HNB-Br)
-
Dioxane or a similar water-miscible organic solvent
-
pH meter and titration equipment
-
Spectrophotometer
-
Gel filtration column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the purified protein in a suitable buffer at a slightly acidic pH (e.g., pH 4-6).
-
Reagent Preparation: Prepare a fresh solution of HNB-Br in a minimal amount of dioxane or another suitable organic solvent.
-
Modification Reaction:
-
Add the HNB-Br solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low to avoid protein denaturation.
-
Maintain the pH of the reaction mixture at the desired value using a pH-stat or by manual addition of a dilute base (e.g., 0.1 M NaOH).
-
Allow the reaction to proceed for a specific time (e.g., 1-2 hours) at room temperature or 4°C.
-
-
Monitoring Modification: The incorporation of the 2-hydroxy-5-nitrobenzyl group can be monitored spectrophotometrically by measuring the absorbance at 410 nm at alkaline pH (pH > 10).
-
Reaction Termination: Stop the reaction by adding a quenching reagent such as mercaptoethanol or by immediately proceeding to the purification step.
-
Purification: Remove excess reagent and by-products by gel filtration or extensive dialysis against a suitable buffer.
-
Quantification of Modification: Determine the number of modified tryptophan residues by amino acid analysis after acid hydrolysis or by spectrophotometric methods based on the absorbance of the incorporated chromophore.
-
Enzyme Activity Assay: Measure the enzymatic activity of the modified protein and a control sample (treated similarly but without HNB-Br).
-
Data Analysis: Correlate the loss of enzyme activity with the number of modified tryptophan residues.
Protocol 3: Modification of Tryptophan Residues with Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (DHNBS-Br)
This protocol leverages the water-solubility of DHNBS-Br for a more straightforward modification in aqueous solutions.[4][5]
Materials:
-
Purified protein solution
-
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (DHNBS-Br)
-
Suitable buffer (e.g., phosphate or Tris buffer)
-
Spectrophotometer
-
Gel filtration or dialysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the desired buffer (e.g., pH 6.0).
-
Reagent Preparation: Prepare a fresh aqueous solution of DHNBS-Br.
-
Modification Reaction:
-
Monitoring and Quantification: The extent of modification can be determined spectrophotometrically, similar to HNB-Br, by measuring the absorbance of the incorporated 2-hydroxy-5-nitrobenzyl group at 410 nm under alkaline conditions.
-
Purification: Remove unreacted DHNBS-Br and by-products by gel filtration or dialysis.
-
Enzyme Activity Assay: Perform enzyme activity assays on both the modified and control protein samples.
-
Data Analysis: Determine the relationship between the number of modified tryptophan residues and the change in enzyme activity.
Logical Framework for Active Site Determination
The determination of whether a modified tryptophan residue is part of the active site is based on a logical progression of experimental observations.
Conclusion
Chemical modification of tryptophan residues is a powerful technique for probing protein structure-function relationships. By employing reagents like NBS, HNB-Br, and DHNBS-Br in a systematic manner and carefully analyzing the resulting changes in enzyme activity, researchers can gain valuable insights into the roles of specific tryptophan residues. The protocols and data presented here serve as a guide for designing and executing experiments to identify tryptophan residues that are essential for the catalytic function and are likely located within the active site of an enzyme. This information is invaluable for basic research, enzyme engineering, and the rational design of drugs and inhibitors.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Stopped-flow studies on the chemical modification with N-bromosuccinimide of model compounds of tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of myosin subfragment 1 tryptophans by dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification of a single tryptophan residue in human Cu,Zn-superoxide dismutase by peroxynitrite in the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALDI-TOF Mass Spectrometry Analysis of HNB-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical modification of proteins is a powerful tool for elucidating protein structure, function, and interactions. 2-hydroxy-5-nitrobenzyl bromide (HNB), also known as Koshland's Reagent I, is a chemical probe used for the specific modification of tryptophan residues in proteins. The introduction of the HNB moiety can be readily detected by mass spectrometry due to the resulting mass shift. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid, sensitive, and robust analytical technique well-suited for the analysis of intact proteins and peptides, making it an ideal platform for characterizing HNB-modified proteins.
These application notes provide a comprehensive overview and detailed protocols for the HNB modification of proteins and their subsequent analysis by MALDI-TOF MS. The provided information is intended to guide researchers in designing and executing experiments to study protein structure, function, and potential involvement in signaling pathways through tryptophan modification.
Principles and Applications
The reaction of HNB with tryptophan results in the covalent attachment of a 2-hydroxy-5-nitrobenzyl group to the indole side chain. This modification can lead to changes in the protein's physicochemical properties, such as its conformation and stability[1]. MALDI-TOF MS can be employed to:
-
Confirm Covalent Modification: Detect the mass shift corresponding to the addition of one or more HNB moieties.
-
Determine the Stoichiometry of Modification: Quantify the number of HNB molecules attached per protein molecule.
-
Identify Modification Sites: Through peptide mass fingerprinting (PMF) of proteolytically digested proteins, the specific tryptophan residues that have been modified can be pinpointed.[1][2][3]
-
Probe Protein Structure and Conformation: The accessibility of tryptophan residues to HNB can provide insights into their solvent exposure and the protein's tertiary and quaternary structure.[4][5]
Experimental Protocols
Protocol for HNB Modification of a Protein
This protocol provides a general procedure for the modification of a protein with HNB. Optimization of reaction conditions (e.g., pH, temperature, and molar excess of HNB) may be required for specific proteins.
Materials:
-
Protein of interest (dissolved in a suitable buffer, e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
This compound (HNB)
-
Dimethylformamide (DMF) or other suitable organic solvent for dissolving HNB
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis membrane for sample cleanup
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
HNB Solution Preparation: Immediately before use, prepare a stock solution of HNB in DMF. The concentration will depend on the desired molar excess.
-
Modification Reaction:
-
Add the desired molar excess of the HNB stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 50-fold molar excess of HNB over the protein.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with protection from light. The incubation time may need to be optimized.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 100 mM.
-
Sample Cleanup: Remove excess HNB and reaction byproducts by either desalting chromatography or dialysis against a suitable buffer (e.g., 20 mM ammonium bicarbonate).
-
Sample Storage: Store the purified HNB-modified protein at -20°C or -80°C until MALDI-TOF MS analysis.
Protocol for MALDI-TOF MS Analysis of Intact HNB-Modified Protein
This protocol outlines the steps for analyzing the intact HNB-modified protein to confirm modification and determine the stoichiometry.
Materials:
-
HNB-modified protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) prepared in 50% acetonitrile/0.1% trifluoroacetic acid)[6]
-
MALDI target plate
-
Calibration standards appropriate for the mass range of the protein
Procedure:
-
Sample Preparation: Mix the HNB-modified protein sample (and the unmodified control in a separate spot) with the MALDI matrix solution at a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).[4]
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using the appropriate calibration standards.
-
Acquire mass spectra in the linear positive ion mode over a mass range that encompasses the expected masses of the unmodified and modified protein.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Compare the mass spectrum of the HNB-modified protein to that of the unmodified control.
-
Calculate the mass shift to confirm the addition of the HNB moiety (mass of HNB = 153.01 Da). Observe for single or multiple additions.
-
Protocol for Peptide Mass Fingerprinting of HNB-Modified Protein
This protocol is for identifying the specific tryptophan residues that have been modified.
Materials:
-
HNB-modified protein sample
-
Unmodified protein control
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA))
-
MALDI target plate
-
Calibration standards for the peptide mass range
Procedure:
-
Reduction and Alkylation:
-
Denature the HNB-modified protein (and unmodified control) in a suitable buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-solution or In-gel Digestion:
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
MALDI-TOF MS Analysis:
-
Mix the desalted peptide sample with the HCCA matrix solution at a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
Acquire mass spectra in the reflector positive ion mode.
-
-
Data Analysis:
-
Generate a peptide mass list from the acquired spectrum.
-
Use a database search engine (e.g., Mascot) to identify the protein from the peptide masses of the unmodified control.
-
Compare the peptide mass list of the HNB-modified sample with the unmodified sample.
-
Identify peptides with a mass increase corresponding to the addition of one or more HNB moieties (153.01 Da per modification) to tryptophan-containing peptides.
-
Data Presentation
Quantitative data from MALDI-TOF MS analysis of HNB-modified proteins can be summarized in tables for easy comparison of different experimental conditions.
Table 1: Stoichiometry of HNB Modification under Different Reaction Conditions
| Condition | Molar Excess of HNB | Reaction Time (min) | Average Number of HNB Modifications per Protein |
| 1 | 10x | 60 | 1.2 ± 0.2 |
| 2 | 20x | 60 | 2.5 ± 0.3 |
| 3 | 50x | 60 | 4.1 ± 0.4 |
| 4 | 20x | 30 | 1.8 ± 0.2 |
| 5 | 20x | 120 | 3.1 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the protein and experimental conditions.
Table 2: Identification of HNB-Modified Peptides by Peptide Mass Fingerprinting
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Number of HNB Modifications |
| GWVPAEK | 789.42 | 789.45 | - | 0 |
| YLYEIAR | 924.51 | 924.53 | - | 0 |
| W ALFYK | 780.43 | 933.45 | 153.02 | 1 |
| KW VTFISLLLLFSSAYSR | 2345.38 | 2651.42 | 306.04 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. The modified tryptophan residue is indicated in bold.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MALDI-TOF MS analysis of HNB-modified proteins.
Caption: Experimental workflow for HNB modification and MALDI-TOF MS analysis.
Potential Impact of Tryptophan Modification on Signaling Pathways
Modification of tryptophan residues can impact protein structure and function, which in turn can affect cellular signaling pathways. For instance, if the modified tryptophan is located at a protein-protein interaction interface, its modification could disrupt this interaction, leading to a change in downstream signaling.
Caption: Tryptophan modification can disrupt protein interactions and alter signaling.
Conclusion
The combination of HNB-mediated chemical modification and MALDI-TOF mass spectrometry provides a powerful approach for investigating the structure and function of tryptophan residues in proteins. The protocols and guidelines presented here offer a solid foundation for researchers to apply this methodology in their studies. Careful optimization of experimental conditions and thorough data analysis are crucial for obtaining reliable and meaningful results that can contribute to a deeper understanding of protein biology and its role in health and disease.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Tripping up Trp: Modification of protein tryptophan residues by reactive oxygen species, modes of detection, and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols for Bioconjugation using 2-Hydroxy-5-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-nitrobenzyl bromide (HNB), commonly known as Koshland's Reagent I, is a chemical reagent utilized for the covalent modification of tryptophan residues in proteins and peptides.[1][2][3] This technique is instrumental in elucidating the structural and functional roles of tryptophan in biological systems. Tryptophan, due to its low abundance and unique indole side chain, presents an attractive target for site-specific modifications in applications ranging from enzyme mechanism studies to the development of antibody-drug conjugates.[4] The modification introduces a nitroaromatic chromophore, which can serve as a "reporter" group, as its UV-Vis spectrum is sensitive to the local microenvironment and pH.
The primary reaction involves the alkylation of the indole ring of tryptophan. For optimal specificity towards tryptophan, the reaction is typically conducted under acidic conditions (pH < 5).[5] While highly selective for tryptophan, potential cross-reactivity with cysteine, histidine, and tyrosine residues can occur, particularly at neutral or higher pH.[1] The reaction can result in multiple modification products, including the attachment of more than one HNB molecule to a single tryptophan residue.[3][6] Therefore, careful control of reaction conditions and thorough characterization of the conjugate are crucial.
In the context of drug development, the nitro group on the HNB moiety offers a unique handle for creating stimuli-responsive systems. For instance, the nitro group can be reduced in the hypoxic environments characteristic of solid tumors, triggering the release of a conjugated therapeutic agent.
These application notes provide an overview of the methodology, key quantitative data, and detailed protocols for the use of this compound in bioconjugation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol, Koshland's Reagent I | [2][7] |
| CAS Number | 772-33-8 | [2][7] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Melting Point | 144-149 °C | [7] |
| Solubility | Soluble in chloroform (25 mg/mL) | [7] |
| Storage Temperature | 2-8°C | [7] |
Table 2: Recommended Reaction Conditions for Tryptophan Modification
| Parameter | Recommended Value | Notes |
| pH | 4.0 - 5.0 | Maximizes specificity for tryptophan residues. |
| Buffer | Acetic acid or formic acid | Avoid amine-containing buffers like Tris, as they can react with the reagent. |
| Molar Excess of HNB | 10- to 100-fold over protein | The optimal ratio should be determined empirically for each protein. |
| Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 1 - 4 hours | Reaction progress should be monitored. |
| Denaturant (optional) | 6 M Guanidine HCl or 8 M Urea | Required for modification of tryptophan residues buried within the protein structure. |
Table 3: Spectrophotometric Properties for Quantification
| Species | Molar Extinction Coefficient (ε) | Wavelength (λ) | pH |
| 2-Hydroxy-5-nitrobenzyl alcohol | ε₄₁₀ = 18,500 M⁻¹cm⁻¹ | 410 nm | > 7 (alkaline) |
| This compound | ε₃₂₀ = 9,500 M⁻¹cm⁻¹ | 320 nm | Acidic |
Experimental Protocols
Protocol 1: General Procedure for Tryptophan Modification in a Soluble Protein
This protocol describes a general method for modifying accessible tryptophan residues in a purified protein.
Materials:
-
Protein of interest containing tryptophan
-
This compound (HNB)
-
Reaction Buffer: 0.1 M Acetic Acid, pH 4.75
-
Quenching Solution: 1 M Mercaptoethanol in Reaction Buffer
-
Dimethylformamide (DMF) or Dioxane
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Lyophilizer (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of HNB (e.g., 100 mM) in DMF or dioxane.
-
Initiate the Reaction: Add a 10- to 100-fold molar excess of the HNB stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours in the dark. The progress of the reaction can be monitored by measuring the absorbance at 410 nm after diluting an aliquot into an alkaline buffer (pH > 10).
-
Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM mercaptoethanol. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Degree of Modification: Determine the extent of tryptophan modification spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm and 410 nm (at pH > 10). The number of modified tryptophan residues can be estimated using the molar extinction coefficient of the incorporated HNB.
-
Mass Spectrometry: Confirm the modification and identify the modified residues using MALDI-TOF or ESI-MS.[3][6]
-
HPLC Analysis: Assess the purity of the conjugate and resolve different modified species using reverse-phase or size-exclusion HPLC.
-
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Lyophilization can also be an option for long-term stability.
Protocol 2: Modification of Tryptophan in a Drug-Antibody Conjugate (Conceptual)
This protocol outlines a conceptual workflow for creating a stimuli-responsive antibody-drug conjugate (ADC) where a drug is linked via a linker that can be cleaved upon reduction of the nitro group on the HNB moiety.
Materials:
-
Monoclonal antibody (mAb)
-
HNB-Linker-Drug construct (a pre-synthesized molecule where a cleavable linker and a cytotoxic drug are attached to an HNB derivative)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Conjugation Reaction: Add the HNB-Linker-Drug construct (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the mAb solution at a defined molar ratio (e.g., 10:1).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.
-
Purification: Purify the resulting ADC from unreacted HNB-Linker-Drug and other small molecules using an SEC system equilibrated with Purification Buffer.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectrophotometry (measuring absorbance of the drug and the antibody) and/or Hydrophobic Interaction Chromatography (HIC).
-
Purity and Aggregation: Assess the monomer content and presence of aggregates using Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target cancer cell line.
-
Stimuli-Responsive Release: In a cell-free assay, use a reducing agent (e.g., sodium dithionite) to mimic the hypoxic environment and monitor the release of the drug from the ADC by HPLC.
-
Visualizations
Caption: Reaction of HNB with a tryptophan residue.
Caption: General workflow for HNB bioconjugation.
Caption: HNB-ADC mechanism in a hypoxic tumor.
References
- 1. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of tryptophan residues in the function and stability of the mechanosensitive channel MscS from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Hydroxy-5-nitrobenzyl Bromide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-Hydroxy-5-nitrobenzyl bromide, a valuable reagent in bioconjugation and medicinal chemistry. The synthesis is based on the bromomethylation of p-nitrophenol, a method analogous to established procedures for similar compounds.
Physicochemical Data and Safety Information
A summary of the key physical and chemical properties of the reactants and product is provided below, along with essential safety information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions[1][2][3] |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | Toxic if swallowed, inhaled, or in contact with skin. Causes serious eye irritation. |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 120-170 (decomposes) | Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. |
| Hydrobromic Acid (48%) | HBr | 80.91 | -11 | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 16.6 | Flammable liquid and vapor. Causes severe skin burns and eye damage. |
| This compound | C₇H₆BrNO₃ | 232.03 | 144-149 [1] | Causes severe skin burns and eye damage. Corrosive. [1][2][3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the halomethylation of phenols.
Materials:
-
p-Nitrophenol
-
Paraformaldehyde
-
Hydrobromic acid (48% in water)
-
Glacial acetic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-nitrophenol and paraformaldehyde in glacial acetic acid.
-
Addition of Hydrobromic Acid: While stirring the mixture, slowly add 48% hydrobromic acid. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any remaining acids and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or an organic solvent like toluene.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
| Technique | Expected Results |
| Melting Point | 144-149 °C[1] |
| ¹H NMR | Characteristic peaks for aromatic protons, the benzylic CH₂Br group, and the hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the benzylic carbon, and the carbons bearing the hydroxyl and nitro groups. |
| IR Spectroscopy | Absorption bands for the O-H stretch, aromatic C-H stretches, the C-NO₂ asymmetric and symmetric stretches, and the C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (m/z 232.03 for the monoisotopic mass). |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Illustrative Application)
This compound is often used to modify tryptophan residues in proteins, which can be a key step in studying protein structure and function, including signaling pathways. The diagram below illustrates a hypothetical scenario where modification of a key protein in a signaling pathway can alter its function.
References
Application of Koshland's Reagent I in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB), is a valuable tool in the field of enzymology and drug development for studying the role of tryptophan residues in protein structure and function. This reagent selectively modifies the indole side chain of tryptophan residues under mild conditions, often leading to a loss of enzyme activity. This property makes it a useful probe for identifying essential tryptophan residues, particularly those located within the active site of an enzyme. The resulting inhibition is typically irreversible due to the formation of a stable covalent bond. The reaction is pH-dependent, showing greater specificity for tryptophan at an acidic pH. This document provides detailed application notes and protocols for the use of Koshland's Reagent I in enzyme inhibition studies.
Mechanism of Action
Koshland's Reagent I is a protein modifying reagent that covalently modifies tryptophan residues.[1] The primary mechanism of enzyme inhibition by Koshland's Reagent I is the irreversible covalent modification of essential tryptophan residues within the enzyme's active site.[2] The bulky 2-hydroxy-5-nitrobenzyl group, once attached to the tryptophan, can sterically hinder substrate binding or disrupt the catalytic machinery of the enzyme, leading to inactivation.
The reaction of this compound with tryptophan is a common covalent modification.[3] While the primary mode of inhibition is irreversible, some studies have suggested that at higher concentrations, Koshland's Reagent I may also exhibit reversible, non-covalent inhibition.[4]
Applications in Enzyme Inhibition Studies
Koshland's Reagent I is a versatile tool for:
-
Identifying essential tryptophan residues: By observing a loss of enzyme activity upon modification, researchers can infer the importance of tryptophan residues for catalysis or substrate binding.
-
Active site mapping: Substrate or competitive inhibitor protection studies can be employed. If the presence of a substrate or a competitive inhibitor decreases the rate of inactivation by Koshland's Reagent I, it suggests that the modified tryptophan residue is located at or near the active site.
-
Investigating enzyme kinetics: The rate of inactivation by Koshland's Reagent I can provide insights into the accessibility and reactivity of tryptophan residues.
-
Drug development: As the inhibition of enzymes is a key strategy in drug discovery, Koshland's Reagent I can be used to validate enzymes with essential tryptophan residues as potential drug targets.
Quantitative Data on Enzyme Inhibition
While Koshland's Reagent I is widely used for qualitative studies of tryptophan's role, obtaining precise inhibitory constants like Ki or IC50 values can be complex due to its irreversible nature. Instead, the potency of irreversible inhibitors is often quantified by the second-order rate constant of inactivation (kinact) or by determining the concentration of the reagent required for a certain percentage of inhibition under specific conditions.
| Enzyme | Organism | Substrate(s) | Koshland's Reagent I Concentration | Observed Effect | Kinetic Parameters | Reference(s) |
| Creatine Kinase | Rabbit muscle | ATP, Creatine | Not specified | Complete loss of activity upon modification of one essential tryptophan residue. | Substrates provide partial protection against inactivation. | [2] |
| Mitochondrial F1-ATPase | Bovine heart | ATP | < 0.5 mM | Activation (increase in Vmax, Km unchanged) | Covalent binding to the ε-subunit. | [4] |
| > 0.5 mM | Inhibition | Non-covalent, reversible binding. | [4] |
Note: Quantitative Ki or IC50 values for inhibition by Koshland's Reagent I are not commonly reported in the literature due to its primary mechanism as an irreversible, covalent modifying agent. The effect is typically described by the extent of inactivation at a given reagent concentration and time.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay with Koshland's Reagent I
This protocol provides a general framework for assessing the inhibition of an enzyme by Koshland's Reagent I. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Koshland's Reagent I (this compound)
-
Reaction buffer (e.g., phosphate buffer, Tris-HCl) at the optimal pH for the enzyme
-
Quenching solution (e.g., a solution containing a scavenger for excess Koshland's Reagent I, such as mercaptoethanol)
-
Spectrophotometer or other appropriate detection instrument
-
Assay buffer for measuring enzyme activity
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Koshland's Reagent I in a suitable organic solvent (e.g., dioxane or acetone) immediately before use, as it is light-sensitive and hydrolyzes in aqueous solutions.
-
Prepare solutions of the enzyme, substrate, and buffers at the desired concentrations.
-
-
Inhibition Reaction:
-
In a reaction tube, add the purified enzyme to the reaction buffer.
-
Initiate the modification reaction by adding a specific concentration of Koshland's Reagent I from the stock solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturing the enzyme.
-
Incubate the mixture for various time intervals at a controlled temperature.
-
At each time point, take an aliquot of the reaction mixture and add it to the quenching solution to stop the modification reaction.
-
-
Measurement of Residual Enzyme Activity:
-
Add the quenched enzyme aliquot to the assay buffer containing the substrate.
-
Measure the initial rate of the enzymatic reaction using a suitable detection method (e.g., spectrophotometry by monitoring the change in absorbance of a substrate or product over time).
-
-
Data Analysis:
-
Plot the percentage of remaining enzyme activity against the incubation time with Koshland's Reagent I.
-
From this plot, the rate of inactivation can be determined.
-
To determine the order of the inactivation reaction and the inactivation rate constant (kinact), plot the natural logarithm of the percentage of remaining activity versus time. A linear plot suggests a pseudo-first-order reaction.
-
Protocol for Substrate Protection Experiment
This experiment helps to determine if the modified tryptophan residue is located at or near the active site.
Procedure:
-
Follow the general inhibition protocol as described above.
-
In a parallel set of experiments, pre-incubate the enzyme with a saturating concentration of its substrate or a known competitive inhibitor before adding Koshland's Reagent I.
-
Compare the rate of inactivation in the presence and absence of the protecting ligand. A significantly slower rate of inactivation in the presence of the substrate or competitive inhibitor suggests that the modified tryptophan residue is located within the active site.
Visualization of Concepts
Signaling Pathway of Mitochondrial H+-ATPase (ATP Synthase)
The mitochondrial H+-ATPase, or ATP synthase, is a key enzyme in cellular energy metabolism. It utilizes the proton gradient generated by the electron transport chain to synthesize ATP. Its activity is crucial for cellular function, and its dysregulation is implicated in various diseases, including cancer.
Experimental Workflow for Enzyme Inhibition Study
The following diagram illustrates the general workflow for studying enzyme inhibition by Koshland's Reagent I.
Conclusion
Koshland's Reagent I remains a powerful tool for elucidating the role of tryptophan residues in enzyme function. Its ability to cause irreversible inhibition through covalent modification provides a direct method for identifying essential tryptophans. While quantitative determination of classical inhibition constants can be challenging, the analysis of inactivation kinetics provides valuable information on the potency and mechanism of inhibition. The protocols and information provided herein serve as a guide for researchers to effectively utilize Koshland's Reagent I in their enzyme inhibition studies, contributing to a deeper understanding of enzyme mechanisms and facilitating the development of novel therapeutics.
References
- 1. Enzyme - Wikipedia [en.wikipedia.org]
- 2. An essential tryptophan residue for rabbit muscle creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan reduces creatine kinase activity in the brain cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) Reactions with Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound (HNB-Br) with proteins?
The optimal pH for the specific modification of tryptophan residues by HNB-Br is in the acidic range. A commonly cited pH is 4.75, using a sodium acetate buffer.[1][2] Working at a low pH minimizes the reactivity of other nucleophilic amino acid side chains, such as lysine and cysteine, enhancing the specificity for tryptophan.
Q2: How do I prepare the HNB-Br reagent for the reaction?
HNB-Br has low solubility in aqueous buffers. It is recommended to prepare a stock solution in a water-miscible organic solvent, such as dioxane or acetone, immediately before use. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <5% v/v) to avoid protein denaturation.
Q3: What are the potential side reactions when using HNB-Br?
While HNB-Br is highly specific for tryptophan residues under acidic conditions, side reactions can occur, particularly at higher pH values.[3] The most common side reaction is the modification of sulfhydryl groups in cysteine residues. To minimize this, it is crucial to maintain an acidic reaction pH and use a minimal excess of HNB-Br.
Q4: How can I quantify the extent of tryptophan modification?
The modification of tryptophan with HNB-Br results in the incorporation of a chromophore with a pH-dependent absorbance.[4] The extent of modification can be determined spectrophotometrically by measuring the absorbance at 410 nm. It is essential to measure the absorbance at a basic pH (e.g., in 0.1 N NaOH) where the phenolate form of the incorporated nitrobenzyl group has a maximal molar extinction coefficient.
Q5: I am observing multiple products after the reaction. What could be the cause?
The reaction of HNB-Br with a single tryptophan residue can sometimes yield multiple products.[1][3] This heterogeneity can arise from the formation of diastereoisomers or multiple modifications on the same tryptophan residue.[1][3] To reduce the formation of multiple products, it is advisable to use the lowest effective concentration of HNB-Br and a shorter reaction time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no modification of the target protein. | 1. Incorrect pH: The reaction was performed at a neutral or basic pH, reducing the specificity for tryptophan. 2. Inactive HNB-Br: The HNB-Br reagent may have hydrolyzed. 3. Inaccessible tryptophan residues: The target tryptophan residues may be buried within the protein structure. | 1. Ensure the reaction buffer is at an acidic pH (e.g., 4.75). 2. Prepare a fresh stock solution of HNB-Br immediately before each experiment. 3. Consider performing the reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to expose buried residues. Note that this will likely lead to non-specific modifications if other reactive residues are present. |
| Protein precipitation during the reaction. | 1. High concentration of organic solvent: The solvent used to dissolve HNB-Br is causing the protein to precipitate. 2. Protein instability at acidic pH: The target protein may not be stable at the required acidic pH. | 1. Minimize the volume of the organic solvent added to the reaction mixture. 2. Perform a preliminary experiment to assess the stability of your protein at the intended reaction pH. If the protein is unstable, consider a different modification strategy. |
| High background absorbance in the spectrophotometric quantification. | 1. Presence of unreacted HNB-Br: Excess HNB-Br that has not been removed will absorb at the detection wavelength. 2. Precipitated protein: Scattering of light by precipitated protein can interfere with absorbance readings. | 1. Ensure thorough removal of excess reagent after the reaction by gel filtration or dialysis. 2. Centrifuge the sample to pellet any precipitate before measuring the absorbance. |
| Modification of cysteine residues. | 1. Reaction pH is too high: A pH above 5 can increase the reactivity of cysteine's sulfhydryl group. | 1. Strictly maintain the reaction pH in the acidic range (ideally around 4.75). |
Quantitative Data
The degree of tryptophan modification can be calculated using the Beer-Lambert law, based on the molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl chromophore attached to the protein. The absorbance should be measured at 410 nm in 0.1 N NaOH.
| Parameter | Value |
| Molar Extinction Coefficient (ε) at 410 nm in 0.1 N NaOH | 18,500 M⁻¹cm⁻¹ |
| Recommended pH for Absorbance Measurement | > 10 |
Experimental Protocols
Detailed Methodology for Protein Modification with HNB-Br
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.75).
-
The protein concentration should ideally be in the range of 1-10 mg/mL.
-
If the protein contains cysteine residues and their modification is to be avoided, ensure the buffer is degassed and, if possible, flushed with nitrogen to minimize oxidation.
-
-
HNB-Br Reagent Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous dioxane or acetone.
-
-
Modification Reaction:
-
Add a 10- to 100-fold molar excess of the HNB-Br stock solution to the protein solution dropwise while gently stirring.
-
The final concentration of the organic solvent should not exceed 5% (v/v).
-
Incubate the reaction at room temperature for 15-30 minutes. The optimal reaction time may need to be determined empirically.
-
-
Reaction Quenching and Removal of Excess Reagent:
-
Quench the reaction by adding a scavenger such as mercaptoethanol or tryptophan to a final concentration of 10-fold molar excess over the initial HNB-Br concentration.
-
Remove the excess reagent and by-products immediately by gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., 0.1 M acetic acid).
-
-
Quantification of Modification:
-
Determine the protein concentration of the modified sample using a method that is not affected by the incorporated chromophore (e.g., a Bradford assay with appropriate controls).
-
To determine the extent of tryptophan modification, dilute an aliquot of the modified protein in 0.1 N NaOH and measure the absorbance at 410 nm.
-
Calculate the moles of HNB incorporated per mole of protein using the molar extinction coefficient of 18,500 M⁻¹cm⁻¹.
-
Visualizations
Caption: Experimental workflow for the modification of proteins with HNB-Br.
Caption: Key factors influencing the outcome of the HNB-Br protein modification reaction.
References
- 1. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 90 772-33-8 [sigmaaldrich.com]
side reactions of 2-Hydroxy-5-nitrobenzyl bromide with other amino acids
Welcome to the technical support center for 2-Hydroxy-5-nitrobenzyl Bromide (HNBB), also known as Koshland's Reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of HNBB for protein modification, with a special focus on understanding and mitigating side reactions with amino acids other than the primary target, tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HNBB) and what is its primary application?
A1: this compound is a chemical reagent primarily used for the covalent modification of tryptophan residues in proteins and peptides.[1] Its reaction with tryptophan introduces a chromophoric nitrophenol group, which allows for the quantification of tryptophan residues and for studying their role in protein structure and function.
Q2: What is the primary mechanism of action of HNBB with tryptophan?
A2: HNBB reacts with the indole ring of tryptophan via an electrophilic substitution, typically at the C2 position. This reaction is most efficient under acidic conditions. The reaction can be complex, sometimes leading to multiple additions of the HNBB moiety to a single tryptophan residue.[2][3]
Q3: What are the known side reactions of HNBB with other amino acids?
A3: Besides its primary reaction with tryptophan, HNBB has been observed to react with other amino acid residues, most notably cysteine and histidine.[1] The extent of these side reactions is highly dependent on the experimental conditions, particularly the pH of the reaction buffer. There is limited evidence to suggest significant reactivity with other amino acids like methionine under typical conditions.
Q4: How can I minimize side reactions when using HNBB?
A4: The most effective way to minimize side reactions and enhance the selectivity for tryptophan is to perform the modification reaction under acidic conditions, typically between pH 4.0 and 5.0.[3] At neutral or alkaline pH, the reactivity of other nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole ring of histidine, increases.
Q5: How can I confirm that the modification has occurred and assess its specificity?
A5: The modification can be monitored spectrophotometrically by measuring the absorbance of the incorporated 2-hydroxy-5-nitrobenzyl group at 410 nm in an alkaline solution. To assess specificity, techniques such as amino acid analysis after enzymatic digestion of the modified protein, followed by mass spectrometry (MS) or high-performance liquid chromatography (HPLC), can be used to identify which residues have been modified.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no modification of tryptophan | 1. Reagent degradation: HNBB is sensitive to moisture and light. 2. Incorrect pH: The reaction is most efficient under acidic conditions. 3. Inaccessible tryptophan residues: The target tryptophan may be buried within the protein structure. | 1. Use fresh or properly stored HNBB. Prepare the reagent solution immediately before use. 2. Ensure the reaction buffer is at the optimal pH (e.g., 4.0-5.0). 3. Perform the reaction under denaturing conditions (e.g., in the presence of urea or guanidine hydrochloride) to expose the tryptophan residues. |
| Significant side reactions with other amino acids | 1. Incorrect pH: Reaction performed at neutral or alkaline pH. 2. Excess reagent: High concentrations of HNBB can lead to non-specific modifications. | 1. Adjust the reaction pH to be more acidic (4.0-5.0).[3] 2. Optimize the molar excess of HNBB to the protein. Start with a lower ratio and incrementally increase it. |
| Precipitation of the protein during the reaction | 1. Solvent incompatibility: HNBB is often dissolved in an organic solvent which can cause protein precipitation. 2. Change in protein charge: Modification of amino acid residues can alter the protein's isoelectric point. | 1. Add the HNBB solution dropwise to the protein solution with gentle stirring. Minimize the amount of organic solvent used. 2. Adjust the pH of the reaction buffer or add solubilizing agents like non-ionic detergents. |
| Multiple modification products observed by MS or HPLC | 1. Multiple tryptophan residues: The protein may contain more than one tryptophan. 2. Multiple modifications of a single tryptophan: A single tryptophan can react with more than one molecule of HNBB.[2] 3. Side reactions: Modification of other amino acids. | 1. This is expected. Use peptide mapping to identify the modified tryptophan residues. 2. This is a known characteristic of the reaction. Optimize the reaction time and reagent concentration to favor mono-substitution. 3. Follow the recommendations to minimize side reactions (acidic pH). |
Data on Side Reactions
The following table summarizes the known reactivity of HNBB with different amino acid residues. Quantitative data directly comparing the reaction rates under identical conditions is scarce in the literature. The information provided is a qualitative summary based on published observations.
| Amino Acid | Reactivity with HNBB | Optimal Conditions for Reaction | Conditions to Minimize Reaction | References |
| Tryptophan | High (Primary Target) | Acidic pH (e.g., 4.0-5.0) | - | [1][3] |
| Cysteine | Moderate | Neutral to alkaline pH | Acidic pH (e.g., < 5.0) | [1] |
| Histidine | Moderate | Neutral pH (e.g., 7.0) | Acidic pH (e.g., < 6.0) | |
| Methionine | Low to negligible | Not well-characterized for HNBB, but its analog 2-methoxy-5-nitrobenzyl bromide shows some reactivity. | - | [1] |
| Tyrosine | Very Low | Generally considered unreactive under standard conditions. | - | |
| Lysine | Very Low | Generally considered unreactive under standard conditions. | - |
Experimental Protocol: Selective Modification of Tryptophan Residues
This protocol is designed to maximize the modification of tryptophan residues while minimizing side reactions with other amino acids.
Materials:
-
Protein of interest
-
This compound (HNBB)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.75
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Organic Solvent (e.g., Dioxane or Acetonitrile) for dissolving HNBB
-
Gel filtration column (e.g., Sephadex G-25) for desalting
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is not soluble, a denaturant (e.g., 6 M urea) can be included in the buffer.
-
HNBB Solution Preparation: Immediately before use, prepare a stock solution of HNBB (e.g., 100 mM) in the chosen organic solvent.
-
Modification Reaction:
-
Calculate the required volume of the HNBB stock solution to achieve the desired molar excess over the protein (typically a 10- to 100-fold molar excess over tryptophan residues).
-
While gently stirring the protein solution, add the HNBB solution dropwise.
-
Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal reaction time should be determined empirically for each protein.
-
-
Quenching the Reaction: Stop the reaction by adding the Quenching Solution to raise the pH to ~8.0.
-
Removal of Excess Reagent: Immediately apply the reaction mixture to a pre-equilibrated gel filtration column to separate the modified protein from excess HNBB and by-products.
-
Analysis:
-
Determine the extent of modification by measuring the absorbance of the purified modified protein at 410 nm in a basic buffer (e.g., 0.1 M NaOH). Use a molar extinction coefficient of 18,400 M⁻¹cm⁻¹.
-
Analyze the modified protein by mass spectrometry to confirm the modification and identify the modified residues.
-
Reaction Pathway Diagram
Caption: Reaction pathways of HNBB with various amino acids.
References
- 1. [PDF] ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. | Semantic Scholar [semanticscholar.org]
- 2. Selective oxidative modification of tryptophan and cysteine residues using visible light responsive Rh doped SrTiO3 photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
how to remove excess 2-Hydroxy-5-nitrobenzyl bromide from a protein sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) from a protein sample after a modification reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound (HNB-Br) from my protein sample?
Excess, unreacted HNB-Br can interfere with downstream applications by modifying other molecules in your experimental system or by interfering with analytical techniques used to characterize your protein.[1][2] Removing it ensures that any observed effects are due to the specifically modified protein.
Q2: What are the common methods to remove excess HNB-Br?
The most common and effective methods for removing small molecules like HNB-Br from a protein sample are dialysis, gel filtration chromatography (also known as size-exclusion chromatography), and protein precipitation.[2][3]
Q3: How do I choose the best method for my experiment?
The choice of method depends on factors such as your protein's stability, the required final concentration of your protein, and the equipment available in your lab.
-
Dialysis is a gentle method suitable for most proteins but can be time-consuming.[1][4]
-
Gel filtration chromatography is relatively quick and can also be used for buffer exchange.[3][5]
-
Protein precipitation is a rapid method that can also concentrate your protein sample, but it carries a risk of protein denaturation and loss.[2][6]
Q4: Can the removal of HNB-Br affect the stability of my modified protein?
Yes, any purification step can potentially impact protein stability. It is crucial to use buffers and conditions that are known to be compatible with your protein of interest. For instance, some proteins may be sensitive to the organic solvents used in precipitation methods.[2]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low protein recovery after dialysis | - Protein precipitated in the dialysis tubing.- The chosen Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large. | - Ensure the dialysis buffer is optimal for your protein's solubility.- Select a MWCO that is at least half the molecular weight of your protein to prevent its loss. |
| Incomplete removal of HNB-Br after gel filtration | - The column size is too small for the sample volume.- Poor separation between the protein and HNB-Br peaks. | - Use a column with a bed volume that is appropriate for your sample volume (sample volume should ideally be 1-5% of the bed volume).[7]- Ensure the column is packed correctly and run at an optimal flow rate to improve resolution. |
| Protein pellet is difficult to resolubilize after precipitation | - The protein has been denatured by the precipitation agent (e.g., acetone or TCA). | - Try resuspending the pellet in a buffer containing a mild denaturant (e.g., low concentration of urea or guanidinium chloride) and then dialyze to refold the protein.[8]- For future experiments, consider a gentler precipitation method or switch to dialysis or gel filtration.[2] |
| Protein precipitates during buffer exchange in dialysis | - The new buffer has a pH close to the protein's isoelectric point (pI).- The new buffer has a low ionic strength. | - Ensure the pH of the dialysis buffer is at least one unit away from your protein's pI.- Maintain an appropriate ionic strength (e.g., by including 150 mM NaCl) in the buffer to keep the protein soluble. |
Experimental Protocols
Protocol 1: Removal of Excess HNB-Br by Dialysis
This method relies on the diffusion of small molecules across a semi-permeable membrane while retaining the larger protein molecules.[1][4]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (a buffer in which your protein is stable and soluble, e.g., PBS or Tris buffer)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential buffer influx.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[1]
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat this step at least two more times. For optimal removal, an overnight dialysis after the second buffer change is recommended.[1]
-
After the final buffer change, retrieve the protein sample from the dialysis tubing/cassette.
Quantitative Data Summary for Dialysis:
| Parameter | Recommended Value |
| MWCO of Dialysis Membrane | < 1/2 the molecular weight of the protein |
| Buffer to Sample Volume Ratio | ≥ 200:1[1] |
| Temperature | 4°C |
| Stirring Speed | Slow to moderate |
| Dialysis Time per Buffer Change | 2-4 hours[1] |
| Number of Buffer Changes | Minimum of 3[1] |
Protocol 2: Removal of Excess HNB-Br by Gel Filtration Chromatography
This technique separates molecules based on their size. Larger molecules (the protein) will elute first, while smaller molecules (HNB-Br) are retained in the porous beads of the column and elute later.[3][5]
Materials:
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution buffer (same as the dialysis buffer)
-
Fraction collector or collection tubes
Procedure:
-
Pack the gel filtration column with the appropriate resin according to the manufacturer's instructions.
-
Equilibrate the column with at least two column volumes of elution buffer.
-
Carefully load the protein sample onto the top of the column. The sample volume should not exceed 5% of the total column volume for good resolution.[7]
-
Begin the elution with the elution buffer and start collecting fractions.
-
Monitor the protein elution by measuring the absorbance at 280 nm. The modified protein may also have absorbance at the wavelength corresponding to the HNB group.
-
The protein will elute in the initial fractions (the void volume), while the smaller HNB-Br molecules will elute in later fractions.
-
Pool the fractions containing the purified protein.
Quantitative Data Summary for Gel Filtration:
| Parameter | Recommended Value |
| Resin Type | Sephadex G-25 or equivalent |
| Sample Volume | 1-5% of total column volume[7] |
| Flow Rate | As per manufacturer's recommendation |
| Elution Buffer | Buffer ensuring protein stability |
| Protein Concentration in Sample | < 20 mg/mL[7] |
Protocol 3: Removal of Excess HNB-Br by Acetone Precipitation
This method utilizes a cold organic solvent to precipitate the protein, leaving the soluble HNB-Br in the supernatant.[2][9]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the protein sample.[2][9]
-
Vortex briefly and incubate at -20°C for 60 minutes.[2]
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.[2]
-
Carefully decant the supernatant, which contains the excess HNB-Br.
-
Air-dry the protein pellet for about 30 minutes to remove residual acetone.[2] Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Quantitative Data Summary for Acetone Precipitation:
| Parameter | Recommended Value |
| Acetone Temperature | -20°C |
| Acetone to Sample Volume Ratio | 4:1[2][9] |
| Incubation Time | 60 minutes[2] |
| Incubation Temperature | -20°C |
| Centrifugation Speed | 13,000-15,000 x g[2] |
| Centrifugation Time | 10 minutes[2] |
Visual Experimental Workflows
Caption: Workflow for removing excess HNB-Br using dialysis.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. static.igem.org [static.igem.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
troubleshooting multiple products in tryptophan modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during tryptophan modification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has produced multiple products. How can I identify the different tryptophan modifications?
A: The formation of multiple products is a common issue, often stemming from the high reactivity of the tryptophan indole ring.[1] Oxidation is a primary cause, leading to a variety of derivatives.[2] The most effective method for identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] By analyzing the mass shifts, you can identify the specific modifications.
Common Tryptophan Oxidation Products and Their Mass Changes
| Modification Product | Nominal Mass Increase (Da) | Common Cause |
| Hydroxytryptophan (Trp+O) | +16 | Reaction with reactive oxygen species (ROS), singlet oxygen, or hydroxyl radicals.[1][2] |
| Dihydroxytryptophan (Trp+2O) | +32 | Further oxidation of hydroxytryptophan.[2] |
| N-formylkynurenine (NFK) | +32 | Indole ring cleavage by ozone, singlet oxygen, or rearrangement of tryptophan hydroperoxide.[2][5] |
| Kynurenine (Kyn) | +4 | Formed from NFK; can also be a product of Trp oxidation.[1][2] |
| Tryptophan Dimer | +202 (for Trp-Trp crosslink) | Reaction of tryptophan radicals.[6] |
To confirm the identity of these products, tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which are unique for each modification.[5][7]
Q2: I am synthesizing a tryptophan-containing peptide and observing an unexpected mass addition after cleavage from the solid support.
A: This is likely due to alkylation of the tryptophan residue by reactive carbocations generated during the cleavage of protecting groups from other amino acids, such as arginine.[8][9] For example, protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can generate reactive cations in the presence of strong acids like trifluoroacetic acid (TFA).[9]
Troubleshooting Steps:
-
Use Scavengers: Incorporate a "scavenger cocktail" into your TFA cleavage mixture. Scavengers are nucleophilic reagents that trap reactive cations before they can modify tryptophan.[9][10]
-
Protect the Tryptophan Indole: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole nitrogen from electrophilic attack and is removed during the final cleavage step.[9]
-
Choose a More Labile Protecting Group: When possible, use a more acid-labile protecting group for arginine, like Pbf instead of Pmc, as it is generally less likely to cause tryptophan alkylation.[9]
Common Scavenger Cocktail ("Reagent K")
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage reagent |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |
Q3: My tryptophan modification reaction is incomplete or has a very low yield. What can I do?
A: Low reaction efficiency can be caused by several factors, including poor solvent accessibility of the tryptophan residue, suboptimal reaction conditions, or reagent instability.
Troubleshooting Steps:
-
Assess Solvent Accessibility: Tryptophan residues buried within a protein's structure may be inaccessible to modifying reagents.[11] Consider using denaturing conditions if the protein's final structure is not critical for the application.
-
Optimize Reaction Conditions:
-
pH: The reactivity of both the tryptophan residue and the modifying reagent can be pH-dependent. For example, some triazolinedione (TAD) reactions show selectivity for tryptophan over tyrosine at a lower pH (around 4).[12]
-
Concentration: Increasing the concentration of the modifying reagent can sometimes drive the reaction to completion, but be cautious of increased side-product formation.[13]
-
Solvent: Ensure your peptide or protein is fully soluble in the chosen reaction solvent. For some modifications, organic/aqueous mixtures or specialized solvents like TFA may be necessary to achieve solubility and reactivity.[13][14][15]
-
-
Reagent Stability: Ensure your modifying reagents are fresh and have not degraded. Some reagents are sensitive to light, air, or moisture.
Q4: I am observing tryptophan oxidation in my control samples after SDS-PAGE analysis. Is this a real modification?
A: It is very likely an artifact. The process of separating proteins using SDS-PAGE has been shown to cause artificial oxidation of tryptophan residues, leading to the formation of products like doubly oxidized Trp (+32 Da) and kynurenine.[3] To verify if the modification is biological or an artifact, compare results from in-gel digestion with an in-solution digestion of your protein, which avoids the electrophoresis step.[3] If the modification is absent in the in-solution sample, it is likely an artifact of the sample preparation method.
Experimental Protocols
Protocol 1: General Analysis of Tryptophan Modification by LC-MS/MS
This protocol provides a general workflow for identifying tryptophan modifications in a protein or peptide sample.
-
Sample Preparation (In-Solution Digestion):
-
Denature the protein sample using 8 M urea or 0.1% RapiGest SF.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Add a protease (e.g., trypsin) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quench the digestion with 1% formic acid.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient runs from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.3 µL/min.[4]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[4]
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The mass spectrometer performs a full MS1 scan followed by MS2 scans on the most abundant precursor ions.
-
Data Analysis: Use proteomics software to search the MS/MS data against the known protein sequence, specifying potential modifications (e.g., oxidation, alkylation) on tryptophan residues.
-
-
Protocol 2: Minimizing Side Reactions during Solid-Phase Peptide Synthesis (SPPS)
This protocol highlights key considerations for synthesizing tryptophan-containing peptides using Fmoc chemistry.
-
Resin and Amino Acid Selection:
-
Peptide Synthesis Cycle (Fmoc-SPPS):
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent like HBTU or HATU in the presence of a base like DIPEA.
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it thoroughly.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Reagent K).[16]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[16]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reversed-phase HPLC.
-
Visualizations
Signaling and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Modification of tryptophan and tryptophan residues in proteins by reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tryptophan Modification with Koshland's Reagent I
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the use of Koshland's Reagent I (2-hydroxy-5-nitrobenzyl bromide) for tryptophan modification, with a focus on improving specificity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Koshland's Reagent I and what is its primary application?
Koshland's Reagent I, chemically known as this compound (HNB), is a chemical modifying agent used to selectively target and covalently modify tryptophan residues in proteins and peptides.[1] Its primary application is in studying the role and accessibility of tryptophan residues in protein structure and function.
Q2: What is the mechanism of action of Koshland's Reagent I with tryptophan?
Koshland's Reagent I reacts with the indole ring of tryptophan via an electrophilic substitution reaction. The benzyl bromide is a reactive group that alkylates the nucleophilic indole ring.
Q3: What are the main challenges in using Koshland's Reagent I?
The main challenges include its lack of absolute specificity, potential for side reactions with other amino acid residues (primarily cysteine and tyrosine), and the possibility of multiple modifications on a single tryptophan residue.[2][3][4] The reagent also has a short half-life in aqueous solutions due to hydrolysis.
Q4: How can I improve the specificity of Koshland's Reagent I for tryptophan?
The specificity of Koshland's Reagent I for tryptophan is highly dependent on the reaction pH. Maintaining a mildly acidic pH (ideally below 4) significantly favors the modification of tryptophan over other nucleophilic residues like cysteine and tyrosine.
Q5: Are there more specific alternatives to Koshland's Reagent I for tryptophan modification?
Yes, several newer reagents offer higher specificity for tryptophan modification. These include rhodium carbenoids and N-sulfonyl oxaziridines.[2][5][6][7][8] These reagents often react under milder conditions and exhibit fewer side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during tryptophan modification experiments using Koshland's Reagent I.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Tryptophan Modification | 1. Reagent Degradation: Koshland's Reagent I is sensitive to moisture and light and can degrade over time. 2. Suboptimal pH: The reaction is most efficient at acidic pH. 3. Inaccessible Tryptophan Residues: The target tryptophan may be buried within the protein structure.[2] 4. Insufficient Reagent Concentration: The molar excess of the reagent may be too low. | 1. Use fresh reagent: Prepare a fresh stock solution of Koshland's Reagent I in a dry, aprotic solvent (e.g., acetone, dioxane) immediately before use. 2. Optimize pH: Ensure the reaction buffer is at an acidic pH (e.g., pH 4.0). Perform a pH titration to find the optimal condition for your protein. 3. Use Denaturants: If the tryptophan is suspected to be buried, consider adding a mild denaturant (e.g., urea, guanidinium chloride) to unfold the protein and increase accessibility.[2] 4. Increase Reagent Concentration: Perform a titration with increasing molar excess of Koshland's Reagent I to find the optimal concentration. |
| Non-Specific Modification of Other Residues (e.g., Cysteine, Tyrosine) | 1. Incorrect pH: The reaction was performed at a neutral or basic pH, which increases the reactivity of cysteine and tyrosine residues.[1] 2. High Reagent Concentration: A large excess of the reagent can lead to non-specific reactions. | 1. Lower the pH: Perform the reaction at a pH below 4.0 to protonate the sulfhydryl group of cysteine and the hydroxyl group of tyrosine, reducing their nucleophilicity. 2. Optimize Reagent Concentration: Use the lowest effective molar excess of Koshland's Reagent I. 3. Use Scavengers: Consider adding a scavenger molecule that can react with excess reagent, although this may also compete with tryptophan modification. |
| Protein Precipitation During the Reaction | 1. Solvent Incompatibility: The organic solvent used to dissolve Koshland's Reagent I may be causing the protein to precipitate. 2. Protein Destabilization: The modification itself or the reaction conditions (e.g., pH) might be destabilizing the protein. | 1. Minimize Organic Solvent: Add the Koshland's Reagent I solution dropwise to the protein solution with gentle stirring to minimize local high concentrations of the organic solvent. 2. Screen Buffers and Additives: Test different buffer systems or add stabilizing agents (e.g., glycerol, sucrose) to the reaction mixture. |
| Difficulty in Removing Excess Reagent | 1. Hydrolysis Products: The hydrolyzed form of the reagent (2-hydroxy-5-nitrobenzyl alcohol) can be difficult to separate from the protein. | 1. Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the modified protein from the excess reagent and its hydrolysis products.[3][8][9][10] 2. Dialysis: Dialyze the reaction mixture extensively against a suitable buffer. |
Data Presentation: Optimizing Specificity of Koshland's Reagent I
While precise quantitative data for reaction yields can vary significantly based on the specific protein and experimental conditions, the following table summarizes the qualitative reactivity of Koshland's Reagent I with key amino acids at different pH values, providing a guide for optimizing specificity.
| Amino Acid Residue | Reactivity at Acidic pH (< 4) | Reactivity at Neutral pH (~7) | Reactivity at Basic pH (> 8) | Notes |
| Tryptophan | High | Moderate | Low | The indole side chain is the primary target at acidic pH. |
| Cysteine | Low | Moderate | High | The sulfhydryl group is more nucleophilic at higher pH. |
| Tyrosine | Very Low | Low | Moderate | The phenolate anion formed at basic pH is highly reactive. |
| Histidine | Low | Low | Moderate | The imidazole ring can react, particularly at higher pH. |
| Methionine | Negligible | Negligible | Negligible | Generally not reactive with Koshland's Reagent I. |
Experimental Protocols
Protocol 1: Tryptophan Modification using Koshland's Reagent I
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.0)
-
Koshland's Reagent I (this compound)
-
Anhydrous acetone or dioxane
-
Spectrophotometer
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in the chosen acidic buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Koshland's Reagent I (e.g., 10-100 mM) in anhydrous acetone or dioxane.
-
Reaction Initiation: While gently stirring the protein solution, add a calculated amount of the Koshland's Reagent I stock solution to achieve the desired molar excess (e.g., 10 to 100-fold molar excess over tryptophan residues). Add the reagent dropwise to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15-60 minutes). The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm, which is characteristic of the modified tryptophan.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a nucleophile such as mercaptoethanol.
-
Removal of Excess Reagent: Separate the modified protein from excess reagent and byproducts using a pre-equilibrated desalting column.[3][8][10]
Protocol 2: Tryptophan Modification using Rhodium Carbenoids (A More Specific Alternative)
Materials:
-
Peptide or protein of interest in a suitable buffer (e.g., pH 6.0-7.0)
-
Vinyl-substituted diazo compound
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
N-(tert-butyl)hydroxylamine (tBuNHOH)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein/peptide solution, the vinyl diazo compound, tBuNHOH, and Rh₂(OAc)₄.[2][5][7]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).
-
Analysis: Analyze the reaction mixture directly by LC-MS to determine the extent of modification.[2]
Protocol 3: Tryptophan Modification using N-sulfonyl oxaziridines (A Highly Specific Alternative)
Materials:
-
Peptide or protein of interest in a suitable buffer (e.g., PBS)
-
N-sulfonyl oxaziridine reagent
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: Combine the protein/peptide solution with the N-sulfonyl oxaziridine reagent.[6][11]
-
Incubation: The reaction is typically rapid and can proceed at room temperature for a short duration (e.g., 10-30 minutes).
-
Analysis: Analyze the reaction mixture by LC-MS to confirm modification.[6]
Visualizations
Caption: Experimental workflow for tryptophan modification using Koshland's Reagent I.
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective tryptophan modification with rhodium carbenoids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective tryptophan labeling with rhodium carbenoids at mild pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of HNB-Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-nitrobenzyl (HNB)-modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is HNB modification and why is it used?
2-hydroxy-5-nitrobenzyl bromide (HNB) is a chemical reagent used for the covalent modification of tryptophan residues in peptides and proteins.[1] This modification is often employed in structural biology and proteomics studies to probe the local environment of tryptophan residues and to introduce a chromophoric label for spectrophotometric quantification.
Q2: What are the primary challenges in analyzing HNB-modified peptides?
The main challenges include the potential for multiple HNB additions to a single tryptophan residue, the occurrence of side reactions with other amino acids, difficulties in mass spectrometric analysis and data interpretation, and complexities in peptide sequencing.[1]
Q3: How does HNB modification affect the mass of a peptide?
The addition of a single HNB group to a peptide results in a specific mass increase. The monoisotopic mass of the HNB moiety (C₇H₅NO₃) is approximately 151.0266 Da. However, the reaction with tryptophan involves the displacement of a hydrogen atom from the indole ring, so the net mass increase will be the mass of the HNB group minus the mass of a proton. It is crucial to calculate the expected mass shift accurately for correct identification in mass spectrometry.
Q4: Can HNB react with amino acids other than tryptophan?
While HNB is highly selective for tryptophan, side reactions with other nucleophilic amino acid side chains, such as histidine, can occur, particularly under certain pH conditions.[2] It is important to carefully control the reaction conditions to minimize these side reactions.
Troubleshooting Guides
Mass Spectrometry Analysis
Problem: I am observing multiple peaks for my HNB-modified peptide in the mass spectrum.
Possible Causes and Solutions:
-
Multiple HNB Additions: A single tryptophan residue can be modified with multiple HNB groups (up to five have been reported).[1] This will result in a series of peaks, each corresponding to a different number of HNB modifications.
-
Solution: To control the extent of modification, carefully optimize the reaction conditions, particularly the molar ratio of HNB to peptide and the reaction pH. Lowering the HNB concentration and adjusting the pH can favor mono-modification.
-
-
MALDI Artifacts: In MALDI-TOF mass spectrometry, HNB-modified peptides can exhibit peak splitting. This is a common artifact for nitro-aromatic compounds and can actually aid in the identification of modified peptides.[1]
-
Solution: Be aware of this potential artifact during data analysis. The presence of these split peaks can be a characteristic signature of HNB modification.
-
-
Chromatographic Issues: If using LC-MS, poor chromatography can lead to peak splitting or broadening.[3][4]
Problem: I am having difficulty identifying my HNB-modified peptide using a standard database search.
Possible Causes and Solutions:
-
Incorrect Mass Shift Specification: Standard search algorithms require the precise mass of the modification to be specified as a variable modification.
-
Solution: Ensure you have calculated the correct monoisotopic mass for the HNB modification and have entered it correctly in your search parameters.
-
-
Complex Fragmentation Spectra: The fragmentation pattern of an HNB-modified peptide in tandem mass spectrometry (MS/MS) can be significantly different from its unmodified counterpart. The large, aromatic HNB group can influence fragmentation pathways, leading to unexpected fragment ions.
-
Solution: Manually inspect the MS/MS spectra to look for characteristic fragment ions. Consider using de novo sequencing approaches in conjunction with database searching to aid in identification.[5] Specialized search algorithms that can handle unexpected modifications may also be beneficial.[6][7]
-
Peptide Sequencing
Problem: Edman degradation is failing for my HNB-modified peptide.
Possible Causes and Solutions:
-
N-terminal Modification: Edman degradation proceeds from the N-terminus of the peptide.[8][9] If the N-terminal amino group is blocked or modified, the reaction will not proceed.
-
Solution: Confirm that your HNB modification protocol did not inadvertently modify the N-terminus. If the N-terminus is blocked, Edman degradation will not be a suitable sequencing method.
-
-
Modified Residue: The presence of the bulky HNB-modified tryptophan residue can sometimes hinder the efficiency of the Edman degradation cycles.
-
Solution: Optimize the cleavage conditions and consider using alternative sequencing methods such as mass spectrometry-based sequencing (de novo sequencing) to confirm the peptide sequence.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Degree of Tryptophan Modification by HNB.
| Parameter | Condition | Expected Outcome on Modification |
| HNB:Peptide Molar Ratio | Low (e.g., 1:1 to 5:1) | Favors mono-modification |
| High (e.g., >10:1) | Increases the likelihood of multiple modifications per tryptophan | |
| pH | Acidic (e.g., pH 4-5) | Generally recommended for selective tryptophan modification |
| Neutral to Alkaline (pH > 7) | May increase the rate of reaction but can also lead to more side reactions | |
| Reaction Time | Short | Limits the extent of modification |
| Long | Can lead to a higher degree of modification and potential side products |
Note: The optimal conditions should be determined empirically for each specific peptide.
Experimental Protocols
Protocol 1: General Procedure for HNB Modification of a Peptide
-
Peptide Dissolution: Dissolve the peptide in a suitable aqueous buffer, such as 0.1 M sodium acetate, pH 4.0.
-
HNB Reagent Preparation: Prepare a stock solution of this compound (HNB) in a minimal amount of a water-miscible organic solvent like acetone or dimethylformamide (DMF).
-
Modification Reaction: Add the HNB solution to the peptide solution with gentle stirring. The molar ratio of HNB to peptide should be optimized, but a starting point of 10-fold molar excess of HNB is common.
-
Incubation: Allow the reaction to proceed at room temperature in the dark for a specified period (e.g., 2-4 hours).
-
Quenching: Quench the reaction by adding a scavenger, such as a solution of a primary amine (e.g., Tris buffer), to react with the excess HNB.
-
Purification: Purify the HNB-modified peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the modification and assess the purity of the product by mass spectrometry (e.g., MALDI-TOF or LC-MS).
Protocol 2: Sample Preparation for MALDI-TOF MS Analysis
-
Matrix Selection: For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[10]
-
Matrix Solution Preparation: Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[11]
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the purified HNB-modified peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.
Mandatory Visualization
Caption: Workflow for the analysis of HNB-modified peptides.
References
- 1. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side Effects of Amino Acid Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Technical Support Center: Preventing Non-Specific Labeling with 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) for protein modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing non-specific labeling and ensuring the specific modification of tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HNB-Br) and what is its primary application in protein chemistry?
This compound, also known as Koshland's reagent I, is a chemical modifying agent used for the covalent modification of amino acid residues in proteins.[1][2] Its primary application is the selective modification of tryptophan residues.[3] It has also been reported to be a reagent for sulfhydryl modification, targeting cysteine residues.[2]
Q2: What are the main causes of non-specific labeling with HNB-Br?
Non-specific labeling with HNB-Br primarily arises from its reactivity with amino acid residues other than tryptophan, most notably cysteine. The specificity of the reaction is highly dependent on the experimental conditions, particularly the pH of the reaction buffer. At neutral or acidic pH, HNB-Br shows high selectivity for tryptophan. However, under more basic conditions, its reactivity with other nucleophilic residues, such as the thiol group of cysteine, can increase, leading to non-specific modifications.
Q3: How can I ensure the specific labeling of tryptophan residues?
To achieve high specificity for tryptophan modification, it is crucial to control the reaction conditions carefully. A key parameter is the pH of the reaction buffer. Performing the labeling reaction at an acidic pH, such as pH 4.75 in a sodium acetate buffer, has been shown to result in the modification of only the tryptophanyl residue in a peptide.[4]
Q4: I am observing multiple products after my labeling reaction. What could be the cause?
The observation of multiple products following a reaction with HNB-Br is a known phenomenon.[4] Studies have shown that even with a single tryptophan residue, HNB-Br can result in multiple derivatives.[4] This heterogeneity can arise from the degree of substitution on the tryptophan residue, with the possibility of up to five HNB moieties being attached to a single tryptophan. It has also been suggested that the formation of a new diastereoisomeric center upon modification can contribute to the observed heterogeneity.[4]
Q5: How do I stop the labeling reaction effectively?
To quench the HNB-Br labeling reaction, a nucleophilic reagent that can react with the excess, unreacted HNB-Br should be added. A common and effective quenching agent is a solution of mercaptoethanol. The addition of a thiol-containing compound will rapidly consume any remaining HNB-Br, preventing further and potentially non-specific modification of the protein.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with HNB-Br and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling of the target protein. | 1. Inactive HNB-Br: The reagent is sensitive to moisture and can hydrolyze over time. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. 3. Inaccessible tryptophan residues: The target tryptophan(s) may be buried within the protein's three-dimensional structure. | 1. Use a fresh stock of HNB-Br. Store the reagent under dry conditions. 2. Optimize the reaction pH to be acidic (e.g., pH 4.75). Ensure the temperature and incubation time are appropriate for your specific protein. 3. Consider performing the labeling under partially denaturing conditions to expose the tryptophan residues. However, be mindful that this may affect the protein's native conformation. |
| Non-specific labeling of other amino acid residues (e.g., cysteine). | 1. Incorrect pH: The reaction was performed at a neutral or basic pH, increasing the reactivity of other nucleophilic side chains. 2. Excess HNB-Br: A large molar excess of the labeling reagent can drive reactions with less reactive sites. | 1. Adjust the reaction buffer to an acidic pH (e.g., 4.0-5.0).[4] 2. Perform a titration experiment to determine the optimal molar ratio of HNB-Br to your protein to achieve sufficient labeling of tryptophan with minimal non-specific modification. |
| Protein precipitation during or after the labeling reaction. | 1. Change in protein charge: The modification of amino acid residues alters the protein's isoelectric point and surface charge distribution, potentially leading to aggregation. 2. Solvent incompatibility: The solvent used to dissolve HNB-Br (e.g., dioxane, acetone) may be incompatible with your protein, causing it to precipitate. | 1. Optimize the buffer composition, including ionic strength and the addition of stabilizing excipients. 2. Minimize the volume of the organic solvent used to introduce HNB-Br into the reaction mixture. Ensure rapid and thorough mixing. |
| Heterogeneity of the labeled product (multiple bands on a gel or multiple peaks in chromatography). | 1. Multiple modifications: A single tryptophan residue can be modified with multiple HNB-Br molecules. 2. Formation of diastereoisomers: The modification introduces a new chiral center.[4] 3. Partial labeling: Not all protein molecules in the sample are labeled to the same extent. | 1. Optimize the reaction time and HNB-Br concentration to favor single modification. 2. This is an inherent property of the reaction and may be difficult to control completely. Chromatographic techniques can be used to separate the different isomers. 3. Optimize the reaction stoichiometry and conditions to drive the reaction to completion or to a consistent, partial labeling state. |
Experimental Protocols
Key Experiment: Selective Labeling of Tryptophan Residues with HNB-Br
This protocol is designed to maximize the specific modification of tryptophan residues while minimizing non-specific labeling.
Materials:
-
Protein of interest containing tryptophan residues
-
This compound (HNB-Br)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.75
-
Quenching Solution: 1 M Mercaptoethanol in reaction buffer
-
Desalting column or dialysis tubing for buffer exchange
-
Anhydrous dioxane or acetone to dissolve HNB-Br
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
HNB-Br Solution Preparation: Immediately before use, prepare a stock solution of HNB-Br in anhydrous dioxane or acetone. The concentration will depend on the desired molar excess.
-
Labeling Reaction:
-
Add the HNB-Br stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid protein denaturation.
-
A typical starting point is a 10- to 50-fold molar excess of HNB-Br over the protein.
-
Incubate the reaction mixture at room temperature for 15-60 minutes, protected from light. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM mercaptoethanol.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted HNB-Br and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer for your downstream application.
-
Alternatively, perform dialysis against the desired buffer.
-
-
Analysis:
-
Confirm the modification of tryptophan residues by UV-Vis spectroscopy (measuring the absorbance of the nitrobenzyl group around 410 nm at alkaline pH) or by mass spectrometry.
-
Assess the purity and homogeneity of the labeled protein using SDS-PAGE and/or analytical chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 4.0 - 5.0 (e.g., 4.75) | Maximizes selectivity for tryptophan over other residues like cysteine. | [4] |
| Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and protein stability. | - |
| HNB-Br:Protein Molar Ratio | 10:1 to 50:1 | A starting point for optimization to achieve sufficient labeling without excessive non-specific modification. | - |
| Reaction Time | 15 - 60 minutes | Should be optimized for the specific protein to control the extent of modification. | - |
| Quenching Agent | Mercaptoethanol (10-50 mM) | Effectively scavenges unreacted HNB-Br to stop the reaction. | - |
Visualizations
Logical Workflow for Troubleshooting HNB-Br Labeling Issues
Caption: A decision-making workflow for troubleshooting common issues in HNB-Br protein labeling experiments.
Experimental Workflow: HNB-Br Footprinting to Identify a Ligand Binding Site
Caption: A typical experimental workflow for using HNB-Br in chemical footprinting to map the binding site of a ligand on a protein.
References
- 1. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of HNB concentration on the degree of tryptophan modification
Technical Support Center: Tryptophan Modification with HNB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-nitrobenzyl bromide (HNB) for the modification of tryptophan residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of modifying tryptophan residues with HNB?
The reaction of this compound (HNB) with tryptophan is a widely used method for the covalent modification of this amino acid. This technique is instrumental in studying the role of tryptophan residues in the active sites of enzymes, assessing the tryptophan content of proteins, and introducing a chromophoric "reporter" group to monitor structural changes in the protein's microenvironment.
Q2: How does HNB concentration impact the degree of tryptophan modification?
The concentration of HNB directly influences the extent of tryptophan modification. Higher concentrations of HNB generally lead to a higher degree of modification. However, this relationship is not always linear and can be affected by other reaction conditions such as pH and the accessibility of the tryptophan residue. One study observed that increasing the molar excess of HNB resulted in the addition of multiple HNB moieties to a single tryptophan residue.
Q3: What is the optimal pH for the reaction between HNB and tryptophan?
The reaction of HNB with tryptophan is pH-dependent. The modification is typically carried out in acidic conditions to ensure the specificity for tryptophan. While a range of acidic pH values can be used, the influence of pH on the degree of modification has been a subject of analysis. It is crucial to optimize the pH for each specific protein or peptide to achieve the desired level of modification while minimizing side reactions.
Q4: Can HNB react with other amino acid residues besides tryptophan?
While HNB is highly specific for tryptophan, side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH values or with a large excess of the reagent. Potential side reactions can occur with cysteine, methionine, tyrosine, and histidine. Performing the reaction under acidic conditions helps to minimize these non-specific modifications.
Quantitative Data
The degree of tryptophan modification is directly correlated with the concentration of HNB used in the reaction. The following table summarizes the expected trend based on available literature. Please note that the exact degree of modification will vary depending on the specific protein, buffer conditions, and reaction time.
| Molar Ratio (HNB:Tryptophan) | Expected Degree of Modification | Notes |
| 1:1 | Low to Moderate | A single HNB moiety may be incorporated. |
| 5:1 | Moderate to High | Increased likelihood of single and multiple modifications per tryptophan. |
| 10:1 | High | High probability of multiple HNB moieties per tryptophan residue. |
| >20:1 | Very High | Saturation of accessible tryptophan residues with multiple HNB groups is likely. |
Note: This table provides a generalized overview. Researchers should perform a concentration-response experiment to determine the optimal HNB concentration for their specific application.
Experimental Protocols
Protocol 1: Modification of Tryptophan Residues with HNB
This protocol outlines the general procedure for modifying tryptophan residues in a protein or peptide with HNB.
Materials:
-
Protein/peptide containing tryptophan
-
This compound (HNB)
-
Reaction Buffer (e.g., 0.1 M Acetate buffer, pH 4.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration column or dialysis tubing for cleanup
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
HNB Solution Preparation: Immediately before use, prepare a stock solution of HNB in a water-miscible organic solvent (e.g., acetone or dioxane). The concentration should be determined based on the desired molar excess over tryptophan.
-
Reaction Initiation: Add the HNB stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark, as HNB is light-sensitive.
-
Reaction Quenching: Stop the reaction by adding the quenching solution. The quencher should be a nucleophile that reacts with excess HNB.
-
Cleanup: Remove excess reagent and byproducts by gel filtration or dialysis against an appropriate buffer.
Protocol 2: Quantification of Tryptophan Modification by UV-Vis Spectrophotometry
This protocol allows for the determination of the extent of tryptophan modification by measuring the absorbance of the HNB chromophore.
Procedure:
-
Spectra Acquisition: Measure the UV-Vis spectrum of the modified and unmodified protein solutions from 250 nm to 500 nm.
-
Absorbance Reading: Record the absorbance of the modified protein at the wavelength of maximum absorbance for the HNB-tryptophan adduct (typically around 410-420 nm at alkaline pH).
-
Calculation of Modification Degree: The number of modified tryptophan residues can be calculated using the Beer-Lambert law:
Degree of Modification = (A_max * V) / (ε * l * [P])
Where:
-
A_max = Absorbance at the wavelength of maximum absorbance
-
V = Total volume of the sample
-
ε = Molar extinction coefficient of the HNB-tryptophan adduct at the specific pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH 10.5)
-
l = Path length of the cuvette (usually 1 cm)
-
[P] = Molar concentration of the protein
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no modification | 1. Inactive HNB reagent. 2. Tryptophan residue is buried and inaccessible. 3. Incorrect pH of the reaction buffer. | 1. Use a fresh stock of HNB. 2. Perform the reaction under denaturing conditions (e.g., with urea or guanidine HCl). 3. Verify the pH of the buffer and adjust if necessary. The reaction is more efficient in acidic conditions. |
| Non-specific modification | 1. Reaction pH is too high. 2. Excessive concentration of HNB. | 1. Lower the reaction pH to 4.0 or below. 2. Reduce the molar excess of HNB. Perform a titration to find the optimal concentration. |
| Protein precipitation | 1. High concentration of organic solvent from HNB stock. 2. Protein instability at the reaction pH. | 1. Keep the final concentration of the organic solvent below 5%. 2. Screen different acidic buffers to find one that maintains protein solubility. |
| Multiple HNB additions per tryptophan | High molar excess of HNB. | Reduce the HNB to tryptophan molar ratio. |
| Inaccurate quantification | 1. Incorrect molar extinction coefficient used. 2. Interference from other chromophores in the protein. | 1. Use the appropriate molar extinction coefficient for the specific pH of your measurement. 2. Use an unmodified protein sample as a blank to subtract background absorbance. |
Visualizations
Caption: Workflow for HNB Modification of Tryptophan.
Caption: Factors Influencing Tryptophan Modification.
dealing with the insolubility of 2-Hydroxy-5-nitrobenzyl bromide in experiments
Welcome to the technical support center for 2-Hydroxy-5-nitrobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this reagent, with a particular focus on addressing its insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Koshland's Reagent I, is a chemical reagent primarily used for the covalent modification of tryptophan residues in proteins and peptides.[1] This specific modification is valuable for studying the role of tryptophan in enzyme active sites and other protein functions.[2] It has also been reported to be a reagent for sulfhydryl modification.[3]
Q2: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it does not dissolve well in water-based solutions commonly used in protein experiments. Its low aqueous solubility can lead to precipitation when added to buffers, posing a significant challenge for its effective use.
Q3: What are the known solvents for this compound?
The most commonly cited solvent is chloroform, with a solubility of 25 mg/mL.[3] For practical use in biological experiments, water-miscible organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.
Q4: How should I store this compound?
It is recommended to store the solid reagent at 2-8°C.[3]
Troubleshooting Guide: Insolubility Issues
Issue: My this compound precipitates when I add it to my aqueous reaction buffer.
This is a common problem due to the compound's hydrophobicity. Here are several strategies to overcome this issue:
-
Use of a Co-solvent: The most effective method is to first dissolve the reagent in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMF or DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication can assist in dissolution.[4]
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.[4]
-
Crucial Note: Keep the final concentration of the organic solvent in your reaction mixture as low as possible (ideally below 1% v/v) to avoid denaturing your protein or interfering with the reaction.[4]
-
-
-
pH Adjustment of the Reaction Buffer: The reaction of this compound with tryptophan is often carried out at a slightly acidic pH.
-
Recommendation: A common condition for the modification of peptides is in sodium acetate buffer at pH 4.75. While the initial dissolution is in an organic solvent, maintaining a slightly acidic pH in the aqueous phase can be beneficial for the reaction.
-
-
Temperature Control: While gentle warming can aid in the initial dissolution in the organic solvent, the stability of your target protein should be the primary consideration for the reaction temperature. Perform the reaction at a temperature that is optimal for your protein's stability.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₃ | [5] |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Beige to yellow crystalline powder | [3] |
| Melting Point | 144-149 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility in Chloroform | 25 mg/mL (clear, yellow solution) | [3] |
| Solubility in Water | Insoluble | |
| Recommended Solvents for Stock Solutions | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Protocol 1: General Procedure for Tryptophan Modification in a Protein
This protocol provides a general workflow for the modification of tryptophan residues in a protein using this compound.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an appropriate aqueous buffer (e.g., sodium acetate, pH 4.75)
-
Vortex mixer or magnetic stirrer
-
Spectrophotometer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out a small amount of this compound in a microfuge tube.
-
Add a minimal volume of DMF or DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution, using gentle warming or brief sonication if necessary.
-
-
Prepare the Protein Solution:
-
Dissolve your protein of interest in the desired reaction buffer (e.g., 0.1 M sodium acetate, pH 4.75).
-
The protein concentration will depend on your specific experiment.
-
-
Perform the Modification Reaction:
-
While vigorously vortexing or stirring the protein solution, add a molar excess of the this compound stock solution dropwise.
-
The required excess will need to be determined empirically but can range from 10 to 100-fold.
-
Allow the reaction to proceed at room temperature or a temperature suitable for your protein's stability for a specific duration (e.g., 1-4 hours).
-
-
Quench the Reaction and Remove Excess Reagent:
-
The reaction can be stopped by adding a nucleophile such as mercaptoethanol.
-
Remove excess reagent and byproducts by gel filtration or dialysis against an appropriate buffer.
-
-
Confirm Modification:
-
The incorporation of the 2-hydroxy-5-nitrobenzyl group can be quantified spectrophotometrically by measuring the absorbance at 410 nm under alkaline conditions (pH > 10).
-
Workflow for Tryptophan Modification
Signaling Pathway Application: Oxidative Phosphorylation
This compound has been used to study the function of mitochondrial H+-ATPase (ATP synthase), a key component of the oxidative phosphorylation pathway.[2] By modifying tryptophan residues in this enzyme complex, researchers can investigate their role in proton translocation and ATP synthesis.
Oxidative Phosphorylation Pathway
References
- 1. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of this compound on proton translocation by the mitochondrial H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [webbook.nist.gov]
Technical Support Center: Interpreting Mass Spectra of Proteins Modified by Koshland's Reagent I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Koshland's Reagent I (2-hydroxy-5-nitrobenzyl bromide, HNB) for protein modification and subsequent mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Koshland's Reagent I and which amino acids does it primarily modify?
Koshland's Reagent I, or this compound (HNB), is a chemical modification reagent used to probe the structure and function of proteins. It is highly reactive towards tryptophan residues under acidic conditions.[1][2][3] It can also react with other nucleophilic residues such as cysteine and histidine, particularly at neutral or higher pH.[4]
Q2: What is the expected mass shift in my mass spectrum after modifying my protein with Koshland's Reagent I?
The theoretical monoisotopic mass of the 2-hydroxy-5-nitrobenzyl group that is added to an amino acid residue is 153.021 Da . However, the observed mass shift in your spectrum will depend on the specific amino acid modified and the reaction conditions.
| Target Residue | Reaction | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Tryptophan | Alkylation of the indole ring | +153.021 | +153.138 |
| Cysteine | S-alkylation of the thiol group | +153.021 | +153.138 |
| Histidine | Alkylation of the imidazole ring | +153.021 | +153.138 |
Troubleshooting Guide
Problem 1: I see multiple peaks in my chromatogram and mass spectrum for a single peptide that I expected to be modified only once.
-
Possible Cause 1: Multiple Modifications of a Single Residue. It is possible for a single tryptophan residue to be modified by more than one molecule of Koshland's Reagent I.[1] This will result in a series of peaks with mass shifts corresponding to the addition of multiple 2-hydroxy-5-nitrobenzyl groups (e.g., +153 Da, +306 Da, etc.). A study using MALDI-TOF mass spectrometry identified up to five HNB moieties per single tryptophan residue.[1]
-
Possible Cause 2: Formation of Diastereomers. The reaction of Koshland's Reagent I with a tryptophan residue can create a new chiral center, leading to the formation of diastereomers.[2] These diastereomers may have slightly different retention times during chromatography, resulting in multiple peaks for the same modified peptide.
-
Possible Cause 3: Side Reactions with Other Residues. If the reaction pH is not strictly controlled, Koshland's Reagent I can react with other nucleophilic residues like histidine and cysteine, leading to a heterogeneous mixture of modified peptides.[4]
-
Solution:
-
Carefully analyze the mass differences between the observed peaks to determine if they correspond to single or multiple modifications.
-
Optimize the reaction conditions, particularly the molar excess of the reagent and the reaction time, to minimize multiple modifications.
-
Ensure the reaction is performed at an acidic pH (e.g., pH 4.0) to favor modification of tryptophan and reduce side reactions with other residues.
-
Employ high-resolution mass spectrometry to accurately determine the mass of the modified peptides and aid in their identification.
-
Problem 2: I don't see any mass shift in my protein or peptide of interest after the modification reaction.
-
Possible Cause 1: Inaccessible Tryptophan Residues. The tryptophan residues in your protein of interest may be buried within the protein's three-dimensional structure and therefore inaccessible to the reagent.
-
Possible Cause 2: Reagent Degradation. Koshland's Reagent I is sensitive to light and moisture and can degrade over time.
-
Possible Cause 3: Inefficient Reaction Conditions. The concentration of the reagent, reaction time, or pH may not be optimal for efficient modification.
-
Solution:
-
Consider performing the modification under denaturing conditions to expose buried tryptophan residues. However, be aware that this will result in the loss of structural information.
-
Use a fresh stock of Koshland's Reagent I for each experiment.
-
Optimize the reaction conditions, including the molar ratio of reagent to protein, incubation time, and pH.
-
Problem 3: I observe unexpected mass shifts that do not correspond to the addition of the 2-hydroxy-5-nitrobenzyl group.
-
Possible Cause 1: Oxidation of Tryptophan. Tryptophan residues are susceptible to oxidation, which can occur during sample preparation and analysis. Common oxidative modifications result in mass shifts of +4 Da (Kynurenine), +16 Da (hydroxytryptophan), or +32 Da (N-formylkynurenine).[5]
-
Possible Cause 2: Other Post-Translational Modifications. Your protein may have other post-translational modifications that were present before the reaction with Koshland's Reagent I.
-
Solution:
-
Take precautions to minimize oxidation during sample handling, such as working in a low-oxygen environment and using fresh buffers.
-
Use high-resolution mass spectrometry and tandem MS (MS/MS) to identify the nature of the unexpected modifications.
-
Analyze an unmodified control sample of your protein to identify any pre-existing modifications.
-
Experimental Protocols
Detailed Methodology for Protein Modification with Koshland's Reagent I and Mass Spectrometry Analysis
This protocol provides a general guideline. Optimization of reaction conditions may be necessary for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM MES, pH 6.0)
-
Koshland's Reagent I (this compound)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
-
Trypsin (for proteomics analysis)
-
Standard reagents for mass spectrometry (e.g., formic acid, acetonitrile)
Protocol:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of Koshland's Reagent I in anhydrous DMF or acetonitrile (e.g., 100 mM). Protect the solution from light.
-
-
Modification Reaction:
-
Add a 10- to 100-fold molar excess of Koshland's Reagent I to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM.
-
-
Removal of Excess Reagent:
-
Remove unreacted Koshland's Reagent I and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
-
Mass Spectrometry Analysis (Intact Protein):
-
Analyze the modified protein by LC-MS to determine the extent of modification.
-
-
Proteomics Analysis (Peptide Level):
-
Denature, reduce, and alkylate the modified protein.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification of +153.021 Da on tryptophan, cysteine, and histidine residues.
-
Visualizations
References
- 1. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modification of the tryptophan residues of bovine alpha-lactalbumin with this compound and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry of the reaction of this compound with his-32 of alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tryptophan Modification: Alternatives to 2-Hydroxy-5-nitrobenzyl bromide
For decades, the chemical modification of tryptophan residues has been a cornerstone of protein chemistry, enabling researchers to probe protein structure, function, and interactions. 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), also known as Koshland's reagent, has historically been a widely used reagent for this purpose. However, the quest for greater specificity, milder reaction conditions, and higher yields has driven the development of a diverse array of alternative methods. This guide provides a comprehensive comparison of modern alternatives to HNB-Br for the selective modification of tryptophan residues, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their experimental designs.
Comparison of Tryptophan Modification Reagents
The following tables summarize the key performance indicators for various tryptophan modification reagents, offering a direct comparison of their efficacy and applicability.
| Reagent/Method | Target Site(s) | Typical Yield | Key Advantages | Potential Drawbacks |
| This compound (HNB-Br) | Tryptophan, Cysteine | Variable | Well-established method | Lack of specificity, harsh conditions, multiple products[1] |
| BNPS-skatole | Tryptophan | 67.4% (cleavage) | Effective for peptide cleavage at tryptophan | Can lead to side reactions, requires optimization[2][3] |
| 2-nitro-4-carboxyphenylsulfenyl chloride (NCps-Cl) | Tryptophan | High | Introduces a hydrophobic tag for separation | Primarily for analytical separation, not functional modification[4][5] |
| Dimethyl sulfoxide (DMSO) / Hydrochloric acid (HCl) | Tryptophan | >90% | High yield, selective oxidation to oxindolylalanine | Oxidative modification may alter protein function[6][7] |
| Triazolinedione (TAD) Reagents | Tryptophan, Tyrosine | High (pH dependent) | pH-tunable selectivity for tryptophan over tyrosine[8][9] | Potential for off-target modification of tyrosine[8] |
| Rhodium Carbenoids | Tryptophan | 40-60% | High chemoselectivity, mild pH conditions (6-7) | Requires a transition metal catalyst[10][11] |
| Oxaziridine Reagents (Trp-CLiC) | Tryptophan | 82% (peptide) | High efficiency and specificity, rapid reaction | Reagent synthesis can be complex[12][13] |
| Photocatalytic C2-Alkylation | Tryptophan (C2) | 55-79% | Visible-light mediated, rapid, tolerates diverse functionality | Requires a photocatalyst and light source[14][15] |
| Tertiary Amine Catalyzed Allylation | Tryptophan (N1) | up to 99% | Mild conditions, broad substrate scope | Requires a specific catalyst (e.g., DABCO)[16] |
| Thiosulfonate Reagents | Tryptophan (C2) | 53-76% | Catalyst-free, rapid kinetics | Requires trifluoroacetic acid (TFA) as solvent[17][18] |
Experimental Protocols
Detailed methodologies for key tryptophan modification techniques are provided below.
Oxidation of Tryptophan using DMSO/HCl
This protocol describes the selective oxidation of tryptophan residues to oxindolylalanine.[6][7]
Materials:
-
Tryptophan-containing peptide or protein
-
Dimethyl sulfoxide (DMSO)
-
Concentrated Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Chromatography system for purification
Procedure:
-
Dissolve the tryptophan-containing peptide or protein in glacial acetic acid.
-
Prepare a reagent mixture of DMSO and concentrated aqueous HCl.
-
Add the DMSO/HCl reagent to the peptide/protein solution at room temperature and stir.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
Upon completion, isolate the oxindolylalanine-containing derivative by chromatography.
-
Characterize the product by UV-Vis spectroscopy and amino acid analysis after acid hydrolysis.
Tryptophan Modification with Triazolinedione (TAD) Reagents
This protocol outlines the pH-dependent modification of tryptophan residues.[8][9][19]
Materials:
-
Tryptophan-containing peptide or protein
-
Triazolinedione (TAD) reagent
-
Aqueous buffer (e.g., phosphate buffer for pH 7.2, acetate buffer for pH 4)
-
Quenching reagent (e.g., a thiol-containing compound)
-
LC-MS system for analysis
Procedure:
-
Dissolve the peptide or protein in the desired aqueous buffer (pH 4 for tryptophan selectivity, pH 7.2 for tyrosine selectivity).
-
Add the TAD reagent to the solution and incubate at a controlled temperature.
-
Monitor the reaction by LC-MS to determine the extent of modification.
-
Quench the reaction by adding a suitable quenching reagent.
-
Analyze the products by mass spectrometry to identify modified residues.
Tryptophan Bioconjugation using Oxaziridine Reagents (Trp-CLiC)
This protocol describes a highly efficient and specific method for tryptophan labeling.[12][13]
Materials:
-
Tryptophan-containing peptide or protein
-
N-sulfonyl oxaziridine reagent (e.g., Ox-W18)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent if needed for reagent solubility
-
LC-MS system for analysis
Procedure:
-
Dissolve the peptide or protein in the reaction buffer.
-
Add the N-sulfonyl oxaziridine reagent to the solution. The reaction is typically rapid (e.g., 10 minutes).
-
Monitor the formation of the cycloadduct product by LC-MS.
-
Purify the modified peptide or protein using standard chromatographic techniques if necessary.
Photocatalytic C2-Alkylation of Tryptophan
This protocol details a visible-light-mediated modification of the C2 position of the tryptophan indole ring.[14][15][20]
Materials:
-
Tryptophan-containing peptide
-
Bromodifluoroacetate or bromodifluoroacetamide radical precursor
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or 4CzIPN)
-
Solvent (e.g., DMF, DMSO)
-
Visible light source (e.g., blue LED)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
HPLC and NMR for analysis and purification
Procedure:
-
In a reaction vessel, dissolve the tryptophan-containing peptide, the radical precursor, and the photocatalyst in the chosen solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source at a controlled temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the product by preparative RP-HPLC.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm selective C2-alkylation.
Catalyst-Free C2-Sulfenylation of Tryptophan with Thiosulfonate Reagents
This protocol describes a rapid and catalyst-free modification of tryptophan.[17][18][21]
Materials:
-
Tryptophan-containing peptide
-
8-quinoline thiosulfonate reagent
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether for precipitation
-
HPLC for purification and analysis
Procedure:
-
Dissolve the peptide and the thiosulfonate reagent in TFA.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 1 to 4 hours, monitoring by UPLC-MS.
-
After complete conversion, remove the TFA by a stream of compressed air.
-
Precipitate the crude Trp-modified peptide by adding cold diethyl ether.
-
Dissolve the precipitate in a suitable solvent (e.g., 10% MeCN/H₂O) and purify by preparative RP-HPLC.
Visualizing the Methodologies
The following diagrams illustrate the general workflow and the chemical principles behind some of the key tryptophan modification methods.
Caption: A generalized experimental workflow for tryptophan modification.
Caption: Chemical pathways of different tryptophan modification reagents.
This guide provides a starting point for researchers to explore the expanding toolkit for tryptophan modification. The choice of reagent will ultimately depend on the specific research question, the nature of the protein or peptide, and the desired outcome of the modification. As new methods continue to emerge, the ability to selectively and efficiently modify tryptophan residues will undoubtedly lead to further advances in our understanding of biological systems and the development of novel therapeutics.
References
- 1. Rhodium-Catalyzed Regioselective C7Ar-(Acyl)alkylation of Tryptophan With Allyl Alcohols and Its Late-Stage Peptide Exemplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The single tryptophan residue of human placental lactogen. Effects of modification and cleavage on biologic activity and protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Selective separation of tryptophan-containing peptides via hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective tryptophan labeling with rhodium carbenoids at mild pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative cyclization reagents reveal tryptophan cation-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Tryptophan Labeling: N-Bromosuccinimide vs. Koshland's Reagent I
For Researchers, Scientists, and Drug Development Professionals
The selective chemical modification of tryptophan residues in proteins is a powerful tool for elucidating protein structure, function, and interactions. Among the various reagents developed for this purpose, N-bromosuccinimide (NBS) and Koshland's Reagent I (2-hydroxy-5-nitrobenzyl bromide) are two of the most established. This guide provides an objective comparison of their performance for tryptophan labeling, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Differences
| Feature | N-Bromosuccinimide (NBS) | Koshland's Reagent I |
| Reaction Type | Oxidation of the indole ring | Alkylation of the indole ring |
| Primary Product | Oxindole derivative | 2-hydroxy-5-nitrobenzyl derivative |
| Specificity | High for tryptophan over tyrosine at low pH.[1] Can react with cysteine at pH > 5. | Selective for tryptophan, but can exhibit cross-reactivity with histidine and tyrosine.[1] |
| Reaction Conditions | Typically acidic (pH 2.5-4) to enhance tryptophan specificity. | Generally acidic conditions. |
| Monitoring | Decrease in UV absorbance at 280 nm and quenching of tryptophan fluorescence. | Introduction of a chromophore allows for spectrophotometric quantification. |
| Reversibility | The oxidation can be reversible. | The alkylation is stable. |
| Accessibility | Can modify both exposed and buried tryptophan residues, often requiring denaturing conditions for the latter. | Labeling of buried tryptophan residues may require protein denaturation.[1] |
Delving Deeper: Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for optimizing labeling strategies and interpreting experimental results.
N-Bromosuccinimide (NBS): NBS acts as an oxidizing agent, specifically targeting the electron-rich indole ring of tryptophan. The reaction proceeds via an electrophilic attack by a bromonium ion, leading to the formation of an oxindole derivative. This modification results in a significant change in the spectral properties of the tryptophan residue, which can be exploited for quantification.
Koshland's Reagent I: This reagent functions as an alkylating agent. The this compound reacts with the nucleophilic indole ring of tryptophan, resulting in the covalent attachment of the 2-hydroxy-5-nitrobenzyl group. This modification introduces a chromophore that can be used to quantify the extent of labeling.
References
A Comparative Guide to Tryptophan Modification Reagents: 2-Methoxy-5-Nitrobenzyl Bromide and Its Alternatives
For researchers, scientists, and drug development professionals, the selective chemical modification of tryptophan residues in peptides and proteins is a powerful tool for elucidating protein structure and function, developing antibody-drug conjugates, and creating novel biotherapeutics. This guide provides a comprehensive comparison of 2-methoxy-5-nitrobenzyl bromide and other prominent tryptophan modification reagents, supported by experimental data and detailed protocols.
Introduction to Tryptophan Modification
Tryptophan, with its unique indole side chain, is the rarest of the 20 common amino acids. Its low abundance and distinct chemical properties make it an attractive target for site-specific protein modification. Over the years, a variety of reagents have been developed to selectively label or cleave at tryptophan residues. This guide focuses on 2-methoxy-5-nitrobenzyl bromide, a classic reagent, and compares its performance with more modern alternatives that offer improved selectivity and milder reaction conditions.
Reagent Comparison: A Data-Driven Overview
The choice of a tryptophan modification reagent depends on several factors, including the desired specificity, the required reaction conditions, and the tolerance of the target protein to those conditions. The following table summarizes the key performance characteristics of 2-methoxy-5-nitrobenzyl bromide and its alternatives.
| Reagent | Target Residues | Typical Reaction Conditions | Reported Yield/Conversion | Key Advantages | Limitations |
| 2-Methoxy-5-nitrobenzyl bromide | Tryptophan, Methionine | Acidic pH (e.g., aqueous acetic acid) | Variable | Environmentally sensitive reporter group | Reacts with methionine, requires acidic conditions |
| 2-Hydroxy-5-nitrobenzyl bromide (HNB) | Tryptophan, Cysteine | Acidic pH | Variable, can lead to multiple modifications | Well-established, chromophoric reporter | Lack of absolute specificity, potential for multiple additions[1] |
| BNPS-Skatole | Tryptophan | 70% Acetic Acid, Room Temperature, 48h | High for cleavage | Specific for peptide bond cleavage C-terminal to tryptophan | Harsh acidic conditions, long reaction times |
| Rhodium Carbenoids | Tryptophan | pH 6-7 | 40-60% | High selectivity, mild pH | Requires a rhodium catalyst, potential for multiple additions[2][3] |
| N-Carbamoylpyridinium Salts | Tryptophan | Aqueous buffer, UV-B or visible light | High | Excellent selectivity, rapid, catalyst-free[4][5][6] | Requires photochemical setup |
| N-Sulfonyl Oxaziridines (e.g., Ox-W18) | Tryptophan | PBS:Methanol (1:1), Room Temperature, 10 min | ~82-90% | High selectivity, very rapid, redox-based[7][8][9] | Requires organic co-solvent |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the key experiments discussed.
Protocol 1: Tryptophan Modification with 2-Methoxy-5-Nitrobenzyl Bromide
This protocol is based on the established methods for active benzyl halides.
Materials:
-
Protein/peptide containing tryptophan
-
2-Methoxy-5-nitrobenzyl bromide
-
Anhydrous acetic acid
-
Guanidine hydrochloride (optional, for denaturation)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the protein/peptide in a suitable buffer. If necessary to expose tryptophan residues, unfold the protein using a denaturant like guanidine hydrochloride.
-
Prepare a stock solution of 2-methoxy-5-nitrobenzyl bromide in anhydrous acetic acid.
-
Add a 10- to 100-fold molar excess of the 2-methoxy-5-nitrobenzyl bromide solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by measuring the absorbance at 320 nm, which is characteristic of the modified tryptophan.
-
Separate the modified protein from excess reagent and byproducts using a gel filtration column equilibrated with a suitable buffer.
-
Determine the extent of modification by amino acid analysis or mass spectrometry.
Protocol 2: Tryptophan Peptide Bond Cleavage with BNPS-Skatole
This protocol is adapted from a product information sheet for BNPS-Skatole.
Materials:
-
Tryptophan-containing peptide
-
BNPS-Skatole (3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole)
-
Distilled acetic acid
-
Phenol
-
2-Mercaptoethanol
-
Ethyl acetate
Procedure:
-
Prepare a solution of the peptide in 70% distilled acetic acid containing 0.1% phenol.
-
Add a 10-fold molar excess of BNPS-Skatole to the peptide solution.
-
Incubate the mixture for 48 hours at room temperature in the dark.
-
To quench the reaction and remove the sulfenyl group, add a 10-fold molar excess of 2-mercaptoethanol.
-
Incubate for 5 hours at 37°C.
-
Extract the excess BNPS-Skatole with ethyl acetate.
-
The aqueous phase containing the cleaved peptide fragments can be freeze-dried or dried by evaporation.
Protocol 3: Chemoselective Tryptophan Labeling with Rhodium Carbenoids
This protocol is based on improved methods for mild pH labeling.[2]
Materials:
-
Tryptophan-containing protein/peptide
-
Vinyl-substituted diazo compound
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
N-(tert-butyl)hydroxylamine
-
Aqueous buffer (e.g., phosphate buffer, pH 6-7)
Procedure:
-
Dissolve the protein/peptide in the aqueous buffer at the desired concentration.
-
Add N-(tert-butyl)hydroxylamine to the solution.
-
Prepare a stock solution of the vinyl-substituted diazo compound and Rh₂(OAc)₄ in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the diazo/rhodium catalyst solution to the protein solution in portions over a period of 1-2 hours at room temperature.
-
Monitor the reaction progress using mass spectrometry to observe the mass shift corresponding to the modification.
-
Purify the labeled protein using standard chromatography techniques (e.g., size exclusion or affinity chromatography).
Protocol 4: Photochemical Tryptophan Modification with N-Carbamoylpyridinium Salts
This protocol utilizes a photo-induced electron transfer (PET) mechanism for selective labeling.[5][6]
Materials:
-
Tryptophan-containing peptide/protein
-
N-carbamoylpyridinium salt
-
Aqueous buffer (e.g., ammonium acetate or phosphate buffer)
-
UV-B (e.g., 302 nm) or visible light (e.g., 440 nm) source
Procedure:
-
Dissolve the peptide/protein and the N-carbamoylpyridinium salt in the aqueous buffer.
-
Irradiate the solution with the appropriate light source for 10-60 minutes at room temperature.
-
Monitor the reaction by LC-MS to follow the formation of the modified product.
-
The modified peptide/protein can be purified by HPLC or other chromatographic methods.
Protocol 5: Rapid Tryptophan Modification with N-Sulfonyl Oxaziridines
This protocol describes a fast and selective redox-based labeling method.[7]
Materials:
-
Tryptophan-containing peptide/protein
-
N-sulfonyl oxaziridine reagent (e.g., Ox-W18)
-
Phosphate-buffered saline (PBS)
-
Methanol
Procedure:
-
Dissolve the peptide/protein in a PBS:Methanol (1:1) co-solvent.
-
Add the N-sulfonyl oxaziridine reagent (typically a 5-10 fold molar excess) to the solution.
-
Incubate the reaction at room temperature for 10 minutes.
-
Analyze the reaction mixture by LC-MS to confirm the modification.
-
Purify the labeled product as required.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental processes involved in tryptophan modification.
Conclusion
While 2-methoxy-5-nitrobenzyl bromide and its analogs have historically been valuable tools for studying tryptophan residues, the field has seen significant advancements. Modern reagents such as rhodium carbenoids, N-carbamoylpyridinium salts, and N-sulfonyl oxaziridines offer superior selectivity and operate under milder, more biocompatible conditions. The choice of reagent should be guided by the specific experimental goals and the nature of the protein under investigation. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully implement tryptophan modification in their work.
References
- 1. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective tryptophan labeling with rhodium carbenoids at mild pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Protein Bioconjugation: A Redox-Based Strategy for Tryptophan Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting tryptophan: New technique opens door to novel drug synthesis | College of Chemistry [chemistry.berkeley.edu]
A Researcher's Guide to the Validation of Tryptophan Modifications by Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate validation and quantification of tryptophan modifications is critical for understanding protein structure, function, and degradation pathways. This guide provides an objective comparison of analytical methods for the validation of tryptophan modifications, with a focus on amino acid analysis, supported by experimental data and detailed protocols.
Tryptophan is highly susceptible to modification, particularly oxidation, which can significantly impact the biological activity and stability of proteins. Therefore, robust analytical methods are essential to detect and quantify these modifications. This guide explores various techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC)-based amino acid analysis, and also considers alternative methodologies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for tryptophan modification analysis depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following tables provide a quantitative comparison of common methods.
Table 1: Performance Comparison of HPLC-Based Methods for Tryptophan Analysis
| Method | Derivatization Reagent | Detection | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) |
| RP-HPLC | o-Phthaldialdehyde (OPA) | Fluorescence | - | 30 pmol/mL[1] | Not Specified | Improved with acetonitrile deproteinization[2] |
| UPLC-MS | Aminoquinoline (AQC) | Mass Spectrometry | 0.02 µM[3] | 0.06 µM[3] | 0.5 - 40 µM[3] | Not Specified |
| RP-HPLC | Phenylisothiocyanate (PITC) | UV | Not Specified | Not Specified | Not Specified | Not Specified |
| RP-HPLC | None (Intrinsic Properties) | UV/Fluorescence | Not Specified | Not Specified | Not Specified | 94.32 - 99.80[4] |
Table 2: Comparison of Alternative Methods for Tryptophan Analysis
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) |
| Spectrophotometry | Colorimetric reaction with sodium hypochlorite | - | - | 10 - 100 mg/L[5] | 90.5 - 104.3[5] |
| Electrochemical Detection | Oxidation on a modified electrode | 3.03 x 10⁻⁷ M | - | 1 x 10⁻⁷ - 1 x 10⁻⁴ M | Not Specified |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation and mass detection | 0.2 - 0.4 µM[6] | 0.4 - 0.5 µM[6] | 0.4 - 10 µM[6] | 40 - 80[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in tryptophan modification analysis.
Protocol 1: Alkaline Hydrolysis for Tryptophan Release
Alkaline hydrolysis is often preferred for tryptophan analysis as it prevents the degradation that occurs during acid hydrolysis.[3]
Materials:
-
Protein/Peptide Sample
-
4.2 M Sodium Hydroxide (NaOH)
-
Ascorbic acid (as an antioxidant)[3]
-
Hydrochloric Acid (HCl) for neutralization
-
Internal Standard (e.g., stable isotope-labeled tryptophan)
Procedure:
-
To a known amount of protein sample, add 4.2 M NaOH containing an antioxidant like ascorbic acid.[3]
-
Hydrolyze the sample at 110-120°C for 16-24 hours. A standard time of 16 hours is often sufficient.[3]
-
Cool the hydrolysate and neutralize it with an appropriate concentration of HCl.
-
Add an internal standard to the neutralized hydrolysate.
-
Filter the sample through a 0.22 µm filter before analysis.
Protocol 2: Pre-column Derivatization with o-Phthaldialdehyde (OPA)
OPA derivatization is a rapid and sensitive method for primary amino acids.[1]
Materials:
-
Hydrolyzed sample
-
OPA reagent (o-phthaldialdehyde in a suitable buffer with a thiol, such as 2-mercaptoethanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Mix the hydrolyzed sample with the OPA reagent. The reaction is typically very fast and can be performed in an autosampler for a minute at room temperature.[1]
-
Immediately inject the derivatized sample into the HPLC system.
-
Separate the derivatized amino acids on a C18 reverse-phase column.
-
Detect the fluorescent derivatives using an excitation wavelength of around 340 nm and an emission wavelength of approximately 450 nm.[1]
Protocol 3: UPLC-MS Analysis with AQC Derivatization
This method offers high sensitivity and specificity for tryptophan quantification.[3]
Materials:
-
Hydrolyzed sample
-
Borate buffer
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
UPLC-MS system
Procedure:
-
Mix the hydrolyzed sample with borate buffer and the AQC reagent.[3]
-
Heat the mixture at 55°C for 10 minutes to complete the derivatization.[3]
-
Inject the derivatized sample into the UPLC-MS system.
-
Separate the derivatized amino acids using a suitable gradient on a reverse-phase column.
-
Detect the tryptophan derivative using a single quadrupole mass spectrometer in positive ion mode.[3]
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for tryptophan modification analysis and a comparison of the different analytical approaches.
Caption: Workflow for Tryptophan Modification Analysis.
Caption: Comparison of Tryptophan Analysis Methods.
Conclusion
The validation of tryptophan modifications is a multifaceted analytical challenge. While HPLC-based methods, particularly those coupled with mass spectrometry, offer the highest sensitivity and specificity, alternative techniques like spectrophotometry provide simpler and more cost-effective options for certain applications. The choice of method should be guided by the specific research question, the nature of the sample, and the available resources. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions for the accurate and reliable analysis of tryptophan modifications.
References
- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of tryptophan and other plasma amino acids by automated pre-column o-phthaldialdehyde derivatization high-performance liquid chromatography: improved sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemical Reagents for Modifying Tryptophan Residues in Proteins
For researchers, scientists, and drug development professionals, the selective modification of tryptophan residues in proteins is a critical tool for elucidating protein structure and function, developing antibody-drug conjugates, and creating novel biotherapeutics. The unique chemical properties of tryptophan's indole side chain offer a target for specific chemical ligation. This guide provides a comparative analysis of several key chemical reagents used for tryptophan modification, supported by experimental data and detailed protocols.
A variety of reagents have been developed to selectively target tryptophan residues. These reagents leverage the nucleophilicity of the indole ring, its susceptibility to oxidation, or its ability to participate in photoinduced electron transfer. The choice of reagent often depends on the specific application, the desired level of selectivity, and the tolerance of the protein to the reaction conditions. This comparison focuses on classic and modern reagents, including N-bromosuccinimide (NBS), 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) and its water-soluble analog, BNPS-skatole, o-nitrophenylsulfenyl chloride (NPS-Cl), and newer photochemical and redox-based methods.
Comparative Performance of Tryptophan Modification Reagents
The efficacy of different reagents can be assessed based on their reaction conditions, specificity for tryptophan over other amino acid residues, and the stability of the resulting modification. The following table summarizes the key characteristics and performance of several common reagents.
| Reagent | Reaction Conditions | Specificity | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acidic pH (e.g., pH 2.5) | Reacts with tryptophan and to a lesser extent, tyrosine.[1] Selectivity for tryptophan can be achieved by controlling reaction time.[1] | Rapid reaction.[1] | Can also modify tyrosine, cysteine, and histidine.[2] Can lead to peptide bond cleavage.[2] |
| This compound (HNB-Br) | Mildly acidic to neutral pH | Primarily modifies tryptophan, but can also react with sulfhydryl groups.[3] | Forms a stable, chromophoric product that can be quantified spectrophotometrically. | Can lead to multiple modifications on a single tryptophan residue.[4] Low water solubility. |
| Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (DHNBS) | pH 6, 0°C[5] | Selective for tryptophan residues, with minimal effect on thiol groups at low molar excess.[5] | Water-soluble alternative to HNB-Br.[6] | Can still cause some non-specific modifications at higher concentrations. |
| BNPS-skatole | 70% Acetic Acid, room temperature[7] | Primarily targets tryptophan, but can also cleave after tyrosine and histidine.[2][7] | Can be used for selective peptide bond cleavage at the C-terminus of tryptophan.[7] | Harsh acidic conditions may denature some proteins. Can lead to side reactions. |
| o-Nitrophenylsulfenyl chloride (NPS-Cl) | Acetic acid or other organic solvents | High selectivity for the 2-position of the indole ring of tryptophan.[8] | Introduces a chromophoric group for easy detection.[8] Can be used to selectively isolate tryptophan-containing peptides.[8] | Requires organic solvents, which may not be suitable for all proteins. |
| N-carbamoylpyridinium salts | Aqueous buffer, UV-B light[9][10] | Excellent site selectivity for tryptophan, tolerant to other redox-active amino acids.[9][10] | Proceeds in pure aqueous conditions without catalysts.[9][10] Short reaction times.[9] | Requires a UV light source. |
| Oxaziridine Reagents | Aqueous buffer | Highly efficient and specific for tryptophan labeling.[11] | Reaction rates rival traditional click reactions.[11] Can be used for global profiling of hyperreactive tryptophan sites.[11] | Newer method, with potentially less established protocols for all applications. |
| 8-Quinoline Thiosulfonate Reagents | Trifluoroacetic acid (TFA), 30°C[12] | High selectivity for C2-sulfenylation of tryptophan.[12] | Rapid reaction kinetics and tolerance of other 19 proteinogenic amino acids.[13] Suitable for hydrophobic and aggregation-prone peptides.[14] | Requires trifluoroacetic acid, which is a strong acid. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible modification of tryptophan residues. Below are representative protocols for some of the key reagents.
N-Bromosuccinimide (NBS) Modification
This protocol is adapted from studies on the modification of tryptophan in proteins at acidic pH to enhance selectivity.
-
Protein Preparation: Dissolve the protein in a suitable acidic buffer, such as 50 mM sodium acetate, pH 4.0. The protein concentration will depend on the specific protein and experimental goals.
-
Reagent Preparation: Prepare a fresh stock solution of NBS in the same acidic buffer. The concentration should be determined empirically, but a 10- to 100-fold molar excess over tryptophan residues is a common starting point.
-
Reaction: Add the NBS solution to the protein solution while stirring at room temperature. The reaction is typically rapid and can be monitored spectrophotometrically by the decrease in absorbance at 280 nm.
-
Quenching: Quench the reaction after a predetermined time (e.g., a few minutes) by adding a scavenger for excess NBS, such as a solution of N-acetyl-L-tryptophan or histidine.
-
Purification: Remove excess reagents and byproducts by dialysis, gel filtration, or HPLC.
BNPS-skatole Cleavage of Tryptophanyl Peptide Bonds
This protocol is based on the established method for selective peptide cleavage at tryptophan residues.[7]
-
Protein Preparation: Dissolve the protein or peptide in 70% aqueous acetic acid.
-
Reagent Preparation: Prepare a solution of BNPS-skatole in 70% acetic acid. A 10-fold molar excess of BNPS-skatole over the protein/peptide is recommended.
-
Reaction: Add the BNPS-skatole solution to the protein solution. Incubate the mixture in the dark at room temperature for 24-48 hours.
-
Work-up: Dilute the reaction mixture with water and extract excess reagent and byproducts with ethyl acetate.
-
Analysis: The resulting peptide fragments can be separated and analyzed by techniques such as HPLC and mass spectrometry.
Visualizing Reaction Pathways and Workflows
Understanding the underlying chemical reactions and experimental procedures is facilitated by clear visual diagrams.
Caption: General experimental workflow for the chemical modification of tryptophan residues in proteins.
Caption: Logical decision tree for selecting a suitable tryptophan modification reagent based on experimental goals and constraints.
Conclusion
The chemical modification of tryptophan residues is a powerful technique in protein science. The choice of reagent is a critical decision that impacts the specificity, efficiency, and outcome of the experiment. While classic reagents like NBS and HNB-Br are still widely used, newer methods involving photochemical activation and redox chemistry offer enhanced selectivity and milder reaction conditions, expanding the toolkit for researchers. Careful consideration of the comparative data and adherence to detailed experimental protocols are essential for achieving desired and reproducible results in the modification of tryptophan residues.
References
- 1. Stopped-flow studies on the chemical modification with N-bromosuccinimide of model compounds of tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide fragmentation suitable for solid-phase microsequencing. Use of N-bromosuccinimide and BNPS-skatole (3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-羟基-5-硝基苄溴 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of myosin subfragment 1 tryptophans by dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modification of the tryptophan residues of bovine alpha-lactalbumin with this compound and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Selective separation of tryptophan derivatives using sulfenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
Unveiling the Superiority of 2-Hydroxy-5-nitrobenzyl bromide for Tryptophan Modification in Biopharmaceutical Research
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins and peptides, the choice of a modifying agent is paramount. Among the arsenal of available chemical tools, 2-Hydroxy-5-nitrobenzyl bromide (HNBB), also known as Koshland's Reagent I, has long been a staple for the selective modification of tryptophan residues. This guide provides an in-depth comparison of HNBB with other modifying agents, supported by experimental data, to highlight its distinct advantages in stability, specificity, and reaction efficiency.
This compound is a chemical reagent that covalently modifies tryptophan residues in proteins and peptides.[1] It has also been reported to react with sulfhydryl groups of cysteine residues. The reagent's utility stems from its ability to introduce a bulky, chromophoric group at the indole side chain of tryptophan, enabling researchers to probe the structure and function of these biomolecules.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the performance of HNBB against other notable tryptophan-modifying agents based on available experimental data.
| Modifying Agent | Target Residue(s) | Reported Yield | Specificity | Key Advantages | Key Disadvantages |
| This compound (HNBB) | Tryptophan , Cysteine | Variable, often requires optimization | Good, but can have side reactions with Cysteine | Well-established reagent, stable modification | Potential for multiple modifications on a single Trp residue, leading to product heterogeneity.[2] |
| N-sulfonyl oxaziridines (e.g., Ox-W18) | Tryptophan | Up to 82% with model peptides[3] | High selectivity for Tryptophan[3][4] | High efficiency and specificity, rapid reaction kinetics.[3] | Newer class of reagents, may require synthesis. |
| 8-quinoline thiosulfonates | Tryptophan | 43-83% with various peptides[5] | High selectivity for Tryptophan[5] | Catalyst-free reaction, good yields.[5] | Requires specific reaction conditions (TFA solvent).[5] |
| Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (HNSB) | Tryptophan | Not specified in readily available literature | Good | Water-soluble derivative of HNBB. | Less commonly used, limited comparative data. |
Advantages of this compound
The enduring use of HNBB in protein chemistry can be attributed to several key advantages:
-
Robust and Stable Modification: The covalent bond formed between HNBB and the tryptophan indole ring is highly stable, making it suitable for long-term studies and applications where the modification needs to withstand various experimental conditions.
-
Established Methodology: A wealth of literature exists detailing the use of HNBB, providing researchers with a solid foundation of established protocols and expected outcomes.
-
Spectroscopic Handle: The nitrophenyl group introduced by HNBB provides a convenient chromophore for spectrophotometric quantification of the extent of modification.
While newer reagents boast high yields and specificity, the proven reliability and extensive documentation of HNBB make it a go-to choice for many standard applications.
Experimental Protocols
For the successful application of these modifying agents, detailed and validated protocols are essential.
Protocol for Tryptophan Modification with this compound
This protocol is a general guideline and may require optimization for specific proteins or peptides.
Materials:
-
Protein/peptide containing tryptophan
-
This compound (HNBB)
-
Urea or Guanidine Hydrochloride (for denaturing conditions, if necessary)
-
Acetic acid or other suitable acidic buffer
-
Dioxane or other suitable organic solvent to dissolve HNBB
-
Sephadex G-25 column or other size-exclusion chromatography media
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in an appropriate acidic buffer (e.g., 10% acetic acid). If the tryptophan residues are buried within the protein structure, denaturation using urea or guanidine hydrochloride may be necessary to ensure accessibility.
-
Reagent Preparation: Prepare a stock solution of HNBB in a minimal amount of a water-miscible organic solvent like dioxane.
-
Modification Reaction: Add a 10- to 100-fold molar excess of the HNBB solution to the protein solution with stirring. The optimal excess should be determined empirically. Allow the reaction to proceed at room temperature for several hours or overnight in the dark to prevent photo-degradation.
-
Reaction Quenching: The reaction can be quenched by adding a scavenger such as mercaptoethanol.
-
Purification: Remove excess reagent and by-products by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Quantification of Modification: Determine the extent of tryptophan modification spectrophotometrically by measuring the absorbance of the modified protein at 410 nm in an alkaline solution (pH > 10). The molar extinction coefficient of the HNB-tryptophan adduct under these conditions is approximately 18,300 M⁻¹cm⁻¹.
Visualizing the Modification Workflow
To better understand the experimental process, the following diagram illustrates the typical workflow for tryptophan modification using HNBB.
The Chemical Pathway of Modification
The reaction between HNBB and tryptophan proceeds via an electrophilic substitution on the indole ring of the tryptophan residue. The benzylic bromide is a good leaving group, facilitating the formation of a reactive benzyl carbocation that is then attacked by the electron-rich indole ring.
References
- 1. Modification of Tryptophan with 2-Hydroxy-5-Nitrobenzylbromide | Springer Nature Experiments [experiments.springernature.com]
- 2. Tryptophan modification by this compound studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Protein Bioconjugation: A Redox-Based Strategy for Tryptophan Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tryptophan Modification: Unraveling the Site of Action of 2-Hydroxy-5-nitrobenzyl Bromide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of understanding their structure, function, and interactions. Among the amino acids, the relatively rare and structurally unique tryptophan residue presents a valuable target for such modifications. This guide provides a comprehensive comparison of 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br), a classical reagent for tryptophan modification, with other notable alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to Tryptophan Modification
Tryptophan's indole side chain offers a unique chemical handle for modification, enabling the introduction of probes, crosslinkers, and other functionalities. This compound, also known as Koshland's reagent, has been a long-standing tool for this purpose. It reacts with the indole ring of tryptophan, leading to a modified residue that can be readily detected and quantified. However, the field has evolved, and several alternative reagents have emerged, offering potential advantages in terms of specificity, efficiency, and reaction conditions. This guide will delve into a comparative analysis of these reagents to inform your experimental design.
Comparison of Tryptophan Modification Reagents
The choice of a modifying reagent is critical and depends on the specific protein, the desired outcome of the modification, and the available analytical techniques. Below is a summary of quantitative data for HNB-Br and its alternatives.
| Reagent | Target Residue(s) | Typical Modification Efficiency | Key Side Reactions | Reaction Conditions |
| This compound (HNB-Br) | Tryptophan, Cysteine | Variable, often requires optimization | Modification of sulfhydryl groups (Cysteine) | Acidic pH (e.g., pH 4.75) |
| N-Bromosuccinimide (NBS) | Tryptophan, Tyrosine | High, but can lead to oxidation | Oxidation of Tyrosine, Methionine, Cysteine, Histidine | Acidic pH |
| 2,3-Dioxo-5-indolinesulfonic acid (DISA) | Tryptophan | ~50% in 50 minutes (with 1M excess) | Slight modification of Proline and Cysteine with high excess of reagent | Acidic pH (e.g., pH 2.9) |
| Rhodium Carbenoids | Tryptophan | 40-60% conversion | Generally high specificity for tryptophan | Mild pH (6-7) |
| Oxaziridines | Tryptophan | ~28% yield of desired cycloadduct | Can produce hydroxylated tryptophan as a byproduct | Varies depending on the specific reagent |
| Photocatalytic C2-Alkylation | Tryptophan | 43-83% isolated yields | High specificity for tryptophan | Requires a photocatalyst and light source |
Experimental Protocols
Protocol 1: Tryptophan Modification with this compound (HNB-Br)
This protocol provides a general guideline for the modification of tryptophan residues in a protein using HNB-Br. Optimization of reagent concentration, reaction time, and pH may be necessary for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.75)
-
This compound (HNB-Br) solution (e.g., 10 mM in a minimal volume of a water-miscible organic solvent like acetone or dioxane)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Gel filtration column for desalting (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the HNB-Br solution to the protein solution with gentle stirring. The molar excess of HNB-Br over tryptophan residues should be optimized (typically ranging from 10- to 100-fold).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Quench the reaction by adding an excess of the quenching solution.
-
Remove excess reagent and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.
-
Determine the extent of modification spectrophotometrically by measuring the absorbance at 410 nm (the characteristic absorbance of the 2-hydroxy-5-nitrobenzyl group). The concentration of the modified tryptophan can be calculated using an extinction coefficient of 18,300 M⁻¹cm⁻¹.
Protocol 2: Analysis of HNB-Br Modified Proteins by Mass Spectrometry
This protocol outlines the general steps for identifying the site of HNB-Br modification using mass spectrometry.
Materials:
-
HNB-Br modified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or another suitable protease)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Reduction and Alkylation:
-
Denature the modified protein in a buffer containing a chaotropic agent (e.g., 6 M guanidine HCl or 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of the denaturant.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with TFA to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 ZipTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using MALDI-TOF MS to obtain a peptide mass fingerprint. Compare the experimental masses with the theoretical masses of unmodified and HNB-Br modified peptides.
-
For unambiguous site identification, perform tandem mass spectrometry (MS/MS) on the modified peptides to obtain fragment ion spectra that confirm the location of the modification.
-
Mandatory Visualizations
Caption: Reaction mechanism of tryptophan modification by this compound.
Caption: Experimental workflow for confirming the site of HNB-Br modification.
Caption: Hypothetical signaling pathway illustrating the effect of tryptophan modification.
A Comparative Guide to Tryptophan Modification Reagents: Koshland's Reagent I vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the selective modification of amino acid residues in proteins is a critical tool for elucidating protein function, developing antibody-drug conjugates (ADCs), and creating novel protein-based therapeutics. Tryptophan, with its unique indole side chain and low natural abundance, presents an attractive target for site-specific modification. For decades, Koshland's Reagent I has been a staple for this purpose. However, a new generation of reagents promises greater selectivity and efficiency. This guide provides an objective comparison of Koshland's Reagent I and its modern alternatives, supported by experimental data and detailed methodologies.
Introduction to Tryptophan Modification
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNBB), has historically been used to modify tryptophan residues in proteins. The reagent reacts with the indole ring of tryptophan, leading to a covalent modification that can be used for various applications, including the introduction of labels or crosslinkers. However, a significant drawback of Koshland's Reagent I is its known cross-reactivity with other nucleophilic amino acid residues, primarily histidine and tyrosine, which can lead to off-target modifications and complicate the interpretation of experimental results.
In recent years, a suite of new reagents has been developed to address the selectivity challenge. These modern alternatives, including N-sulfonyl oxaziridines, triazolinediones, and rhodium carbenoids, leverage different reaction mechanisms to achieve highly specific tryptophan modification. This guide will delve into a comparative analysis of these reagents, focusing on their cross-reactivity profiles.
Comparative Analysis of Reagent Cross-Reactivity
The selectivity of a modifying reagent is paramount for unambiguous structure-function studies and the development of precisely engineered protein conjugates. The following table summarizes the reported cross-reactivity of Koshland's Reagent I and its modern alternatives. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that the extent of modification and cross-reactivity can be influenced by factors such as pH, temperature, reagent concentration, and the specific protein context.
| Reagent | Primary Target | Major Off-Targets | Reported Selectivity for Tryptophan |
| Koshland's Reagent I | Tryptophan | Histidine, Tyrosine, Cysteine | Moderate |
| N-sulfonyl Oxaziridines | Tryptophan | Minimal | High |
| Triazolinediones (at acidic pH) | Tryptophan | Minimal (at pH < 6) | High |
| Rhodium Carbenoids | Tryptophan | Minimal | High |
Experimental Protocols
Accurate assessment of reagent specificity is crucial. The following section outlines a general experimental protocol for evaluating the cross-reactivity of tryptophan-modifying reagents using mass spectrometry, a powerful technique for identifying and quantifying protein modifications.
Protocol: Mass Spectrometry-Based Analysis of Protein Modification Specificity
Objective: To determine the on-target (tryptophan) and off-target (histidine, tyrosine, etc.) modification of a model protein by a given reagent.
Materials:
-
Model protein with known tryptophan, histidine, and tyrosine content (e.g., Lysozyme, Myoglobin)
-
Tryptophan-modifying reagent (e.g., Koshland's Reagent I, N-sulfonyl oxaziridine)
-
Reaction buffer (pH-adjusted as required for the specific reagent)
-
Quenching solution (e.g., excess nucleophile like Tris or β-mercaptoethanol)
-
Urea or Guanidine hydrochloride (for denaturation)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Protein Preparation: Dissolve the model protein in the appropriate reaction buffer. For reagents that target solvent-inaccessible residues, denaturation with urea or guanidine hydrochloride may be necessary.
-
Modification Reaction: Add the modifying reagent to the protein solution at a specific molar excess. Incubate the reaction for a defined period at a controlled temperature.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted reagent.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with IAA to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.
-
Data Analysis:
-
Identify peptides containing tryptophan, histidine, and tyrosine residues.
-
Search for mass shifts corresponding to the mass of the modifying reagent on these peptides.
-
Quantify the extent of modification for each target and off-target residue by comparing the peak intensities of the modified and unmodified peptides. The percent modification can be calculated as: (Intensity of modified peptide) / (Intensity of modified peptide + Intensity of unmodified peptide) * 100.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway that could be studied using protein modification and the general experimental workflow for assessing reagent cross-reactivity.
Caption: A simplified signaling pathway.
Caption: Experimental workflow for cross-reactivity analysis.
Conclusion
While Koshland's Reagent I has been a valuable tool, its limitations in terms of specificity have driven the development of more precise methods for tryptophan modification. Modern reagents such as N-sulfonyl oxaziridines, triazolinediones, and rhodium carbenoids offer significantly higher selectivity for tryptophan, minimizing off-target effects and enabling more accurate and reliable studies of protein function and the creation of well-defined protein conjugates. The choice of reagent will ultimately depend on the specific application, protein of interest, and experimental conditions. For researchers requiring high specificity, the adoption of these modern alternatives is highly recommended. Rigorous experimental validation, as outlined in the provided protocol, is essential to confirm the selectivity of any chosen reagent in the context of the specific biological system under investigation.
Comparative Analysis of Tryptophan Modification Methods
A Comprehensive Guide to Tryptophan Modification Methods for Researchers and Drug Development Professionals
The selective modification of tryptophan residues in peptides and proteins is a powerful tool in chemical biology, drug discovery, and proteomics. Tryptophan's low natural abundance, typically around 1%, and its unique indole side chain make it an attractive target for precise bioconjugation.[1][2] This guide provides a comparative overview of key tryptophan modification methods, complete with experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal strategy for their needs.
The choice of a tryptophan modification method depends on several factors, including the desired application, the nature of the protein or peptide, and the required reaction conditions. Below is a summary of prominent methods with their respective quantitative data.
| Method | Reagent/Catalyst | Position of Modification | Reaction Conditions | Yield | Selectivity | Key Advantages | Limitations |
| C2-Sulfenylation | 8-Quinoline Thiosulfonate Reagents | C2 of the indole ring | Trifluoroacetic acid (TFA), 30°C, 1-4 hours | 43-83% (for various peptides)[3] | High for Tryptophan; tolerant of other amino acids including Cys and Met (with a reductant workup for Cys)[3] | Catalyst-free, rapid kinetics, suitable for a wide range of peptides[3][4] | Requires acidic conditions (TFA) which may not be suitable for all proteins. |
| Rhodium Carbenoid Chemistry | Rhodium(II) acetate (Rh₂(OAc)₄) and vinyl-substituted diazo compounds | N- and 2-positions of the indole ring | Aqueous solution, pH 6-7 with N-(tert-butyl)hydroxylamine | 40-60% conversion[5] | Excellent for Tryptophan[6][7] | Proceeds at mild pH, selective for solvent-accessible tryptophan residues[5][6] | Requires a transition metal catalyst.[7] |
| Photo-Induced Electron Transfer (PET) | N-carbamoylpyridinium salts | - | Aqueous buffer, UV-B light (302 nm) or visible light (440 nm), short reaction times (10-60 min) | Efficient reactivity at micromolar concentrations[8][9][10] | Excellent for Tryptophan; tolerant of other redox-active residues[8][11] | Catalyst-free, proceeds in pure aqueous conditions, can be triggered by light for spatiotemporal control[8][11] | Requires a light source; potential for photodegradation of sensitive biomolecules.[9] |
| Redox-Based Oxidation (Trp-CLiC) | N-sulfonyl oxaziridines | - | PBS/organic solvent mixture, room temperature, 10 min | ~28% for the desired cycloadduct with Ac-Trp-OMe[12] | High for Tryptophan[12] | Rapid reaction rates, mimics biosynthetic pathways, applicable in proteomes[12][13] | Can produce side products such as hydroxylated tryptophan.[12] |
| Electrochemical Modification | 4-oxo-TEMPO | - | Aqueous solution with supporting electrolyte, constant voltage electrolysis | Up to 89% for some peptides[14][15] | Selective for Tryptophan | Avoids the use of chemical oxidants, can be finely controlled[14][15] | Requires specialized electrochemical equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Tryptophan C2-Sulfenylation[3]
Materials:
-
Tryptophan-containing peptide
-
8-Quinoline thiosulfonate reagent (e.g., S-trifluoromethyl-8-quinoline thiosulfonate)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M, pH 7.0) for peptides containing cysteine.
Procedure:
-
Dissolve the peptide (1.0 equivalent) and the thiosulfonate reagent (5.0 equivalents) in TFA to a final concentration of 10 mM and 50 mM, respectively.
-
Stir the reaction mixture at 30°C for 1 to 4 hours. Monitor the reaction progress using UPLC-MS.
-
Once the reaction is complete, remove the TFA solvent using a stream of compressed air.
-
Precipitate the crude modified peptide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
If the peptide contains cysteine residues, incubate the crude product with TCEP solution at room temperature for 30 minutes to reduce any disulfide bonds formed.
-
Purify the modified peptide by preparative HPLC.
Protocol 2: Photo-Induced Tryptophan Modification with N-carbamoylpyridinium salts[8][11]
Materials:
-
Tryptophan-containing peptide or protein
-
N-carbamoylpyridinium salt
-
Aqueous buffer (e.g., ammonium acetate buffer)
-
UV-B lamp (e.g., 302 nm, 8W) or a visible light LED (e.g., 440 nm)
Procedure:
-
Prepare a solution of the peptide or protein (e.g., 10-700 µM) in the aqueous buffer.
-
Add the N-carbamoylpyridinium salt to the solution (e.g., 10 mM).
-
Irradiate the solution with the UV-B or visible light source for a specified time (e.g., 10-60 minutes).
-
Monitor the reaction progress by LC-MS.
-
Purify the modified peptide or protein using standard chromatographic techniques (e.g., HPLC).
Protocol 3: Tryptophan Modification using Rhodium Carbenoids at Mild pH[5][6]
Materials:
-
Tryptophan-containing peptide or protein
-
Vinyl-substituted diazo compound
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
N-(tert-butyl)hydroxylamine (tBuNHOH)
-
Aqueous buffer (pH 6-7)
Procedure:
-
Prepare a solution of the peptide or protein in the aqueous buffer.
-
Add Rh₂(OAc)₄ to a final concentration of approximately 100 µM.
-
Add the vinyl-substituted diazo compound and tBuNHOH.
-
Incubate the reaction at room temperature.
-
Monitor the modification by mass spectrometry.
-
Purify the modified protein or peptide using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.
Visualizing Tryptophan Modification
Experimental Workflow
The following diagram illustrates a general workflow for the modification and analysis of tryptophan-containing peptides and proteins.
Caption: General experimental workflow for tryptophan modification.
Chemical Mechanisms
The diagrams below illustrate the proposed mechanisms for two distinct tryptophan modification methods.
1. C2-Sulfenylation of Tryptophan
This reaction proceeds via an electrophilic aromatic substitution at the C2 position of the indole ring.
Caption: Proposed mechanism for C2-Sulfenylation of tryptophan.
2. Photo-Induced Electron Transfer (PET) Modification
This method relies on the photo-excitation of tryptophan, which then participates in an electron transfer with the modifying reagent.
Caption: Mechanism of Photo-Induced Electron Transfer (PET) modification.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective tryptophan labeling with rhodium carbenoids at mild pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective tryptophan modification with rhodium carbenoids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Donor-Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Tryptophan Modification: Koshland's Reagent vs. Modern Alternatives
For researchers, scientists, and drug development professionals, understanding the functional role of specific amino acid residues is paramount. Tryptophan, with its unique indole side chain, often plays a critical role in protein structure, function, and interaction. This guide provides a comprehensive comparison of Koshland's Reagent I, a classic tool for tryptophan modification, with contemporary alternatives, offering insights into their mechanisms, specificity, and practical applications.
Introduction to Tryptophan Modification
Tryptophan's distinctive properties make it a frequent participant in key biological processes, including acting as an intrinsic fluorescent probe and mediating electron transfer.[1] To elucidate its specific role, scientists often employ chemical modification or genetic manipulation to observe the resulting functional changes.
Koshland's Reagent I, chemically known as 2-hydroxy-5-nitrobenzyl bromide (HNB), has been a popular choice for this purpose since its discovery. It reacts with the indole ring of tryptophan, introducing a chromophoric reporter group that allows for both qualitative and quantitative analysis of modification. However, the landscape of protein chemistry has evolved, offering a range of alternative methods with distinct advantages. This guide will compare Koshland's Reagent with N-bromosuccinimide (NBS), modern chemoselective reagents, and the precision of site-directed mutagenesis.
Comparative Analysis of Tryptophan Modification Methods
The choice of modification strategy depends on the experimental goals, the nature of the protein, and the desired level of specificity. The following table summarizes the key performance indicators for Koshland's Reagent and its primary alternatives.
| Method | Reagent/Principle | Specificity for Tryptophan | Common Side Reactions | Reaction Conditions | Key Advantages | Limitations |
| Koshland's Reagent I | This compound (HNB) | High, but not absolute.[1] | Modification of sulfhydryl groups (cysteine). Multiple HNB moieties per tryptophan.[2] | Typically acidic pH (e.g., pH 4.75).[2] Often requires denaturing conditions for buried residues.[1] | Introduces a useful chromophore for quantification. Well-established method. | Can lead to multiple and heterogeneous products.[2] May require harsh, denaturing conditions.[1] |
| N-bromosuccinimide (NBS) | N-bromosuccinimide | Moderate. | Oxidation of tyrosine, cysteine, and methionine.[3][4] | Typically acidic pH (e.g., pH 2.5) to enhance tryptophan specificity. | Rapid reaction. Can be used for selective cleavage of tryptophanyl peptide bonds.[4] | Low specificity under neutral pH. Can lead to significant side reactions with other amino acids.[3] |
| Chemoselective Reagents | Rhodium Carbenoids, Oxaziridines (Trp-CLiC), Thiosulfonates | High to Excellent. | Generally low, but can vary with the specific reagent and conditions. | Often mild pH (e.g., pH 6-7).[1] Some methods are compatible with native protein structures.[5][6] | High specificity and efficiency. Can be used for bioconjugation with various probes.[5][6][7] | Newer methods may have less established protocols. Reagent synthesis can be complex. |
| Site-Directed Mutagenesis | Genetic modification (PCR-based) | Absolute. | None (at the protein level). | In vitro (PCR, cloning) and in vivo (protein expression). | Absolute specificity for the target tryptophan. Allows for substitution with any other amino acid.[8] | Requires genetic manipulation and protein expression/purification. Does not provide information on the reactivity of the native tryptophan. |
Experimental Protocols
Protocol 1: Tryptophan Modification with Koshland's Reagent I
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium acetate, pH 4.75.[2] For buried tryptophan residues, denaturation with urea or guanidine hydrochloride may be necessary.[1]
-
Reagent Preparation: Prepare a fresh stock solution of Koshland's Reagent (this compound) in a water-miscible organic solvent like acetone or dimethylformamide.
-
Modification Reaction: Add a molar excess of the Koshland's Reagent solution to the protein solution while stirring. The optimal molar excess and reaction time should be determined empirically.
-
Reaction Quenching: Quench the reaction by adding a scavenger for excess reagent, such as mercaptoethanol.
-
Removal of Excess Reagent: Remove unreacted reagent and byproducts by gel filtration or dialysis against a suitable buffer.[2]
-
Analysis: Determine the extent of modification spectrophotometrically by measuring the absorbance of the incorporated 2-hydroxy-5-nitrobenzyl group at its pH-dependent absorbance maximum. Further analysis can be performed using mass spectrometry to identify modified peptides.
Protocol 2: Tryptophan Modification with N-bromosuccinimide (NBS)
This protocol is adapted for the selective modification of tryptophan and requires careful control of conditions.
-
Protein Preparation: Dissolve the protein in an acidic buffer, for example, 50% (v/v) acetic acid to achieve a pH of around 2.5.
-
Reagent Preparation: Prepare a fresh solution of N-bromosuccinimide in the same acidic buffer.
-
Modification Reaction: Add small aliquots of the NBS solution to the protein solution with constant stirring. Monitor the reaction by measuring the decrease in absorbance at 280 nm, which corresponds to the oxidation of the tryptophan indole ring.
-
Reaction Termination: The reaction is typically rapid and can be stopped by the consumption of the reagent. For more controlled reactions, a scavenger like a tryptophan solution can be added.
-
Analysis: The number of modified tryptophan residues can be calculated from the change in absorbance at 280 nm. Mass spectrometry can be used for more detailed analysis of the modification sites.
Protocol 3: Site-Directed Mutagenesis of Tryptophan
This protocol outlines a general workflow for replacing a tryptophan residue with another amino acid (e.g., alanine or phenylalanine) using a PCR-based method.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases long, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[9]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers. Use a sufficient number of cycles (e.g., 18-30) to amplify the mutated plasmid.[10]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[9]
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA. Plate the cells on a selective agar medium and incubate overnight.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.[9]
-
Protein Expression and Purification: Express the mutant protein from the verified plasmid in a suitable expression system (e.g., E. coli) and purify it using standard chromatographic techniques.
-
Functional Validation: Perform functional assays to compare the activity of the mutant protein with the wild-type protein to determine the role of the modified tryptophan residue.
Visualizing the Chemistry and Workflows
To better illustrate the processes described, the following diagrams visualize the chemical reaction of Koshland's Reagent and the experimental workflows for chemical modification versus site-directed mutagenesis.
Conclusion
Validating the functional effects of tryptophan modification is a nuanced task that requires careful selection of the appropriate methodology. Koshland's Reagent remains a valuable tool, particularly due to its long history and the chromophoric properties of the modification. However, its limitations in specificity and the potential for harsh reaction conditions have paved the way for a new generation of highly selective chemical probes. For ultimate precision, site-directed mutagenesis is unparalleled, allowing for the definitive assessment of a tryptophan residue's role by its complete removal or replacement. By understanding the strengths and weaknesses of each approach, researchers can design more effective experiments to unravel the intricate functions of tryptophan in biological systems.
References
- 1. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stopped-flow studies on the chemical modification with N-bromosuccinimide of model compounds of tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative cyclization reagents reveal tryptophan cation-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis of the tryptophan residues in yeast eukaryotic initiation factor 4E. Effects on cap binding activity [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-nitrobenzyl Bromide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Hydroxy-5-nitrobenzyl bromide, ensuring the safety of laboratory personnel and compliance with regulations.
This compound, also known as Koshland's Reagent I, is a protein-modifying reagent classified as a hazardous substance.[1][2] It is corrosive, harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3][4] Due to its hazardous nature, proper disposal is critical to protect researchers, support staff, and the environment. This guide provides a step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to stringent safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or chemical-resistant apron is required.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[3]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Chemical neutralization is not advised without a validated protocol specific to this compound.
Step 1: Waste Segregation At the point of generation, carefully segregate all waste contaminated with this compound from other laboratory waste streams. This includes:
-
Unused or expired reagent.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Empty containers that are not triple-rinsed.
Step 2: Waste Collection and Containment
-
Solid Waste: Carefully sweep any solid residue and place it, along with all contaminated disposable items, into a designated, leak-proof, and puncture-resistant hazardous waste container.[6] The container must be clearly labeled.
-
Liquid Waste: Should the compound be dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers that held the solid reagent must be treated as hazardous waste and placed in the designated solid waste container.
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., Corrosive, Toxic).
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7]
Step 5: Arrange for Pickup Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Data |
| CAS Number | 772-33-8 |
| Molecular Formula | C7H6BrNO3 |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B)[1][5] |
| GHS Pictograms | GHS05 (Corrosion)[5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[3][4] |
| Storage Temperature | 2-8°C[5] |
| Incompatible Materials | Bases, Strong oxidizing agents, Alcohols, Amines[7] |
| Disposal Recommendation | Via an approved waste disposal plant[4][7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6BrNO3 | CID 13044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound [webbook.nist.gov]
- 8. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
Personal protective equipment for handling 2-Hydroxy-5-nitrobenzyl bromide
This guide provides critical safety, logistical, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitrobenzyl bromide (CAS 772-33-8). Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.
Chemical Identifier:
| Property | Value |
| Name | This compound |
| Synonyms | α-Bromo-4-nitro-o-cresol, 2-Bromomethyl-4-nitrophenol, Koshland's Reagent I[1] |
| CAS Number | 772-33-8[2] |
| Molecular Formula | C₇H₆BrNO₃[2] |
| Molecular Weight | 232.03 g/mol [2] |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][4]
Signal Word: Danger[3]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, face protection.[3]
-
P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
-
P303+P361+P353+P310+P363: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3]
-
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also required.[3][4] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use). Fire/flame-resistant and impervious clothing covering the entire body.[3][5] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3 (EN 143)).[3][4] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[4][6]
-
The storage temperature should be between 2-8°C.[7]
-
Keep the container tightly closed and store under an inert gas.[3]
2. Preparation for Use:
-
Work within a certified chemical fume hood or a glove box.
-
Ensure a safety shower and an eyewash station are readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
3. Weighing and Dispensing:
-
Handle as a solid to minimize dust generation.
-
Use a dedicated and clean set of tools (spatula, weighing paper).
-
Weigh the desired amount of this compound carefully.
-
Close the container tightly immediately after use.
4. Experimental Use (Example: Protein Modification):
-
This compound is used for the covalent modification of tryptophan residues in proteins.[2][7][8]
-
Dissolve the weighed compound in a suitable solvent (e.g., chloroform) in a closed system.[7]
-
Slowly add the solution to the reaction mixture containing the protein under controlled conditions (e.g., specific pH and temperature).
-
Monitor the reaction as per the established experimental protocol.
5. Post-Experiment Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate method (e.g., rinsing with a suitable solvent).
-
Wipe down the work area in the fume hood.
Disposal Plan
All waste generated must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[3] One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with your institution's environmental health and safety department and local regulations for proper disposal procedures.[3]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 772-33-8 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. Observations on the reaction of this compound with a peptide-bound tryptophanyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
